Product packaging for Calcium malate(Cat. No.:CAS No. 16426-50-9)

Calcium malate

Cat. No.: B092676
CAS No.: 16426-50-9
M. Wt: 172.15 g/mol
InChI Key: OLOZVPHKXALCRI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium malate, also known as this compound, is a useful research compound. Its molecular formula is C4H4CaO5 and its molecular weight is 172.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4CaO5 B092676 Calcium malate CAS No. 16426-50-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOZVPHKXALCRI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936929
Record name Calcium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder
Record name CALCIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Slightly soluble in water
Record name CALCIUM MALATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

16426-50-9, 17482-42-7
Record name Calcium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D48OP746DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Calcium Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium malate, a compound of increasing interest in the pharmaceutical and nutraceutical industries due to its high bioavailability as a calcium supplement. This document details various synthesis methodologies, comprehensive characterization techniques, and relevant quantitative data to support research and development efforts.

Synthesis of this compound

This compound is typically synthesized through the reaction of a calcium source with malic acid in an aqueous solution. The choice of synthesis method can influence the final product's purity, yield, and physical properties. This section outlines three common synthesis protocols.

Conventional Synthesis from Calcium Carbonate

This method involves the direct reaction of calcium carbonate with malic acid.

Experimental Protocol:

  • Dissolution of Malic Acid: Dissolve a predetermined amount of DL-malic acid in deionized water in a reaction vessel with continuous stirring until the solution is clear.

  • Reaction with Calcium Carbonate: Slowly add powdered calcium carbonate to the malic acid solution. The addition should be gradual to control the effervescence from the release of carbon dioxide.

  • Reaction Completion: Continue stirring the mixture at a controlled temperature, typically between ambient and 80°C, for several hours until the evolution of CO2 ceases and the solution becomes clear.[1]

  • Crystallization and Isolation: Allow the solution to cool, leading to the crystallization of this compound. The crystals can then be isolated by filtration.

  • Drying: Dry the isolated this compound crystals in an oven at a temperature below 100°C to prevent decomposition.[2]

Logical Workflow for Conventional Synthesis from Calcium Carbonate

G cluster_synthesis Conventional Synthesis Workflow A Dissolve Malic Acid in Deionized Water B Slowly Add Calcium Carbonate A->B Reaction Initiation C Stir at Controlled Temperature (e.g., 25-80°C) B->C CO2 Evolution D Cool Solution to Induce Crystallization C->D Reaction Completion E Isolate Crystals via Filtration D->E Solid Formation F Dry Crystals (<100°C) E->F Purification G This compound Product F->G Final Product

Caption: Workflow for the conventional synthesis of this compound.

Synthesis from Calcium Hydroxide

An alternative to calcium carbonate, calcium hydroxide can also be used as the calcium source.

Experimental Protocol:

  • Malic Acid Solution: Prepare a solution of malic acid in water as described in the previous method.

  • Addition of Calcium Hydroxide: Gradually add a slurry of calcium hydroxide to the malic acid solution while stirring.

  • Neutralization: The reaction is a neutralization process and should be continued until the desired pH is reached.

  • Isolation and Drying: The subsequent steps of crystallization, isolation, and drying are similar to the calcium carbonate method.

Ultrasound-Assisted Synthesis

This modern technique utilizes ultrasonic waves to enhance the reaction rate and efficiency, particularly when using less soluble calcium sources like bovine bone.[3][4][5]

Experimental Protocol:

  • Preparation of Calcium Source: Bovine bones are cleaned, dried, and ground into a fine powder.

  • Reaction Mixture: The bone powder is mixed with a solution of malic acid at a specific solid-to-liquid and solid-to-acid ratio.

  • Ultrasonication: The mixture is subjected to ultrasonication at a controlled power, temperature, and duration.

  • Separation: After the reaction, the solid residue is separated from the solution containing the dissolved this compound.

  • Product Recovery: The this compound is then recovered from the solution, typically by evaporation or spray drying.

Quantitative Data on Synthesis

The efficiency of the synthesis process can be evaluated by measuring the yield and purity of the resulting this compound. The following tables summarize key quantitative data from various synthesis methods.

Synthesis MethodCalcium SourceKey ParametersCalcium Recovery/YieldPurityReference
ConventionalCalcium CarbonateMolar Ratio (CaCO3:Citric:Malic) = 2-5:1-3:2-4>92%High
Ultrasound-AssistedBovine BoneSolid-liquid ratio 1:15, solid-acid ratio 1:1.5, 200W, 35°C, 17 min66.16%92.54%
Ultrasound-Assisted from Tilapia ScaleTilapia Scale12% citric acid-malic acid (2:1), 70°C, 1.0 h18.97% (Ca extraction)-
Physical and Chemical Properties of this compound
Appearance White to off-white powder
Solubility in Water Slightly soluble
pH (1% solution) ~7
Calcium Content Approximately 23%

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques used for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The formation of the salt is confirmed by the shift of the carboxylic acid carbonyl peak to a lower wavenumber, indicative of the carboxylate anion.

Expected Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 3000-3500 cm⁻¹, corresponding to the hydroxyl group of the malate moiety and any water of hydration.

  • C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹.

  • C=O Stretch (Asymmetric) of Carboxylate: A strong absorption band around 1550-1610 cm⁻¹, which is characteristic of the deprotonated carboxyl group.

  • C=O Stretch (Symmetric) of Carboxylate: An absorption band around 1380-1420 cm⁻¹.

  • C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹.

Experimental Workflow for FTIR Analysis

G cluster_ftir FTIR Analysis Workflow A Prepare Sample (e.g., KBr pellet) B Acquire FTIR Spectrum A->B C Identify Characteristic Absorption Bands B->C D Confirm Presence of Carboxylate and Hydroxyl Groups C->D E Verify Formation of this compound D->E

Caption: Workflow for the characterization of this compound using FTIR.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of this compound. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline solid.

Expected XRD Pattern:

The XRD pattern of crystalline this compound will show a series of sharp peaks at specific 2θ angles. The positions and relative intensities of these peaks can be used to identify the specific crystalline phase and determine the unit cell parameters. For example, a study on calcium bis(malate) dihydrate reported a monoclinic crystal system.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference.

Expected Thermal Decomposition Profile:

The thermal decomposition of hydrated this compound is expected to occur in multiple stages:

  • Dehydration: An initial weight loss at lower temperatures (typically below 200°C) corresponding to the loss of water of hydration.

  • Decomposition of the Malate Moiety: At higher temperatures, the organic part of the molecule decomposes, leading to the formation of calcium carbonate and the release of gaseous products like carbon monoxide and carbon dioxide.

  • Decomposition of Calcium Carbonate: Finally, at very high temperatures (above 600°C), the calcium carbonate intermediate decomposes to calcium oxide with the release of carbon dioxide.

The precise temperatures and weight losses for each stage can be determined from the TGA curve and its derivative (DTG).

Logical Flow of Thermal Decomposition

G cluster_tga Thermal Decomposition Pathway A Hydrated this compound Ca(C4H4O5)·nH2O B Anhydrous this compound Ca(C4H4O5) A->B Dehydration (<200°C) C Calcium Carbonate CaCO3 B->C Malate Decomposition (e.g., ~400-500°C) D Calcium Oxide CaO C->D Decarbonation (>600°C)

References

An In-depth Technical Guide to the Solubility of Calcium Malate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium malate, a salt of malic acid increasingly utilized as a calcium supplement in pharmaceutical and nutraceutical formulations. A thorough understanding of its solubility in different solvent systems is critical for formulation development, bioavailability enhancement, and quality control. This document details available quantitative solubility data, outlines experimental protocols for solubility determination, and explores a relevant biological signaling pathway involving malate and calcium.

Quantitative Solubility of this compound

The solubility of this compound is influenced by several factors, including the solvent system, temperature, and pH. While generally classified as "slightly soluble" in water, its solubility profile is nuanced.[1]

Solubility in Aqueous Systems

This compound's solubility in water is comparable to that of calcium citrate. One source suggests a solubility of approximately 0.095 g/100 mL in cold water, similar to calcium citrate's 1 gram per 1050 grams of water.[2][3] Another relative measure indicates a solubility index of 66 for this compound, compared to 13 for calcium citrate and 0 for calcium carbonate, though the precise units and conditions for this index are not specified.[3][4]

Table 1: Solubility of this compound in Aqueous Solutions

SolventTemperature (°C)SolubilitypHNotes
Water20~ 0.095 g/100 mLNeutralSimilar to calcium citrate.
WaterNot Specified7 g/L3.0Solubility significantly increases in acidic conditions.
WaterNot Specified3 g/L5.0Solubility decreases as pH increases towards neutral.
Solubility in Organic and Mixed Solvents

This compound is generally considered insoluble or poorly soluble in most organic solvents.

Table 2: Solubility of this compound in Organic and Mixed Solvents

SolventTemperature (°C)SolubilityNotes
EthanolNot SpecifiedInsoluble
MethanolNot SpecifiedSlightly Soluble (with heating)
AcetoneNot SpecifiedNo quantitative data available. Generally considered insoluble.
Ethanol/Water MixturesNot SpecifiedSolubility decreases with increasing ethanol concentration.
GlycerolNot SpecifiedNo quantitative data available.
Propylene GlycolNot SpecifiedNo quantitative data available.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design and analytical methodology. The following section details a standard protocol for the shake-flask method coupled with two common analytical techniques for calcium quantification.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Supernatant prep1 Weigh excess This compound prep2 Add to solvent in a sealed flask prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 24-48h) using a shaker bath prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal1 Withdraw a known volume of supernatant sep->anal1 anal2 Dilute as necessary anal1->anal2 anal3 Quantify calcium concentration (e.g., ICP-OES or Titration) anal2->anal3

Figure 1. General workflow for solubility determination.
Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • pH meter (for aqueous solutions)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To avoid disturbing the sediment, it is recommended to use a pipette with its tip placed in the upper portion of the solution.

  • Separate the undissolved solid from the supernatant by either centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

  • Accurately dilute the clear supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.

  • Analyze the diluted solution to determine the concentration of calcium.

Analytical Methods for Calcium Quantification

This classical titrimetric method is suitable for determining the concentration of calcium ions.

Reagents:

  • Standardized EDTA (ethylenediaminetetraacetic acid) solution (e.g., 0.01 M)

  • pH 10 buffer solution (ammonia-ammonium chloride buffer)

  • Indicator (e.g., Eriochrome Black T or Calmagite)

  • Deionized water

Procedure:

  • Pipette a known volume of the diluted supernatant into a conical flask.

  • Add a sufficient amount of deionized water to ensure an adequate volume for titration.

  • Add the pH 10 buffer solution to maintain the appropriate pH for the complexation reaction.

  • Add a small amount of the indicator. The solution should turn a wine-red color in the presence of calcium ions.

  • Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue, indicating the endpoint of the titration.

  • Record the volume of EDTA solution used.

  • Calculate the concentration of calcium in the sample based on the stoichiometry of the Ca²⁺-EDTA reaction (1:1 molar ratio).

ICP-OES is a highly sensitive and accurate method for elemental analysis, including the quantification of calcium.

Instrumentation:

  • ICP-OES spectrometer

  • Autosampler

Procedure:

  • Prepare a series of calcium standard solutions of known concentrations to generate a calibration curve.

  • Prepare the diluted supernatant samples for analysis. This may involve further dilution to bring the calcium concentration within the linear range of the calibration curve.

  • Aspirate the standard solutions and the samples into the plasma of the ICP-OES instrument.

  • Measure the emission intensity of calcium at its characteristic wavelength (e.g., 317.933 nm).

  • Plot the emission intensity of the standards against their concentrations to create a calibration curve.

  • Determine the concentration of calcium in the samples by interpolating their emission intensities on the calibration curve.

Signaling Pathway: The Malate-Aspartate Shuttle and Mitochondrial Calcium Signaling

Beyond its role as a simple calcium source, the malate component of this compound is a key intermediate in cellular metabolism. The malate-aspartate shuttle is a crucial pathway for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for aerobic respiration. Cytosolic calcium levels can regulate this shuttle, creating an intricate link between calcium signaling and mitochondrial energy production.

The following diagram illustrates the interplay between the malate-aspartate shuttle and mitochondrial calcium signaling.

G cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Glycolysis Glycolysis NADH_c NADH NAD_c NAD+ Glycolysis->NAD_c produces NADH_c->NAD_c MDH1 Malate Dehydrogenase 1 NADH_c->MDH1 NAD_c->MDH1 OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c Malate_alphaKG_antiporter Malate-α-KG Antiporter Malate_c->Malate_alphaKG_antiporter MDH1->OAA_c MDH1->Malate_c Glutamate_c Glutamate alphaKG_c α-Ketoglutarate Glutamate_c->alphaKG_c Glutamate_Aspartate_antiporter Aralar/Citrin (Ca²⁺-sensitive) Aspartate-Glutamate Antiporter Glutamate_c->Glutamate_Aspartate_antiporter Aspartate_c Aspartate Aspartate_c->OAA_c AST1 Aspartate Aminotransferase 1 AST1->OAA_c AST1->Glutamate_c AST1->Aspartate_c AST1->alphaKG_c Ca_cytosol Ca²⁺ Ca_cytosol->Glutamate_Aspartate_antiporter activates MCU Mitochondrial Ca²⁺ Uniporter (MCU) Ca_cytosol->MCU Malate_alphaKG_antiporter->alphaKG_c Malate_m Malate Malate_alphaKG_antiporter->Malate_m Glutamate_Aspartate_antiporter->Aspartate_c Glutamate_m Glutamate Glutamate_Aspartate_antiporter->Glutamate_m Ca_matrix Ca²⁺ MCU->Ca_matrix OAA_m Oxaloacetate Malate_m->OAA_m Aspartate_m Aspartate OAA_m->Aspartate_m TCA TCA Cycle OAA_m->TCA NAD_m NAD+ NADH_m NADH NAD_m->NADH_m ETC Electron Transport Chain & Oxidative Phosphorylation NADH_m->ETC MDH2 Malate Dehydrogenase 2 MDH2->Malate_m MDH2->OAA_m MDH2->NAD_m MDH2->NADH_m Aspartate_m->Glutamate_Aspartate_antiporter alphaKG_m α-Ketoglutarate alphaKG_m->Malate_alphaKG_antiporter alphaKG_m->Glutamate_m AST2 Aspartate Aminotransferase 2 AST2->OAA_m AST2->Aspartate_m AST2->alphaKG_m AST2->Glutamate_m TCA->NADH_m PDH Pyruvate Dehydrogenase Ca_matrix->PDH activates IDH Isocitrate Dehydrogenase Ca_matrix->IDH activates alphaKGDH α-Ketoglutarate Dehydrogenase Ca_matrix->alphaKGDH activates PDH->TCA IDH->TCA alphaKGDH->TCA

Figure 2. The Malate-Aspartate Shuttle and its regulation by Calcium.

In this pathway, cytosolic NADH reduces oxaloacetate to malate, which is then transported into the mitochondrial matrix. Inside the matrix, malate is re-oxidized to oxaloacetate, regenerating NADH. This mitochondrial NADH then enters the electron transport chain to produce ATP. The cycle is completed by the transport of aspartate and glutamate across the inner mitochondrial membrane.

Cytosolic calcium can activate the aspartate-glutamate carrier (Aralar/Citrin), a key component of the shuttle, thereby increasing the flux of NADH into the mitochondria to meet higher energy demands. Furthermore, calcium that enters the mitochondrial matrix via the mitochondrial calcium uniporter (MCU) can activate several dehydrogenases of the TCA cycle, including pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, further boosting ATP production. This dual regulation by calcium highlights a sophisticated mechanism for coordinating cellular energy metabolism with cellular signaling events.

References

A Deep Dive into the Bioavailability of Calcium Malate Versus Calcium Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the comparative bioavailability of two common forms of calcium supplementation: calcium malate and calcium citrate. By examining key studies, experimental methodologies, and the underlying physiological mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for informed decision-making in product formulation and clinical research.

Executive Summary

Calcium, an essential mineral for a myriad of physiological processes, is most commonly supplemented in salt forms. Among these, calcium citrate and calcium citrate malate (a form of this compound) are frequently utilized due to their reputed high bioavailability. This guide synthesizes available scientific evidence to compare these two forms, focusing on quantitative measures of absorption and the experimental rigor of the studies conducted. The data presented herein suggests that while both are well-absorbed, calcium citrate malate may offer a slight advantage in certain contexts, particularly due to its solubility characteristics.

Comparative Bioavailability: Quantitative Analysis

The bioavailability of a calcium salt is a critical determinant of its efficacy as a supplement. It is typically assessed by measuring the fractional absorption of calcium, changes in serum calcium concentrations, and urinary calcium excretion following administration. Below is a summary of quantitative data from various studies comparing this compound (often as calcium citrate malate, CCM) and calcium citrate.

Table 1: Fractional Calcium Absorption

Calcium SaltFractional Absorption (%)Study PopulationKey Findings & Citations
Calcium Citrate Malate (CCM)35% - 36%Not specifiedThis compound is absorbed at 35-36%.[1]
Calcium Citrate Malate (CCM)42%Not specifiedFractional absorption studies have shown absorption as high as 42% for calcium citrate malate.[2]
Calcium Citrate22% - 27% higher than Calcium CarbonateNot specifiedA meta-analysis found calcium citrate absorption to be 22% to 27% higher than calcium carbonate, both with and without meals.
Calcium Citrate40.1 ± 8.3%16 normal subjectsIn a study comparing calcium-fortified orange juice with added citrate or malate, the fractional calcium absorption from the citrate-added juice was 40.1 ± 8.3%.[3][4]
This compound (in CCM)40.6 ± 8.6%16 normal subjectsThe same study found the fractional calcium absorption from the malate-added juice to be 40.6 ± 8.6%, with no significant difference between the two.[3]

Table 2: Serum Calcium Levels

Calcium SaltChange in Serum CalciumStudy PopulationKey Findings & Citations
Calcium Citrate Malate (CCM)Steady increase, plateauing above baseline by 180 minOsteopenia patientsSerum calcium concentrations rose slowly but steadily after administration of CCM.
Calcium Citrate2.5-fold greater change in AUC than Calcium Carbonate18 postmenopausal womenThe change in area under the curve (delta AUC) in serum calcium was 2.5-fold greater for calcium citrate than for calcium carbonate when taken with a meal.
Calcium Citrate76% higher peak-basal variation than Calcium Carbonate18 postmenopausal womenThe peak-basal variation in serum calcium was 76% higher for calcium citrate.
Calcium Citrate0.10 ± 0.07 mmol/L increase at 3 hours25 volunteers (mean age 60.3)A single 1000 mg dose of calcium citrate resulted in a significant increase in total serum calcium.

Table 3: Urinary Calcium Excretion

Calcium SaltUrinary Calcium ExcretionStudy PopulationKey Findings & Citations
Calcium CitrateSignificantly higher (20-66%) than Calcium Carbonate14 normal subjectsUrinary calcium following a calcium citrate load was significantly higher than after a calcium carbonate load.
Calcium CitrateHigher increment than Calcium Carbonate at all doses21 normal subjectsThe increment in urinary calcium post-load was higher from calcium citrate than from calcium carbonate across doses of 0.2g, 0.5g, 1.0g, and 2.0g.

Experimental Protocols

A thorough understanding of the methodologies employed in bioavailability studies is crucial for interpreting the results. The following sections detail the key experimental protocols cited in the comparison of this compound and calcium citrate.

In Vivo Human and Animal Studies

3.1.1. Isotopic Tracer Techniques (Dual-Isotope Method)

This is considered a highly accurate method for measuring true calcium absorption.

  • Principle: This technique uses two different isotopes of calcium, one administered orally with the test substance and the other intravenously. By measuring the ratio of the two isotopes in a biological sample (e.g., urine or plasma), the fraction of the orally administered calcium that was absorbed can be precisely calculated.

  • Protocol Outline:

    • Subject Preparation: Subjects typically undergo a period of dietary calcium restriction and fasting prior to the study.

    • Isotope Administration: A known amount of the oral calcium tracer (e.g., 44Ca) is mixed with the calcium supplement (calcium citrate or this compound). A different calcium isotope (e.g., 42Ca) is administered intravenously.

    • Sample Collection: Blood and/or urine samples are collected over a specified period (e.g., 24-72 hours).

    • Analysis: The isotopic ratios in the collected samples are measured using techniques like fast atom bombardment mass spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

    • Calculation: Fractional absorption is calculated from the ratio of the oral to intravenous tracer in the biological samples.

3.1.2. Oral Calcium Load Test

This method estimates calcium absorption by measuring the subsequent rise in urinary calcium.

  • Principle: The increase in urinary calcium excretion after an oral calcium load is proportional to the amount of calcium absorbed.

  • Protocol Outline:

    • Subject Preparation: Subjects are typically fasted overnight.

    • Baseline Measurement: A baseline fasting urine sample is collected.

    • Calcium Administration: A standardized dose of the calcium supplement is administered orally.

    • Post-Load Urine Collection: Urine is collected for a defined period (e.g., 2-4 hours) after the calcium load.

    • Analysis: The concentration of calcium in the urine samples is measured.

    • Calculation: The increment in urinary calcium excretion above the baseline is calculated to estimate absorption.

In Vitro and Simulated Digestion Models

3.2.1. In Vitro Solubility Studies

These studies assess the solubility of calcium salts under conditions simulating the gastrointestinal tract.

  • Principle: The solubility of a calcium salt is a prerequisite for its absorption. These studies measure the amount of calcium that dissolves and is potentially available for absorption at different pH levels.

  • Protocol Outline:

    • Simulated Gastric Digestion: The calcium salt is incubated in a solution with a low pH (e.g., pH 2.0) and pepsin to simulate stomach conditions.

    • Simulated Intestinal Digestion: The pH of the solution is then raised (e.g., to pH 7.0) and enzymes like pancreatin and bile salts are added to mimic the small intestine environment.

    • Measurement of Soluble Calcium: At various time points, samples are taken, and the concentration of soluble and ionic calcium is determined, often using atomic absorption spectrometry or a calcium ion-selective electrode.

3.2.2. In Vitro Digestion with Dialysis

This method provides an estimate of the bioaccessibility of calcium.

  • Principle: After simulated digestion, the amount of calcium that can pass through a semi-permeable membrane (dialysis tubing) represents the fraction that would be available for absorption by the intestinal cells.

  • Protocol Outline:

    • Simulated Gastrointestinal Digestion: The calcium supplement undergoes a two-step enzymatic digestion process simulating the stomach and small intestine.

    • Dialysis: The digested sample is placed in a dialysis bag, which is then suspended in a solution.

    • Analysis: The amount of calcium that diffuses out of the dialysis bag into the surrounding solution is measured to determine the dialyzable (bioaccessible) calcium.

Mechanisms of Intestinal Calcium Absorption

The absorption of calcium in the small intestine occurs via two primary pathways: the transcellular and paracellular pathways. The efficiency of these pathways can be influenced by the form of the calcium salt.

  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It involves the entry of calcium into the enterocyte through specific ion channels (TRPV6), binding to calbindin for transport across the cell, and extrusion into the bloodstream by a plasma membrane Ca2+-ATPase (PMCA1b). This pathway is regulated by vitamin D.

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine. Calcium moves between the intestinal cells through tight junctions. The solubility of the calcium salt is a key factor for this pathway, as it relies on a concentration gradient.

Calcium citrate malate's high water solubility is thought to enhance paracellular absorption. When dissolved, it releases calcium ions and a calcium-citrate complex. The calcium ions can be absorbed directly, while the citrate complex is thought to enter the body through the paracellular route.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Intestinal_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca2+ Ca²⁺ TRPV6 TRPV6 Ca2+->TRPV6 Transcellular (Active) Blood_Ca2+ Ca²⁺ Ca2+->Blood_Ca2+ Paracellular (Passive) Calbindin Calbindin-Ca²⁺ TRPV6->Calbindin PMCA1b PMCA1b Calbindin->PMCA1b PMCA1b->Blood_Ca2+ Dual_Isotope_Method cluster_protocol Dual-Isotope Calcium Absorption Protocol A Subject Preparation (Dietary Restriction, Fasting) B Oral Administration (Calcium Salt + Isotope 1) A->B C Intravenous Administration (Isotope 2) B->C Timed Interval D Sample Collection (Urine/Plasma) C->D E Isotopic Ratio Analysis (Mass Spectrometry) D->E F Calculation of Fractional Absorption E->F In_Vitro_Solubility_Protocol cluster_protocol In Vitro Solubility and Digestion Protocol S1 Calcium Salt Sample S2 Simulated Gastric Digestion (pH 2.0, Pepsin) S1->S2 S3 Simulated Intestinal Digestion (pH 7.0, Pancreatin, Bile) S2->S3 S4 Measurement of Soluble/Ionic Calcium S3->S4 S5 Dialysis (Optional) for Bioaccessibility S3->S5 S6 Measurement of Dialyzable Calcium S5->S6

References

The Physiological Role of Calcium Malate in Bone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium is an indispensable mineral for the maintenance of skeletal health, and its supplementation is a cornerstone in the prevention and management of osteoporosis. Among the various calcium salts available, calcium malate, often in the form of calcium citrate malate (CCM), has garnered significant attention due to its superior bioavailability. This technical guide provides an in-depth exploration of the physiological role of this compound in bone metabolism. It delves into its effects on bone mineral density, its influence on the cellular and molecular mechanisms governing bone remodeling, and the potential signaling pathways involved. This document synthesizes quantitative data from key clinical studies, details relevant experimental protocols, and presents visual representations of the implicated biological processes to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Calcium Bioavailability in Bone Health

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. An imbalance in this process, favoring resorption, leads to a net loss of bone mass and microarchitectural deterioration, culminating in conditions like osteoporosis. Adequate calcium intake is fundamental for maintaining this balance, as calcium is the primary mineral component of bone hydroxyapatite.

The effectiveness of calcium supplementation is not solely dependent on the elemental calcium content but is critically influenced by its bioavailability—the fraction of ingested calcium that is absorbed and made available for physiological functions. This compound has demonstrated consistently high rates of absorption compared to other common calcium salts, such as calcium carbonate. This enhanced bioavailability is attributed to its high solubility and the fact that its absorption is less dependent on stomach acid.

This guide will explore the downstream physiological consequences of this enhanced calcium availability, focusing on the cellular and molecular mechanisms that underpin the beneficial effects of this compound on bone metabolism.

Effects of this compound on Bone Mineral Density: A Quantitative Overview

Numerous clinical trials have investigated the efficacy of calcium citrate malate (CCM) in improving and maintaining bone mineral density (BMD) across different age groups and physiological states. The data consistently demonstrates a positive impact on skeletal health.

Adolescent Bone Accrual

Adolescence is a critical period for achieving peak bone mass, a key determinant of fracture risk later in life. Supplementation with CCM during this phase has been shown to significantly enhance bone mineral accretion.

  • Lloyd et al. (1993) conducted a randomized, double-blind, placebo-controlled trial over 18 months involving adolescent girls with a mean age of 11.9 years. The group receiving 500 mg/day of elemental calcium as CCM exhibited significantly greater increases in lumbar spine and total body BMD compared to the placebo group.[1][2][3]

Study PopulationInterventionDurationOutcome MeasureCCM GroupPlacebo Groupp-value
94 adolescent girls (mean age 11.9)500 mg/day Ca as CCM18 months% Increase in Lumbar Spine BMD18.7%15.8%0.03
% Increase in Total Body BMD9.6%8.3%0.05

Table 1: Effect of Calcium Citrate Malate (CCM) Supplementation on Bone Mineral Density (BMD) in Adolescent Girls.[1][2]

Postmenopausal Bone Loss

Menopause is associated with an accelerated rate of bone loss due to estrogen deficiency. Calcium supplementation is a common strategy to mitigate this decline. Studies have shown CCM to be particularly effective in this population, especially when compared to calcium carbonate.

  • A two-year, double-blind, placebo-controlled trial in postmenopausal women demonstrated that CCM was more effective than calcium carbonate in reducing bone loss. In women with a daily calcium intake of less than 400 mg, supplementation with 500 mg of calcium as CCM significantly increased bone mineral density.

  • Another study in early and mid-postmenopausal women found that 800 mg of calcium citrate daily for two years prevented bone loss in the lumbar spine and radial shaft, whereas the placebo group showed significant declines.

  • A comparative study revealed that while both calcium citrate and calcium carbonate can help maintain bone density at the femoral neck and radius in postmenopausal women, only calcium citrate malate was effective in preventing bone loss from the spine.

Study PopulationInterventionDurationOutcome MeasureCCM Group (% change)Calcium Carbonate Group (% change)Placebo Group (% change)
Postmenopausal women (<400mg/day Ca intake)500 mg/day Ca as CCM2 yearsFemoral Neck BMD+0.87--2.11
500 mg/day Ca as CaCO3Femoral Neck BMD-+0.08-2.11
500 mg/day Ca as CCMSpine BMD-0.38--2.85
500 mg/day Ca as CaCO3Spine BMD--2.54-2.85
Early & Mid-Postmenopausal Women800 mg/day Ca Citrate2 yearsL2-L4 Spine BMD+1.03--2.38
Radial Shaft BMD-0.02--3.03

Table 2: Comparative Effects of Calcium Citrate Malate (CCM) and Calcium Carbonate on Bone Mineral Density (BMD) in Postmenopausal Women.

Cellular and Molecular Mechanisms of this compound in Bone Metabolism

The beneficial effects of this compound on BMD are rooted in its influence on the activity of bone cells—osteoblasts and osteoclasts. The increased bioavailability of calcium from CCM plays a pivotal role in modulating the signaling pathways that govern bone remodeling.

The Role of Calcium in Osteoblast and Osteoclast Function

Calcium ions (Ca²⁺) are crucial second messengers in numerous cellular processes, including those in bone cells.

  • Osteoblasts: Intracellular Ca²⁺ signaling is involved in osteoblast proliferation, differentiation, and mineralization.

  • Osteoclasts: Ca²⁺ signaling is essential for osteoclast differentiation and the regulation of their bone-resorbing activity. The differentiation of osteoclasts is critically dependent on the RANKL/RANK signaling pathway, which in turn is influenced by intracellular calcium oscillations.

Potential Signaling Pathways Modulated by this compound

While direct studies on the specific molecular pathways activated by the complete this compound compound are limited, the known roles of its components—calcium, citrate, and malate—provide a strong basis for its mechanism of action.

The balance between Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of bone resorption. Osteoblasts produce both RANKL, which promotes osteoclast differentiation and activation, and OPG, which inhibits this process. An increased OPG/RANKL ratio favors bone formation. It is plausible that the enhanced calcium availability from CCM influences osteoblasts to increase OPG expression and/or decrease RANKL expression, thereby suppressing osteoclastogenesis.

RANKL_OPG_Pathway CCM Calcium Citrate Malate Ca_ion Increased Bioavailable Ca²⁺ CCM->Ca_ion Osteoblast Osteoblast Ca_ion->Osteoblast OPG OPG Osteoblast->OPG Upregulates RANKL RANKL Osteoblast->RANKL Downregulates OPG->RANKL Inhibits Osteoclast_Precursor Osteoclast Precursor RANKL->Osteoclast_Precursor Binds to RANK Osteoclast Mature Osteoclast Osteoclast_Precursor->Osteoclast Differentiation Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption Promotes

RANKL/OPG Signaling Pathway and Potential Influence of CCM.

The canonical Wnt/β-catenin signaling pathway is a major regulator of bone formation. Activation of this pathway in osteoprogenitor cells promotes their differentiation into mature osteoblasts. Calcium signaling has been shown to interact with the Wnt pathway. It is hypothesized that the influx of calcium ions facilitated by CCM could potentiate Wnt signaling, leading to increased osteoblastogenesis and bone formation.

Wnt_Beta_Catenin_Pathway CCM Calcium Citrate Malate Ca_ion Increased Bioavailable Ca²⁺ CCM->Ca_ion Frizzled_LRP Frizzled/LRP5/6 Receptor Ca_ion->Frizzled_LRP Potentiates Signaling Wnt_Ligand Wnt Ligand Wnt_Ligand->Frizzled_LRP Beta_Catenin β-catenin Frizzled_LRP->Beta_Catenin Stabilization Nucleus Nucleus Beta_Catenin->Nucleus Translocation Gene_Expression Osteogenic Gene Expression Nucleus->Gene_Expression Upregulation Osteoblast_Differentiation Osteoblast Differentiation Gene_Expression->Osteoblast_Differentiation

Wnt/β-catenin Signaling Pathway and Potential Influence of CCM.

BMPs are growth factors that play a crucial role in bone formation by inducing the differentiation of mesenchymal stem cells into osteoblasts. BMP-2 signaling, in particular, has been shown to be influenced by intracellular calcium levels. The increased calcium availability from CCM may enhance BMP-2 signaling, leading to a more robust osteogenic response.

BMP_Signaling_Pathway CCM Calcium Citrate Malate Ca_ion Increased Bioavailable Ca²⁺ CCM->Ca_ion BMP_Receptor BMP Receptor Ca_ion->BMP_Receptor Enhances Signaling BMP2 BMP-2 BMP2->BMP_Receptor Smad Smad Proteins BMP_Receptor->Smad Phosphorylation Nucleus Nucleus Smad->Nucleus Translocation Gene_Expression Osteogenic Gene Expression (e.g., Runx2) Nucleus->Gene_Expression Upregulation Osteoblast_Differentiation Osteoblast Differentiation Gene_Expression->Osteoblast_Differentiation

BMP Signaling Pathway and Potential Influence of CCM.
The Role of Malate in Osteoblast Metabolism

Recent research has shed light on the metabolic programming of osteoblasts, highlighting a reliance on aerobic glycolysis for energy production. Malic enzyme, which converts malate to pyruvate, plays a key role in this process by coupling mitochondrial metabolism with glycolysis. The malate component of CCM could therefore serve as a substrate for osteoblast metabolism, potentially enhancing their function and promoting bone formation.

Malate_Metabolism_Workflow cluster_osteoblast Osteoblast CCM Calcium Citrate Malate Malate Malate CCM->Malate Pyruvate Pyruvate Malate->Pyruvate Malic Enzyme Mitochondria Mitochondria Pyruvate->Mitochondria Glycolysis Aerobic Glycolysis Mitochondria->Glycolysis Couples with ATP ATP Production Glycolysis->ATP Bone_Formation Enhanced Bone Formation ATP->Bone_Formation

Potential Role of Malate in Osteoblast Metabolism.

Key Experimental Protocols in Bone Metabolism Research

To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly used to assess bone metabolism.

In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay is used to visualize and quantify the deposition of calcium-rich mineral by osteoblasts in culture.

Protocol:

  • Cell Culture: Plate osteoblasts in a multi-well plate and culture in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) for 14-21 days.

  • Fixation: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Fix the cells with 10% (v/v) formalin for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with deionized water. Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Aspirate the staining solution and wash the wells 3-5 times with deionized water to remove excess stain.

  • Visualization: Visualize the red-orange mineralized nodules under a light microscope.

  • Quantification (Optional): To quantify the mineralization, destain the cells by adding a solution of 10% acetic acid and 20% methanol. After incubation, neutralize the solution with ammonium hydroxide and measure the absorbance at 405 nm.

Alizarin_Red_S_Workflow Start Osteoblast Culture (in osteogenic medium) Fixation Fixation (10% Formalin) Start->Fixation Staining Alizarin Red S Staining (40 mM, pH 4.1-4.3) Fixation->Staining Washing Washing (Deionized Water) Staining->Washing Visualization Microscopic Visualization Washing->Visualization Quantification Quantification (Optional) (Destaining and Absorbance Reading) Visualization->Quantification

Workflow for Alizarin Red S Staining.
In Vitro Osteoclast Differentiation and Activity Assay (TRAP Staining)

This assay is used to identify and quantify osteoclasts, which are characterized by the expression of tartrate-resistant acid phosphatase (TRAP).

Protocol:

  • Cell Culture: Culture bone marrow-derived macrophages or RAW 264.7 cells in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL for 5-7 days to induce osteoclast differentiation.

  • Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with a citrate-acetone-formaldehyde fixative solution.

  • Staining: Incubate the fixed cells with a TRAP staining solution containing naphthol AS-BI phosphate as a substrate and a tartrate-containing buffer.

  • Visualization: TRAP-positive multinucleated cells (osteoclasts) will stain red/purple. Count the number of TRAP-positive cells with three or more nuclei under a light microscope.

TRAP_Staining_Workflow Start Osteoclast Precursor Culture (with M-CSF and RANKL) Fixation Fixation (Citrate-Acetone-Formaldehyde) Start->Fixation Staining TRAP Staining (Naphthol AS-BI Phosphate Substrate) Fixation->Staining Visualization Microscopic Identification and Counting of Multinucleated, TRAP-positive Cells Staining->Visualization

Workflow for TRAP Staining.
In Vivo Measurement of Bone Mineral Density in Rodent Models

Dual-energy X-ray absorptiometry (DXA) is a standard non-invasive technique to measure BMD in animal models of osteoporosis.

Protocol:

  • Animal Model: Use an appropriate rodent model, such as ovariectomized (OVX) rats or mice, to simulate postmenopausal osteoporosis.

  • Anesthesia: Anesthetize the animal according to approved institutional protocols.

  • Positioning: Place the animal in a prone position on the DXA scanner bed. Ensure consistent and reproducible positioning for longitudinal studies.

  • Scanning: Perform the scan of the desired skeletal sites (e.g., femur, lumbar spine) using the appropriate software settings for small animals.

  • Analysis: Analyze the acquired images to determine the bone mineral content (BMC) and bone area, from which the BMD (g/cm²) is calculated.

DXA_Workflow Start Rodent Model of Osteoporosis (e.g., OVX Rat) Anesthesia Anesthesia Start->Anesthesia Positioning Prone Positioning on DXA Scanner Anesthesia->Positioning Scanning DXA Scan of Skeletal Sites Positioning->Scanning Analysis BMD Calculation (g/cm²) Scanning->Analysis

Workflow for In Vivo BMD Measurement using DXA.

Conclusion and Future Directions

This compound, particularly in the form of calcium citrate malate, stands out as a highly bioavailable calcium supplement with proven efficacy in enhancing bone mineral density in key populations at risk for osteoporosis. The superior absorption of calcium from CCM likely translates to a more pronounced effect on the cellular and molecular machinery of bone remodeling. While the precise signaling pathways directly modulated by the complete CCM compound require further elucidation, the known roles of calcium, citrate, and malate in bone cell biology provide a strong foundation for its mechanism of action. Future research should focus on dissecting the specific molecular interactions of CCM with key signaling nodes such as the RANKL/OPG axis, Wnt/β-catenin, and BMP pathways. Such studies will not only deepen our understanding of the physiological role of this compound in bone metabolism but also pave the way for the development of more targeted and effective therapeutic strategies for the prevention and treatment of osteoporosis.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium malate. While detailed quantitative data for each decomposition stage of this compound remains proprietary to specific research, this document synthesizes the available information, drawing parallels from analogous calcium salts of organic acids. It outlines the expected multi-stage decomposition process, beginning with dehydration and culminating in the formation of calcium oxide. This guide also furnishes detailed experimental protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which are pivotal techniques for characterizing the thermal behavior of materials like this compound. Furthermore, this document includes data presentation templates and workflow visualizations to aid researchers in their own investigations.

Introduction

This compound, the calcium salt of malic acid, is utilized in various sectors, including the food and pharmaceutical industries, as a bioavailable source of calcium.[1] Understanding its thermal stability and decomposition pathway is critical for drug development, formulation, and ensuring product quality and safety, as decomposition can be initiated by heat.[2][3][4] The thermal decomposition of hydrated this compound is a complex process that is reported to occur in multiple stages.

A key study on the thermal behavior of this compound crystals with the formula Ca(C₄H₅O₅)₂·10H₂O proposes a six-stage thermal decomposition process. While the complete quantitative details of each stage are not publicly available, the initial steps are suggested to involve the evaporation of water, leading to the formation of calcium oxalate. The subsequent decomposition of calcium oxalate then proceeds to release carbon dioxide and carbon monoxide.

This guide will elaborate on the anticipated stages of decomposition, provide detailed methodologies for its analysis, and present a framework for data interpretation.

The Six-Stage Thermal Decomposition of this compound: A Proposed Pathway

Based on the available literature, the thermal decomposition of hydrated this compound, specifically Ca(C₄H₅O₅)₂·10H₂O, is understood to proceed through a six-stage mechanism. The precise intermediates and gaseous products at each stage require confirmation through techniques such as evolved gas analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). However, a logical decomposition pathway can be proposed based on the thermal analysis of similar organic calcium salts like calcium oxalate and calcium acetate.

The decomposition likely begins with the loss of water molecules, followed by the breakdown of the malate anion, potentially forming intermediate species before ultimately yielding calcium carbonate and finally calcium oxide at higher temperatures.

Data Presentation

The following tables are structured to present the quantitative data that would be obtained from a comprehensive thermal analysis of this compound. Researchers can use these templates to populate their own experimental findings for clear comparison and analysis.

Table 1: Thermogravimetric Analysis (TGA) Data for the Thermal Decomposition of this compound

StageTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Theoretical)Proposed Evolved Species
IData not availableData not availableData not availableH₂O
IIData not availableData not availableData not availableH₂O
IIIData not availableData not availableData not availableOrganic fragments, CO, CO₂
IVData not availableData not availableData not availableOrganic fragments, CO, CO₂
VData not availableData not availableData not availableCO
VIData not availableData not availableData not availableCO₂

Table 2: Differential Thermal Analysis (DTA) Data for the Thermal Decomposition of this compound

StagePeak Temperature (°C)Peak Type (Endothermic/Exothermic)Associated Process
IData not availableEndothermicDehydration
IIData not availableEndothermicDehydration
IIIData not availableExo/EndothermicDecomposition of malate
IVData not availableExo/EndothermicDecomposition of intermediate
VData not availableExo/EndothermicDecomposition of calcium oxalate
VIData not availableEndothermicDecomposition of calcium carbonate
Proposed Decomposition Pathway Visualization

The following diagram illustrates the proposed logical progression of the thermal decomposition of hydrated this compound.

G cluster_solids Solid Residues cluster_gases Evolved Gases Ca(C4H5O5)2·10H2O Hydrated this compound Ca(C₄H₅O₅)₂·10H₂O Intermediate_Hydrates Intermediate Hydrates Ca(C4H5O5)2·10H2O->Intermediate_Hydrates Heat (Stage I) H2O Water H₂O Ca(C4H5O5)2·10H2O->H2O Anhydrous_Ca_Malate Anhydrous this compound Intermediate_Hydrates->Anhydrous_Ca_Malate Heat (Stage II) Intermediate_Hydrates->H2O Intermediate_1 Intermediate Species 1 (e.g., Calcium Oxalate) Anhydrous_Ca_Malate->Intermediate_1 Heat (Stage III-IV) Organic_Fragments Organic Fragments, CO, CO₂ Anhydrous_Ca_Malate->Organic_Fragments CaCO3 Calcium Carbonate CaCO₃ Intermediate_1->CaCO3 Heat (Stage V) CO Carbon Monoxide CO Intermediate_1->CO CaO Calcium Oxide CaO CaCO3->CaO Heat (Stage VI) CO2 Carbon Dioxide CO₂ CaCO3->CO2 G Start Start Sample_Prep Sample Preparation (Grind, Weigh 5-10 mg) Start->Sample_Prep Instrument_Setup Instrument Setup (Purge with N₂, Calibrate) Sample_Prep->Instrument_Setup Run_TGA Run TGA Experiment (30-1000 °C, 10 °C/min) Instrument_Setup->Run_TGA Data_Acquisition Data Acquisition (Mass vs. Temperature) Run_TGA->Data_Acquisition Data_Analysis Data Analysis (Plot TGA/DTG, Quantify Mass Loss) Data_Acquisition->Data_Analysis End End Data_Analysis->End G Start Start Sample_Ref_Prep Sample & Reference Preparation (Weigh Sample & Al₂O₃) Start->Sample_Ref_Prep Instrument_Setup Instrument Setup (Place Crucibles, Purge with N₂) Sample_Ref_Prep->Instrument_Setup Run_DTA Run DTA Experiment (30-1000 °C, 10 °C/min) Instrument_Setup->Run_DTA Data_Acquisition Data Acquisition (ΔT vs. Temperature) Run_DTA->Data_Acquisition Data_Analysis Data Analysis (Identify Endothermic/Exothermic Peaks) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Crystallography of Calcium Malate Hydrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of calcium malate hydrates. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound. This document consolidates key crystallographic data, details experimental protocols for synthesis and analysis, and visualizes the experimental workflows.

Introduction to this compound Hydrates

This compound, the calcium salt of malic acid, can exist in various hydrated forms. The degree of hydration significantly influences its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in pharmaceutical formulations and food technology. Understanding the precise crystal structure of these hydrates is fundamental to controlling their properties and ensuring consistent product quality. This guide focuses on the detailed crystallographic characterization of the known this compound hydrates.

Crystallographic Data of this compound Hydrates

Several hydrated forms of calcium L-malate have been identified and characterized using single-crystal X-ray diffraction. The crystallographic data for the most commonly reported dihydrate and trihydrate forms are summarized below for comparative analysis.

Table 1: Crystallographic Data for Calcium L-Malate Dihydrate (Ca(C₄H₄O₅)₂·2H₂O)

ParameterValue
Chemical Formula Ca(C₄H₄O₅)₂·2H₂O
Crystal System Monoclinic
Space Group C2/c
Z 4
Unit Cell Dimensions
a15.916(9) Å
b5.886(3) Å
c13.046(6) Å
α90°
β90.678(4)°
γ90°
Coordination The Ca²⁺ ion is eight-fold coordinated. The malate anion coordinates to the Ca²⁺ ion in a tridendate-bidendate fashion through its two carboxylate groups and as a monodentate ligand through the oxygen atom of the hydroxyl group.[1]
Reference [1]

Table 2: Crystallographic Data for Calcium L-Malate Trihydrate (Ca(C₄H₄O₅)·3H₂O)

ParameterValue (Form 1)Value (Form 2)
Chemical Formula Ca(C₄H₄O₅)·3H₂OCa(C₄H₄O₅)·3H₂O
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
Z 24
Unit Cell Dimensions
a6.6460(3) Å8.54(2) Å
b8.3795(3) Å10.83(3) Å
c8.2707(4) Å6.84(1) Å
α90°90°
β112.640(2)°90°
γ90°90°
Volume (V) 425.1(4) ų-
Calculated Density (Dcalc) 1.767 g cm⁻³-
Coordination The calcium ion has a coordination number of seven.[2]The calcium atom is eight-fold coordinated by oxygen atoms, two of which belong to water molecules.[2]
Reference [2]

Experimental Protocols

The synthesis and characterization of this compound hydrate crystals are crucial for obtaining high-quality specimens for analysis. The following sections detail the common experimental methodologies.

Crystal Growth by Gel-Aided Solution Technique

This method is widely used to grow high-quality single crystals of this compound hydrates by controlling the diffusion of reactants.

  • Materials:

    • Sodium metasilicate solution (specific gravity adjusted, e.g., 1.025)

    • L-malic acid solution (e.g., 1 M)

    • Calcium chloride (CaCl₂) solution (e.g., 0.2 M)

    • Hydrochloric acid (for pH adjustment)

    • Test tubes

  • Procedure:

    • Prepare a sodium metasilicate solution with a specific gravity of approximately 1.025.

    • Adjust the pH of the gel solution to a desired value (e.g., 7) using hydrochloric acid.

    • Pour the gel solution into test tubes and allow it to set for a few days.

    • Once the gel has set, carefully add 1 M L-malic acid solution on top of the gel.

    • Allow the L-malic acid to diffuse into the gel for about 24 hours.

    • Carefully pour 0.2 M calcium chloride solution as the supernatant.

    • Seal the test tubes and keep them undisturbed at room temperature.

    • Crystals will grow within the gel over a period of several days to weeks.

G cluster_prep Gel Preparation cluster_reagents Reagent Addition cluster_growth Crystal Growth gel_sol Sodium Metasilicate Solution ph_adjust pH Adjustment (HCl) gel_sol->ph_adjust set_gel Allow Gel to Set ph_adjust->set_gel malic_acid Add L-Malic Acid set_gel->malic_acid diffuse Diffusion malic_acid->diffuse ca_cl2 Add CaCl2 Supernatant diffuse->ca_cl2 seal Seal Test Tubes ca_cl2->seal growth Incubate at Room Temp. seal->growth crystals Harvest Crystals growth->crystals

Crystal Growth Experimental Workflow
Single-Crystal X-ray Diffraction (XRD)

This is the definitive technique for determining the three-dimensional atomic structure of a crystal.

  • Instrumentation: A four-circle automated diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Procedure:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The unit cell parameters are determined from a preliminary set of diffraction spots.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

    • The collected data is processed, including corrections for Lorentz and polarization effects, and absorption.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to assess its purity.

  • Instrumentation: A powder diffractometer with a Cu Kα radiation source.

  • Procedure:

    • A powdered sample of the this compound hydrate is prepared.

    • The sample is placed on a flat sample holder.

    • The sample is scanned over a range of 2θ angles (e.g., 10-90°).

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard patterns from databases (e.g., ICDD-PDF2) for phase identification.

Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration behavior of the hydrates.

  • Instrumentation: A simultaneous TG-DTA thermal analyzer.

  • Procedure:

    • A small amount of the sample is placed in a crucible (e.g., alumina).

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • The TGA curve records the mass loss as a function of temperature, indicating dehydration and decomposition events.

    • The DTA curve records the temperature difference between the sample and a reference, indicating endothermic (e.g., dehydration) or exothermic (e.g., decomposition) processes.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Crystal Synthesis sc_xrd Single-Crystal XRD synthesis->sc_xrd pxrd Powder XRD synthesis->pxrd tga_dta TG-DTA synthesis->tga_dta ftir FTIR Spectroscopy synthesis->ftir structure Crystal Structure sc_xrd->structure phase Phase Purity pxrd->phase thermal Thermal Stability tga_dta->thermal functional Functional Groups ftir->functional

Logical Workflow for Crystallographic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to study the hydrogen bonding network.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • A small amount of the sample is mixed with KBr and pressed into a pellet.

    • The pellet is placed in the sample holder of the spectrometer.

    • The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

    • The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of functional groups (e.g., O-H, C=O, C-O).

Structural Insights and Implications

The crystallographic data reveals key structural features of this compound hydrates. The coordination number of the calcium ion and the mode of malate binding differ between the hydrate forms. These differences in crystal packing and hydrogen bonding networks are responsible for their distinct physical properties. For instance, the arrangement of water molecules and their interactions within the crystal lattice will directly impact the dehydration temperature and kinetics, which is a critical consideration for the storage and processing of pharmaceutical products.

Conclusion

A thorough understanding of the crystallography of this compound hydrates is essential for their effective utilization in various applications, particularly in the pharmaceutical industry. This guide has provided a consolidated resource of crystallographic data and detailed experimental protocols to aid researchers in this field. The presented data and workflows can serve as a foundation for further studies on the properties and applications of these compounds.

References

The Interplay of Calcium and Malate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium and malate are fundamental molecules in cellular physiology, each playing critical roles in distinct yet interconnected pathways. Calcium is a ubiquitous second messenger, orchestrating a vast array of cellular processes through transient fluctuations in its intracellular concentration. Malate is a key metabolic intermediate, central to the Krebs cycle and the transfer of reducing equivalents into the mitochondria. While "calcium malate" is recognized as a highly bioavailable nutritional supplement, its direct role as a singular signaling molecule within the cell is not established in the current scientific literature. This guide provides an in-depth exploration of the individual signaling roles of calcium and malate, their metabolic interplay, and the potential cellular consequences of their combined presence. We will delve into the established signaling pathways, present quantitative data from relevant studies, detail experimental protocols for their investigation, and provide visual representations of these complex systems.

The Role of Calcium in Cellular Signaling

Calcium ions (Ca2+) are among the most versatile and universal signaling molecules in eukaryotic cells.[1][2] The resting intracellular Ca2+ concentration is tightly maintained at approximately 100 nM, which is orders of magnitude lower than the extracellular concentration (1-2 mM).[2] This steep electrochemical gradient allows for rapid and localized increases in cytosolic Ca2+ upon the opening of specific ion channels, triggering a multitude of cellular responses.[1][3]

Key Calcium Signaling Pathways

The primary mechanisms for increasing intracellular Ca2+ involve its release from intracellular stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space.

  • The Phospholipase C (PLC) Pathway: This is a canonical pathway activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3Rs) on the ER membrane, causing the release of stored Ca2+ into the cytosol.

  • Store-Operated Calcium Entry (SOCE): Depletion of Ca2+ from the ER is sensed by stromal interaction molecules (STIMs), which then activate Orai channels in the plasma membrane, leading to Ca2+ influx.

  • Voltage-Gated Calcium Channels (VGCCs): In excitable cells like neurons and muscle cells, depolarization of the plasma membrane opens VGCCs, allowing for rapid Ca2+ entry from the extracellular space.

Downstream Effects of Calcium Signaling

The cellular effects of elevated Ca2+ are mediated by a diverse array of calcium-binding proteins (CaBPs) that act as sensors. Calmodulin (CaM) is a primary example, and upon binding Ca2+, it undergoes a conformational change that enables it to activate other proteins, such as CaM-kinases (CaMKs). These kinases, in turn, phosphorylate a wide range of target proteins, leading to changes in gene expression, cell cycle progression, metabolism, and apoptosis.

// Edges GPCR -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> IP3R [label="Binds to"]; IP3R -> "Cytosolic Ca2+" [label="Releases Ca2+"]; "ER Ca2+" -> IP3R [style=dotted]; "Extracellular Ca2+" -> VGCC [label="Influx"]; VGCC -> "Cytosolic Ca2+" [label="Increases"]; "Cytosolic Ca2+" -> CaM [label="Binds to"]; CaM -> CaMK [label="Activates"]; CaMK -> Cellular_Responses [label="Phosphorylates targets"]; } .dot Figure 1: A simplified diagram of the Phospholipase C (PLC) and IP3-mediated calcium signaling pathway.

The Role of Malate in Cellular Metabolism and Signaling

Malate is a dicarboxylic acid that serves as a crucial intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle). Its primary roles are in energy production and as a carrier of reducing equivalents.

Malate in the Krebs Cycle

Within the mitochondrial matrix, malate is formed by the hydration of fumarate, a reaction catalyzed by fumarase. Subsequently, malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate, a reaction that reduces NAD+ to NADH. This NADH then donates its electrons to the electron transport chain, driving the production of ATP.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a critical mechanism for transporting the reducing equivalents from NADH generated during glycolysis in the cytosol into the mitochondrial matrix. In the cytosol, oxaloacetate is reduced to malate, oxidizing cytosolic NADH to NAD+. Malate is then transported into the mitochondria, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH.

// Cytosolic reactions NADH_c -> MDH1; OAA_c -> MDH1; MDH1 -> Malate_c; MDH1 -> NAD_c; Glu_c -> GOT1; OAA_c -> GOT1; GOT1 -> Asp_c; GOT1 -> aKG_c;

// Membrane transport Malate_c -> Malate_aKG_transporter; Malate_aKG_transporter -> Malate_m; aKG_m -> Malate_aKG_transporter; Malate_aKG_transporter -> aKG_c; Asp_m -> Glu_Asp_transporter; Glu_Asp_transporter -> Asp_c; Glu_c -> Glu_Asp_transporter; Glu_Asp_transporter -> Glu_m;

// Mitochondrial reactions Malate_m -> MDH2; NAD_m -> MDH2; MDH2 -> OAA_m; MDH2 -> NADH_m; OAA_m -> GOT2; Glu_m -> GOT2; GOT2 -> Asp_m; GOT2 -> aKG_m; } .dot Figure 2: The Malate-Aspartate Shuttle for transporting NADH reducing equivalents into the mitochondria.

Emerging Signaling Role of Malate

Recent research has indicated that L-malate can act as an anti-inflammatory signal. It has been shown to bind to the ER chaperone BiP, inhibiting its interaction with IRF2BP2, an anti-inflammatory protein. This interaction is pH-dependent and protects IRF2BP2 from degradation, thereby suppressing inflammatory responses in macrophages.

This compound: Bioavailability and Potential Cellular Impact

This compound, often in combination with citrate as calcium citrate malate (CCM), is a nutritional supplement known for its high bioavailability. This is attributed to its water solubility and the fact that it can be absorbed effectively even without food.

While there is no direct evidence of this compound acting as a single signaling molecule, its dissociation into calcium and malate ions upon entering the cellular environment would have predictable consequences based on the known roles of these individual ions. An influx of calcium would activate calcium-dependent signaling cascades, while an increase in malate could impact cellular metabolism. For instance, increased cytosolic malate could drive the malate-aspartate shuttle, potentially increasing mitochondrial NADH and subsequent ATP production.

Quantitative Data and Experimental Protocols

Quantitative Data Summary
ParameterValueCell Type/SystemReference
Resting Intracellular [Ca2+]~100 nMGeneral Eukaryotic Cells
Stimulated Intracellular [Ca2+]500 - 1,000 nMGeneral Eukaryotic Cells
Fractional Calcium Absorption (Orange Juice + Malate)40.6 ± 8.6%Human Subjects
Anti-inflammatory effect of L-malateSignificant at 500 µMLPS-primed macrophages
Detailed Experimental Protocols

This protocol is adapted from methods used to measure agonist-mediated intracellular calcium mobilization.

Objective: To quantify changes in intracellular calcium concentration in response to a stimulus.

Materials:

  • Cells of interest (e.g., 1321N1 astrocytoma cells)

  • Clear flat-bottom black 96-well culture plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 16-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline. The final concentration of Fura-2 AM is typically 1-5 µM.

    • Remove the culture medium from the wells and wash once with HEPES-buffered saline.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically for the specific cell type.

  • Washing: After incubation, gently wash the cells twice with HEPES-buffered saline to remove extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a set period before adding the stimulus.

    • Add the agonist or stimulus of interest.

    • Continue to record the fluorescence at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The ratio is proportional to the intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence to determine the fold change in intracellular calcium.

// Workflow Edges Seed_Cells -> Load_Dye; Prepare_Loading_Buffer -> Load_Dye; Load_Dye -> Wash_Cells; Wash_Cells -> Measure_Baseline; Measure_Baseline -> Add_Stimulus; Add_Stimulus -> Measure_Response; Measure_Response -> Calculate_Ratio; Calculate_Ratio -> Normalize_Data; Normalize_Data -> Determine_Ca_Concentration; } .dot Figure 3: Experimental workflow for measuring intracellular calcium using Fura-2 AM.

This protocol is a general method to identify proteins that interact with Calmodulin in a calcium-dependent manner.

Objective: To isolate and identify CaM-binding proteins from a cell lysate.

Materials:

  • Cell lysate

  • Calmodulin-Sepharose beads

  • Binding buffer with CaCl2 (e.g., 2 mM)

  • Binding buffer with EGTA (a calcium chelator, e.g., 5 mM)

  • Wash buffer

  • Elution buffer (e.g., containing EGTA or a high concentration of salt)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lysate Preparation: Prepare a cell lysate under non-denaturing conditions.

  • Bead Equilibration: Equilibrate the Calmodulin-Sepharose beads with the binding buffer containing CaCl2.

  • Binding: Incubate the cell lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation. In a parallel control experiment, perform the incubation in the presence of EGTA instead of CaCl2 to identify calcium-independent binders.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with antibodies against specific proteins of interest.

Implications for Drug Development

Understanding the distinct and potentially synergistic roles of calcium and malate provides several avenues for therapeutic intervention:

  • Targeting Calcium Channels: Modulators of calcium channels are already a major class of drugs for cardiovascular diseases. Further understanding of specific calcium signatures in disease could lead to more targeted therapies.

  • Metabolic Modulation: Given malate's central role in metabolism, targeting enzymes like malate dehydrogenase could be a strategy in diseases with altered metabolism, such as cancer.

  • Inflammation Control: The newly discovered anti-inflammatory role of L-malate suggests that modulating its levels or its interaction with BiP could be a novel approach to treating inflammatory conditions.

  • Nutraceuticals and Drug Delivery: The high bioavailability of this compound makes it an excellent vehicle for calcium supplementation. This principle could be extended to the delivery of other therapeutic agents where enhanced absorption is desired.

Conclusion

While "this compound" itself is not recognized as a direct cellular signaling molecule, the individual contributions of calcium and malate to cellular signaling and metabolism are profound and intertwined. Calcium governs a vast network of signaling pathways that regulate virtually all aspects of cell function. Malate is a linchpin of cellular energy metabolism and is emerging as a signaling molecule in its own right, particularly in the context of inflammation. The administration of this compound to a biological system will lead to a concurrent increase in the intracellular availability of both of these critical molecules, with predictable, and potentially synergistic, effects on cellular physiology. Further research is warranted to explore the integrated cellular response to simultaneous elevations of intracellular calcium and malate, which could unveil novel therapeutic opportunities in a range of diseases.

References

The Discovery and Role of Calcium Malate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium malate, a chelated form of calcium with the organic acid malate, has been identified as a naturally occurring complex in certain biological systems, primarily within the plant kingdom. Its discovery has significant implications for understanding nutrient transport and bioavailability. In animal systems, while a distinct this compound signaling molecule has not been identified, the interplay between calcium ions and malate is crucial for cellular metabolism, particularly within the mitochondria. This technical guide provides an in-depth overview of the discovery of this compound in biological contexts, detailing the experimental protocols used for its identification and quantification, and summarizing the quantitative data from key studies. Furthermore, it explores the functional significance of this complex in plants and the metabolic interactions of its constituent parts in animals, illustrated through signaling and metabolic pathway diagrams.

Discovery of this compound in Plant Biological Systems

The initial discovery of endogenous this compound complexes arose from studies in plant physiology focused on the composition of xylem sap. Researchers investigating the transport of minerals from the roots to the aerial parts of plants observed that a significant portion of calcium in the xylem was not present in its free ionic form (Ca²⁺). This led to the hypothesis that calcium was being chelated by organic acids, facilitating its transport and preventing its precipitation.

Seminal work in the 1970s provided the first direct evidence for the existence of these complexes. A key study by Bradfield (1976) on apple shoots demonstrated that a substantial fraction of the total calcium in xylem sap was complexed with organic acids, with malic and citric acids being the primary chelating agents. Subsequent research on other plant species, such as beech trees, further solidified these findings, establishing the presence of this compound as a common feature of xylem sap.[1][2][3]

Physiological Significance in Plants

The formation of this compound complexes in the xylem is now understood to be crucial for several physiological processes in plants:

  • Enhanced Calcium Mobility: Malate chelation prevents the precipitation of calcium with other anions like phosphate and sulfate in the xylem, thereby maintaining calcium in a soluble form for transport to growing tissues.[1][2]

  • Nutrient Availability: By keeping calcium soluble, the formation of this compound ensures its availability for critical functions in cell walls, membrane integrity, and as a secondary messenger in signaling pathways.

  • pH Regulation: The balance between malic acid and its calcium salt can contribute to the regulation of pH in the xylem sap.

Quantitative Data on Calcium and Malate in Xylem Sap

The following tables summarize quantitative data from key studies that have investigated the concentrations of total calcium, ionic calcium, and malic acid in the xylem sap of various plant species. These data highlight the significant proportion of calcium that is complexed with organic acids.

Table 1: Calcium and Malate Concentrations in Apple Shoot Xylem Sap

ComponentConcentration Range (mM)Percentage of Total Calcium ComplexedReference
Total Calcium2.5 - 5.0-Bradfield, 1976
Ionic Calcium (Ca²⁺)1.2 - 2.550%Bradfield, 1976
Malic Acid0.5 - 2.0-Bradfield, 1976

Table 2: Correlation of Calcium and Malate in Beech Root Xylem Sap

Parameter 1Parameter 2CorrelationSignificanceReference
Malate ConcentrationTotal Calcium ConcentrationPositiveSignificantSchell, 1997
Malate ConcentrationTotal Magnesium ConcentrationPositiveSignificantSchell, 1997
pHMalate ConcentrationNegativeSignificantSchell, 1997
pHTotal Calcium ConcentrationNegativeSignificantSchell, 1997

Calcium and Malate Interactions in Animal and Plant Mitochondria

While a stable, signaling this compound complex is not a recognized feature in animal cells, the dynamic interplay between calcium ions and malate is fundamental to mitochondrial function in both animals and plants. This interaction is centered around the malate-aspartate shuttle , a key metabolic pathway for transferring reducing equivalents (NADH) from the cytosol into the mitochondrial matrix.

Calcium ions act as a crucial regulator of this shuttle and other mitochondrial dehydrogenases. An increase in cytosolic and mitochondrial calcium levels stimulates the activity of enzymes in the citric acid cycle, including those that utilize malate, thereby boosting ATP production to meet increased cellular energy demands. This regulatory role is vital in processes such as neuronal activity and muscle contraction.

Experimental Protocols

This section details the methodologies employed in the foundational and contemporary studies for the analysis of this compound and its components in biological samples.

Collection of Xylem Sap

Objective: To obtain a pure sample of xylem sap from plant tissues for subsequent analysis of its components.

Protocol:

  • Plant Preparation: The plant is well-watered to ensure a positive root pressure.

  • Excision: The stem or a branch is severed with a sharp blade.

  • Sap Collection: The exuding sap from the cut surface is collected using a micropipette or by allowing it to drip into a collection tube. For some plants, a gentle vacuum may be applied to the cut end to facilitate sap extraction.

  • Sample Handling: The collected sap is immediately placed on ice to prevent enzymatic degradation of its components and then stored at -80°C until analysis.

Determination of Total and Ionic Calcium in Xylem Sap

Objective: To quantify the total amount of calcium and the concentration of free calcium ions in the xylem sap.

Protocol (based on historical methods):

  • Total Calcium Determination:

    • An aliquot of the xylem sap is diluted with a solution containing a releasing agent, such as lanthanum chloride, to suppress interference from other ions.

    • The total calcium concentration is then measured using Atomic Absorption Spectrophotometry (AAS) .

  • Ionic Calcium Determination:

    • The concentration of free Ca²⁺ ions in an undiluted sample of fresh xylem sap is measured using a Calcium-Specific Ion-Selective Electrode .

    • The electrode is calibrated using standard solutions of known Ca²⁺ concentrations.

  • Complexed Calcium Calculation:

    • The concentration of complexed calcium is calculated by subtracting the ionic calcium concentration from the total calcium concentration.

Quantification of Malic Acid in Xylem Sap

Objective: To determine the concentration of malic acid in the xylem sap.

Protocol (based on historical and modern methods):

  • Sample Preparation: The xylem sap sample may require deproteinization, typically by ultrafiltration, to remove any interfering proteins.

  • Derivatization (for Gas Chromatography):

    • The organic acids in the sample are converted to their volatile ester derivatives (e.g., trimethylsilyl esters).

    • This is achieved by reacting the dried sample extract with a derivatizing agent.

  • Chromatographic Separation and Quantification:

    • Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, and the different organic acids are separated based on their volatility and interaction with the column's stationary phase. The separated acids are detected and quantified.

    • High-Performance Liquid Chromatography (HPLC): The underivatized xylem sap can be directly analyzed by HPLC using an ion-exchange or reversed-phase column. The organic acids are separated and quantified using a UV or conductivity detector.

  • Mass Spectrometry (MS) for Confirmation:

    • Coupling GC or HPLC to a mass spectrometer (GC-MS or LC-MS) allows for the definitive identification of malic acid based on its mass spectrum.

Measurement of Malate-Aspartate Shuttle Activity

Objective: To assess the rate of NADH transport into mitochondria via the malate-aspartate shuttle.

Protocol Overview:

  • Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates by differential centrifugation.

  • Assay Principle: The activity of the shuttle is typically measured by monitoring the oxygen consumption of the isolated mitochondria in the presence of specific substrates and inhibitors.

  • Reaction Mixture: The isolated mitochondria are incubated in a buffer containing substrates for the shuttle (e.g., glutamate and malate) and ADP to stimulate respiration.

  • Measurement: Oxygen consumption is measured using an oxygen electrode. The rate of oxygen consumption is proportional to the rate of NADH transport into the mitochondria.

  • Inhibitor Studies: Specific inhibitors of the shuttle components (e.g., aminooxyacetate) can be used to confirm that the measured activity is due to the malate-aspartate shuttle.

Visualizations of Pathways and Workflows

Calcium Transport in Plant Xylem

Calcium_Transport_in_Xylem cluster_xylem Xylem Soil Soil Solution (Ca²⁺) Root Root Cells Soil->Root Uptake Xylem_Loading Xylem Loading Root->Xylem_Loading Symplastic & Apoplastic Pathways Xylem_Sap Xylem Sap Xylem_Loading->Xylem_Sap Formation of Ca-Malate Ca_Malate Calcium-Malate Complex Xylem_Sap->Ca_Malate Malate_Pool Malate Pool (from Root Metabolism) Malate_Pool->Xylem_Loading Shoot Shoot Tissues (Leaves, Stems) Ca_Malate->Shoot Translocation

Caption: Calcium uptake and translocation in plants, highlighting the formation of this compound in the xylem.

Malate-Aspartate Shuttle and its Regulation by Calcium

Caption: The malate-aspartate shuttle and its regulation by mitochondrial calcium.

Experimental Workflow for Xylem Sap Analysis

Xylem_Sap_Analysis_Workflow Start Plant Sample Collection Xylem Sap Collection (e.g., Root Pressure) Start->Collection Sample_Split Sample Aliquoting Collection->Sample_Split Ca_Path Calcium Analysis Sample_Split->Ca_Path Aliquot 1 Malate_Path Malate Analysis Sample_Split->Malate_Path Aliquot 2 Total_Ca Total Ca Measurement (AAS) Ca_Path->Total_Ca Ionic_Ca Ionic Ca²⁺ Measurement (Ion-Selective Electrode) Ca_Path->Ionic_Ca Calc_Complex Calculate Complexed Ca Total_Ca->Calc_Complex Ionic_Ca->Calc_Complex Deproteinize Deproteinization (Optional) Malate_Path->Deproteinize Derivatize Derivatization (for GC) Deproteinize->Derivatize Analysis Chromatographic Analysis (GC-MS or HPLC) Deproteinize->Analysis Direct for HPLC Derivatize->Analysis

References

Di-Calcium Malate: A Review of Available Toxicological Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the publicly available toxicological data for di-calcium malate. A thorough review of scientific literature and regulatory documents reveals a significant lack of comprehensive safety studies for this compound. While di-calcium malate is available as a dietary supplement, particularly for calcium supplementation, its toxicological profile has not been extensively characterized in publicly accessible studies. The European Food Safety Authority (EFSA) has repeatedly concluded that the safety of di-calcium malate as a novel food ingredient could not be assessed due to the absence of crucial toxicological data.[1][2] This document summarizes the limited available information and highlights the existing data gaps.

Acute Toxicity

The most substantive toxicological information available for di-calcium malate pertains to its acute oral toxicity. An unpublished study conducted in rats is cited in regulatory documents.

Data Presentation: Acute Oral Toxicity

Study TypeSpeciesRoute of AdministrationKey FindingsLD50Reference
Single-dose oral toxicityWistar albino rats (female)Oral gavageNo mortality observed at the highest dose tested.> 5,000 mg/kg body weight[1][3]

Experimental Protocols: Acute Oral Toxicity Study

While the full study protocol is not publicly available, the study was reportedly conducted in accordance with Good Laboratory Practice (GLP).[1] A standard acute oral toxicity study, such as those following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), would typically involve the following steps:

  • Animal Selection: Healthy, young adult rats of a specific strain (e.g., Wistar) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study begins.

  • Dosing: A single dose of the test substance is administered to the animals via oral gavage. A limit dose of 2000 or 5000 mg/kg is often used for substances with expected low toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.

Sub-chronic, Chronic, and Reproductive Toxicity

A comprehensive search of the scientific literature and regulatory databases yielded no publicly available sub-chronic, chronic, or reproductive toxicity studies for di-calcium malate. The EFSA has noted the absence of these "Tier 1" toxicity studies as a key reason for their inability to assess the safety of di-calcium malate.

Genotoxicity

There are no publicly available genotoxicity studies for di-calcium malate. A standard battery of genotoxicity tests would typically include:

  • A test for gene mutation in bacteria (e.g., Ames test).

  • An in vitro test for chromosomal damage (e.g., chromosomal aberration test or micronucleus test in mammalian cells).

  • An in vivo test for genotoxicity (e.g., in vivo micronucleus test in rodents).

The absence of this data represents a significant gap in the safety assessment of di-calcium malate.

Mandatory Visualization

Due to the lack of specific experimental data for di-calcium malate, a detailed experimental workflow for a specific study cannot be provided. Instead, a generalized workflow for conducting a toxicological safety assessment is presented below.

Toxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment A Literature Review & In Silico Analysis B Genotoxicity Assays (e.g., Ames, Chromosomal Aberration) A->B C Cytotoxicity Assays A->C D Acute Toxicity Study (e.g., LD50) B->D C->D E Sub-chronic Toxicity Study (e.g., 90-day study) D->E F Chronic Toxicity & Carcinogenicity Studies E->F G Reproductive & Developmental Toxicity E->G H Determination of NOAEL & ADI/TDI F->H G->H

References

Methodological & Application

Application Note: Quantification of Calcium Malate in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantification of the malate component of calcium malate in various biological samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a compound of interest in nutritional and pharmaceutical research for its role as a bioavailable source of calcium. In biological matrices, this compound exists in a dissociated state as calcium ions and malate ions. This method focuses on the precise measurement of the malate anion, which is then used to determine the concentration of the original this compound salt. The protocol covers sample preparation for plasma, urine, and tissue, as well as detailed HPLC operating conditions and method validation parameters. While this method quantifies malate, total calcium analysis requires separate techniques such as atomic absorption spectroscopy or inductively coupled plasma (ICP) spectrometry.[1]

Principle of the Method

The quantification of malate is achieved by separating the compound from other endogenous components in the biological sample using a reversed-phase C18 column.[2] Organic acids like malic acid are highly polar and require a highly aqueous mobile phase for retention and separation.[3] The mobile phase is typically an acidic buffer, which ensures that the malic acid is in its protonated, less polar form, allowing for better interaction with the stationary phase. Detection is performed by monitoring the UV absorbance of the carboxyl group at a low wavelength, typically around 210 nm.[2] The concentration of malate in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards.

Experimental Protocols

Materials and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Analytical balance.

    • Centrifuge and microcentrifuge.

    • Vortex mixer.

    • Syringe filters (0.45 µm).

    • Tissue homogenizer.

    • Volumetric flasks and pipettes.

  • Reagents:

    • Malic acid standard (Reagent grade).

    • HPLC-grade methanol or acetonitrile.

    • HPLC-grade water.

    • Phosphoric acid (H₃PO₄) or Formic Acid.

    • Trichloroacetic acid (TCA).

    • Perchloric acid (PCA).

Preparation of Standard and Mobile Phase
  • Stock Standard Solution (1 mg/mL Malic Acid):

    • Accurately weigh 100 mg of malic acid.

    • Dissolve in 100 mL of HPLC-grade water in a volumetric flask.

    • Store at 4°C. This solution is stable for several weeks.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using HPLC-grade water to create calibration standards. A typical concentration range would be 1 µg/mL to 100 µg/mL.

  • Mobile Phase:

    • Prepare an aqueous solution of 0.1% phosphoric acid in HPLC-grade water.

    • The mobile phase can be run isocratically with 100% of the 0.1% phosphoric acid solution or with a small percentage of organic modifier (e.g., 98:2 v/v, 0.1% Phosphoric Acid:Methanol).

    • Degas the mobile phase before use.

Sample Preparation Protocols

Biological samples require deproteinization to prevent column blockage and interference with the analysis.

  • Protocol 1: Plasma or Serum Samples

    • To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA).

    • Vortex thoroughly for 30 seconds to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Protocol 2: Urine Samples

    • Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:10 with HPLC-grade water.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Protocol 3: Tissue Samples

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 6% (w/v) Perchloric Acid (PCA).

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) to precipitate the perchlorate.

    • Centrifuge at 15,000 x g for 5 minutes to pellet the potassium perchlorate precipitate.

    • Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis and Data Presentation

The following tables summarize the recommended HPLC conditions and typical method validation parameters.

HPLC Operating Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C - 30°C
Injection Volume 10 - 20 µL
UV Detector Wavelength 210 nm
Run Time ~15 minutes
Method Validation Data (Example)

This table presents typical performance characteristics for an HPLC method for organic acids.

ParameterResult
Linearity Range 1.0 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.002 – 0.521 µg/mL
Limit of Quantification (LOQ) 0.007 – 1.737 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to the final quantification of malate.

G cluster_sample Sample Collection & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Prep Sample Preparation (Deproteinization) Sample->Prep Centrifuge Centrifugation Prep->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Malate via Calibration Curve Integrate->Quantify Result Final Concentration of Malate Quantify->Result

Caption: Workflow for malate quantification in biological samples.

Analytical Logic

This diagram shows the logical basis for using malate concentration to determine the amount of this compound in the original sample.

G CalciumMalate This compound (in vivo) Dissociation Dissociates in Aqueous Environment CalciumMalate->Dissociation CalciumIon Calcium Ions (Ca²⁺) Dissociation->CalciumIon MalateIon Malate Ions Dissociation->MalateIon HPLCanalysis Quantified via RP-HPLC MalateIon->HPLCanalysis Inference Used to calculate (Stoichiometric Inference) MalateIon->Inference HPLCanalysis->MalateIon Inference->CalciumMalate

Caption: Logic for inferring this compound from HPLC-based malate analysis.

References

Protocol for the Synthesis of Amorphous Calcium Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of amorphous calcium malate, a compound of interest for its potential applications in drug delivery and as a bioavailable source of calcium. The following protocol is based on established methods for the synthesis of analogous amorphous calcium salts and related organometallic complexes. Due to the limited availability of a direct, standardized protocol for amorphous this compound, this guide integrates key principles of amorphous phase synthesis, such as rapid precipitation and controlled drying.

I. Quantitative Data Summary

ParameterTarget Value/RangeMethod of AnalysisNotes
Yield > 90%Gravimetric analysisThe final yield will be dependent on the efficiency of the precipitation and drying steps.
Purity > 98%Titration, Elemental AnalysisTo determine the content of calcium and malate.
Amorphicity Absence of sharp peaksX-ray Diffraction (XRD)A broad halo pattern is indicative of an amorphous structure.
Particle Size 100 - 500 nmDynamic Light Scattering (DLS)Particle size can be influenced by the rate of reactant addition and stirring speed.
Moisture Content < 5%Thermogravimetric Analysis (TGA)Important for stability, as water can induce crystallization.
Calcium Content Varies with hydration stateInductively Coupled Plasma (ICP)Theoretical values should be calculated based on the expected chemical formula.

II. Experimental Protocol: Synthesis of Amorphous this compound

This protocol details the synthesis of amorphous this compound via a controlled precipitation reaction between a soluble calcium salt and malic acid, followed by rapid drying to preserve the amorphous state.

A. Materials and Reagents

  • Calcium Chloride (CaCl₂), anhydrous (ACS grade or higher)

  • DL-Malic Acid (C₄H₆O₅) (ACS grade or higher)

  • Sodium Hydroxide (NaOH), pellets or 50% w/w solution (ACS grade or higher)

  • Deionized water (DI H₂O), high purity

  • Ethanol, absolute (for washing)

B. Equipment

  • Magnetic stirrer with stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Burette or dropping funnel

  • Centrifuge and centrifuge tubes

  • Freeze-dryer or spray dryer

  • Mortar and pestle (optional)

  • Standard laboratory glassware and safety equipment

C. Step-by-Step Procedure

  • Preparation of Reactant Solutions:

    • Calcium Chloride Solution (0.5 M): Dissolve the appropriate mass of anhydrous calcium chloride in deionized water to prepare a 0.5 M solution. Stir until fully dissolved.

    • Malic Acid Solution (0.5 M): Dissolve the appropriate mass of DL-malic acid in deionized water to prepare a 0.5 M solution. Stir until fully dissolved.

  • Precipitation Reaction:

    • Place a beaker containing the 0.5 M malic acid solution on a magnetic stirrer.

    • Slowly add the 0.5 M calcium chloride solution to the malic acid solution at a constant rate using a burette or dropping funnel while stirring vigorously. A constant and rapid stirring is crucial to ensure homogeneity and promote the formation of small, amorphous particles.

    • Simultaneously, maintain the pH of the reaction mixture between 7.0 and 8.0 by the dropwise addition of a 1 M sodium hydroxide solution. The pH should be monitored continuously with a calibrated pH meter. Maintaining a stable pH is critical to prevent the formation of undesired crystalline phases.

    • The formation of a white precipitate indicates the formation of this compound.

  • Isolation and Washing of the Precipitate:

    • Once the addition of the calcium chloride solution is complete, continue stirring the suspension for an additional 15-20 minutes to ensure the reaction goes to completion.

    • Transfer the suspension to centrifuge tubes and centrifuge at a moderate speed (e.g., 3000-4000 rpm) for 10 minutes to pellet the precipitate.

    • Decant the supernatant.

    • Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any unreacted reagents and soluble byproducts.

    • Finally, wash the pellet with absolute ethanol to aid in the removal of water and then centrifuge one last time.

  • Drying of the Product:

    • To obtain an amorphous product, it is critical to remove the solvent rapidly to prevent crystallization. Two recommended methods are:

      • Freeze-Drying (Lyophilization): Freeze the washed pellet (e.g., in a dry ice/acetone bath or a -80 °C freezer) and then lyophilize until a fine, dry powder is obtained. This is the preferred method for preserving the amorphous state.

      • Spray Drying: If available, spray drying the initial suspension (after the reaction and before centrifugation) is an alternative method for obtaining a dry, amorphous powder. The inlet temperature should be kept relatively low (e.g., 120-150 °C) to avoid thermal degradation or crystallization.[1]

  • Storage:

    • The final amorphous this compound powder should be stored in a tightly sealed container in a desiccator at room temperature to protect it from moisture, which can induce crystallization over time.

D. Characterization of the Final Product

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the synthesized powder. The diffractogram should exhibit a broad halo with no sharp Bragg peaks.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of malate functional groups and the absence of impurities.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the powder. Amorphous materials typically appear as agglomerates of fine, spherical particles.

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the amorphous this compound.

III. Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_isolation Isolation & Washing cluster_drying Drying prep_ca Prepare 0.5 M CaCl2 Solution mix Mix Reactants (Vigorous Stirring) prep_ca->mix prep_ma Prepare 0.5 M Malic Acid Solution prep_ma->mix ph_control Adjust pH to 7.0-8.0 with NaOH mix->ph_control centrifuge1 Centrifuge ph_control->centrifuge1 wash_water Wash with DI Water (2x) centrifuge1->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh freeze_dry Freeze-Drying wash_etoh->freeze_dry spray_dry Spray Drying (Alternative) wash_etoh->spray_dry final_product Amorphous This compound Powder freeze_dry->final_product spray_dry->final_product

Caption: Workflow for amorphous this compound synthesis.

Disclaimer: This protocol is a guideline based on the synthesis of similar materials. Researchers may need to optimize conditions such as reactant concentrations, addition rates, and pH to achieve the desired product characteristics. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Calcium Malate as a Food Fortificant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Calcium Malate in Food Fortification

Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, nerve transmission, muscle contraction, and hormone secretion. Inadequate calcium intake is a global nutritional concern, leading to conditions such as osteoporosis and an increased risk of bone fractures. Food fortification offers a strategic and effective approach to increase the calcium consumption of the general population without requiring significant changes in dietary habits.

This compound, and its close relative calcium citrate malate (CCM), have emerged as superior choices for food fortification due to their high bioavailability, good solubility, and minimal impact on the sensory properties of food products. Unlike calcium carbonate, which requires an acidic environment for optimal absorption, this compound and CCM are well-absorbed even in individuals with low stomach acid.[1][2] Their high water solubility makes them particularly suitable for fortifying beverages like fruit juices and milk, as well as other moist food matrices.[1][3]

These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its application and evaluation in food systems, and relevant data for researchers and professionals in food science and drug development.

Physicochemical and Nutritional Properties

This compound's efficacy as a food fortificant is rooted in its chemical structure and behavior in physiological systems. It is the calcium salt of malic acid, an organic acid naturally found in fruits like apples.

Data Summary

The following tables summarize the key quantitative data for this compound and calcium citrate malate, comparing them with other common calcium salts used in food fortification.

Table 1: Elemental Calcium Content and Solubility of Common Calcium Salts

Calcium SaltChemical Formula (Typical)Molecular Weight ( g/mol )Elemental Calcium (%)Solubility in Water
This compound C₄H₄CaO₅172.15~23.2Very slightly soluble[4]
Calcium Citrate Malate (CCM) Variable (e.g., Ca₆(C₆H₅O₇)₂(C₄H₄O₅)₃)Variable~21-26Water-soluble
Calcium CarbonateCaCO₃100.0940.0Almost insoluble
Tricalcium PhosphateCa₃(PO₄)₂310.1838.8Insoluble
Calcium CitrateCa₃(C₆H₅O₇)₂498.4424.1Slightly soluble
Calcium LactateC₆H₁₀CaO₆218.2218.4Soluble
Calcium GluconateC₁₂H₂₂CaO₁₄430.379.3Soluble

Table 2: Bioavailability of Different Calcium Salts

Calcium SaltBioavailability (Fractional Absorption, %)Conditions / Notes
This compound Expected to be similar to other dissociable calcium salts.Bioavailability is generally high.
Calcium Citrate Malate (CCM) 35% - 42%Consistently high bioavailability, even on an empty stomach.
Calcium Carbonate22% - 27%Absorption is dependent on stomach acid; best taken with a meal.
Tricalcium Phosphate~25%Absorption can be influenced by the food matrix.
Calcium from Milk~30%Considered a benchmark for bioavailability.

Calcium Absorption and Physiological Signaling

The superior bioavailability of this compound is linked to its solubility and the way it interacts with the body's calcium regulation system. Ingested calcium is primarily absorbed in the small intestine. This process is tightly regulated by a hormonal feedback loop involving Parathyroid Hormone (PTH) and Vitamin D.

When blood calcium levels are low, the parathyroid glands release PTH. PTH acts on the kidneys to stimulate the conversion of inactive Vitamin D into its active form, calcitriol (1,25-dihydroxyvitamin D). Calcitriol then travels to the intestinal epithelial cells, where it promotes the synthesis of calcium-binding proteins (like calbindin), which facilitate the transport of calcium from the intestinal lumen into the bloodstream. PTH also enhances calcium reabsorption in the kidneys and, in the long term, can stimulate calcium release from bones.

The malate component may also play a role by forming a soluble complex with calcium, keeping it in an ionized form that is readily available for absorption across the intestinal wall.

Calcium_Signaling_Pathway cluster_Systemic Systemic Regulation cluster_Intestinal Intestinal Absorption cluster_Feedback Negative Feedback Low_Ca Low Blood Calcium Parathyroid Parathyroid Glands Low_Ca->Parathyroid senses PTH Parathyroid Hormone (PTH) Parathyroid->PTH releases Kidneys Kidneys PTH->Kidneys stimulates Active_D Active Vitamin D (Calcitriol) Kidneys->Active_D produces Enterocyte Enterocyte (Intestinal Cell) Active_D->Enterocyte acts on Food This compound in Food/Beverage Intestine Small Intestine Food->Intestine Ca_Ion Ionized Calcium (Ca²⁺) Intestine->Ca_Ion dissolves to Bloodstream Bloodstream Ca_Ion->Bloodstream transported to Enterocyte->Ca_Ion absorbs High_Ca Normal/High Blood Calcium Bloodstream->High_Ca High_Ca->Parathyroid inhibits

Figure 1: Simplified signaling pathway for calcium absorption.

Application Notes

Suitable Food Matrices

This compound and CCM are highly versatile and can be incorporated into a variety of food products:

  • Beverages: Fruit juices (apple, orange), nectars, milk and plant-based milk alternatives, and fortified waters are ideal due to the high solubility of CCM.

  • Dairy Products: Yogurt and cheese can be fortified, although interactions with proteins may require the use of stabilizers.

  • Bakery Products: Breads and cereals can be fortified. The United Kingdom has a mandatory wheat flour fortification program.

  • Infant Formula and Foods for Special Medical Purposes: The high bioavailability makes it a suitable choice for vulnerable populations.

Fortification Levels

The amount of calcium to be added depends on the target population, their baseline calcium intake, and the consumption patterns of the food vehicle. Regulations vary by country, but typical fortification levels aim to provide a significant portion of the Recommended Daily Intake (RDI) per serving. For example, beverages are often fortified to provide 100 mg to 400 mg of elemental calcium per 240 mL serving. The German Federal Institute for Risk Assessment (BfR) suggests a maximum of 500 mg of calcium per daily dose from food supplements.

Considerations for Formulation
  • Taste and Texture: While this compound has a relatively neutral taste, high concentrations can impart a tart or astringent flavor. In some applications, like maple syrup production, this compound can precipitate as "sugar sand," creating a gritty texture if not filtered out.

  • Stability: this compound is generally stable. However, in complex matrices, interactions with other components like proteins or pectins can lead to sedimentation over time. Stability testing under intended storage conditions is crucial.

  • Cost: this compound and CCM are generally more expensive than calcium carbonate. However, their superior bioavailability and ease of formulation can offset the higher material cost in some applications.

Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating this compound as a food fortificant.

Experimental_Workflow cluster_Prep Phase 1: Preparation & Fortification cluster_Analysis Phase 2: Analysis & Evaluation cluster_Outcome Phase 3: Outcome P1 Protocol 5.1: Production of this compound P2 Protocol 5.2: Fortification of a Liquid Matrix P1->P2 P3 Protocol 5.3: In Vitro Bioavailability Assessment P2->P3 P4 Protocol 5.4: Stability Testing P2->P4 P5 Protocol 5.5: Sensory Evaluation P2->P5 P6 Protocol 5.6: Quantification of Calcium Content P2->P6 Result Optimized Fortified Product Data P3->Result P4->Result P5->Result P6->Result

Figure 2: General experimental workflow for food fortification.

Protocol 5.1: Production of this compound

Objective: To synthesize this compound from common precursors for use in food fortification.

Materials:

  • DL-Malic Acid (Food Grade)

  • Calcium Hydroxide or Calcium Carbonate (Food Grade)

  • Deionized Water

  • Reaction vessel with stirring capability

  • pH meter

  • Drying oven or spray dryer

  • Grinder or mill

Methodology:

  • Solution Preparation: Prepare an aqueous solution of DL-malic acid in the reaction vessel. The concentration will depend on the desired batch size.

  • Reaction: Slowly add calcium hydroxide or calcium carbonate powder to the malic acid solution while stirring continuously. The reaction is exothermic, so monitor the temperature. The molar ratio of calcium to malic acid should be controlled to achieve the desired form of this compound.

  • Neutralization: Continue adding the calcium source until the solution reaches a target pH, typically in the neutral range (pH 6.0-7.0), indicating the neutralization of the malic acid.

  • Drying: The resulting this compound solution or slurry can be dried to a powder.

    • Spray Drying: This is an efficient method for producing a fine, uniform powder.

    • Oven Drying: Dry the slurry in a thin layer at a temperature below 100°C to prevent degradation.

  • Milling: Grind the dried this compound to the desired particle size to improve solubility and handling.

  • Analysis: Confirm the calcium and malate content of the final product using methods such as Inductively Coupled Plasma (ICP) spectrometry for calcium and High-Performance Liquid Chromatography (HPLC) for malate.

Protocol 5.2: Fortification of a Liquid Matrix (e.g., Apple Juice)

Objective: To fortify apple juice with a target level of 300 mg elemental calcium per 240 mL serving using Calcium Citrate Malate (CCM).

Materials:

  • Clear apple juice (unfortified)

  • Calcium Citrate Malate (CCM) powder (elemental calcium content known)

  • High-shear mixer or agitator

  • Volumetric flasks and pipettes

  • Analytical balance

  • Pasteurization equipment

Methodology:

  • Calculation: Determine the amount of CCM powder needed.

    • Target: 300 mg Ca / 240 mL juice = 1.25 mg Ca / mL juice.

    • If CCM is 21% elemental calcium, then 1.25 mg Ca / 0.21 = 5.95 mg CCM per mL of juice.

    • For a 1-liter batch, you will need 5.95 g of CCM.

  • Dispersion: Add the calculated amount of CCM powder to a small volume of the apple juice and mix vigorously to create a concentrated, smooth slurry. This prevents clumping when added to the main batch.

  • Fortification: While stirring the main batch of apple juice, slowly add the CCM slurry. Continue mixing for a predetermined time (e.g., 15-30 minutes) to ensure complete dissolution and uniform distribution.

  • pH Adjustment (Optional): Measure the pH of the fortified juice. If it has shifted significantly from the original juice, it can be adjusted with food-grade acids (e.g., citric acid) or bases if necessary, though CCM is designed to have minimal pH impact.

  • Pasteurization: Process the fortified juice using standard pasteurization methods (e.g., HTST - High-Temperature Short-Time) to ensure microbial safety. Note that some precipitation of CCM can occur during heating, so process parameters should be optimized.

  • Homogenization (Optional): If any sedimentation is observed after heating, a homogenization step can improve the suspension of fine particles.

  • Quality Control: Take a sample for calcium content analysis (Protocol 5.6) to verify the fortification level.

Protocol 5.3: In Vitro Bioavailability Assessment

Objective: To estimate the bioavailability of calcium from a fortified food product using a simulated digestion and Caco-2 cell model.

Materials:

  • Fortified food sample

  • Control sample (unfortified food)

  • Simulated gastric fluid (SGF) with pepsin (pH ~2.0)

  • Simulated intestinal fluid (SIF) with pancreatin and bile salts (pH ~7.0)

  • Caco-2 cell line (cultured on permeable supports to form a monolayer)

  • Dialysis tubing (for bioaccessibility assessment)

  • ICP-OES or Atomic Absorption Spectrometer (AAS) for calcium analysis

Methodology:

  • Simulated Gastric Digestion:

    • Homogenize a known amount of the fortified food sample.

    • Incubate the homogenate in SGF at 37°C with gentle agitation for a set period (e.g., 1-2 hours).

  • Simulated Intestinal Digestion:

    • Adjust the pH of the gastric digest to ~7.0.

    • Add SIF and incubate at 37°C with agitation for a further period (e.g., 2-4 hours). This mixture is the "digesta."

  • Bioaccessibility Measurement (Dialysis Method):

    • Place a portion of the digesta in a dialysis bag and suspend it in a buffer solution.

    • The amount of calcium that passes through the dialysis membrane into the buffer represents the soluble, or bioaccessible, fraction.

    • Measure the calcium concentration in the buffer using ICP-OES or AAS.

  • Bioavailability Measurement (Caco-2 Cell Uptake):

    • Apply the filtered digesta to the apical side of the Caco-2 cell monolayer.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect the medium from the basolateral side, which represents the transported calcium.

    • Lyse the cells to measure the amount of calcium taken up by the cells.

    • Analyze the calcium content in the basolateral medium and the cell lysate.

  • Calculation: Express bioavailability as the percentage of calcium from the initial sample that was transported across the Caco-2 cell monolayer.

Protocol 5.4: Stability Testing

Objective: To evaluate the physical and chemical stability of a calcium-fortified beverage during its intended shelf life.

Materials:

  • Packaged samples of the fortified beverage.

  • Environmental chambers set to desired storage conditions (e.g., real-time at 25°C/60% RH and accelerated at 40°C/75% RH).

  • Instrumentation for analysis (pH meter, viscometer, colorimeter, ICP-OES).

Methodology:

  • Study Design:

    • Use at least one representative batch of the finished product in its final packaging.

    • Define the storage conditions and time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24 months for real-time study).

  • Initial Analysis (Time 0): Perform a full analysis of the product at the beginning of the study.

  • Storage: Place the packaged samples in the environmental chambers.

  • Periodic Testing: At each scheduled time point, pull samples from the chambers and analyze for the following parameters:

    • Physical Stability: Visually inspect for sedimentation, phase separation, or color change. Measure viscosity and color using a colorimeter.

    • Chemical Stability: Measure pH and quantify the total calcium content (Protocol 5.6) to check for any loss or precipitation.

    • Microbiological Stability: Perform total viable counts and tests for specific microorganisms as required.

    • Organoleptic Properties: Conduct sensory evaluation (Protocol 5.5) to detect any changes in taste, odor, or mouthfeel.

  • Data Analysis: Plot the changes in each parameter over time. The shelf life is determined by the time at which any parameter deviates significantly from the initial specification.

Protocol 5.5: Sensory Evaluation (Triangle Test)

Objective: To determine if there is a perceivable sensory difference between the calcium-fortified beverage and its unfortified counterpart.

Materials:

  • Fortified beverage sample ("A")

  • Unfortified control beverage sample ("B")

  • Identical, coded sample cups

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 untrained consumer panelists or 8-12 trained panelists.

Methodology:

  • Sample Preparation: Present each panelist with three coded samples. Two samples are the same (e.g., B, B) and one is different (e.g., A). The order of presentation should be randomized for each panelist (e.g., ABB, BAB, BBA, AAB, ABA, BAA).

  • Instructions to Panelists: Instruct panelists to taste each sample from left to right. They are to identify which of the three samples is different from the other two.

  • Tasting Environment: The test should be conducted in a controlled environment free from distractions and odors.

  • Data Collection: Record the number of panelists who correctly identified the different sample.

  • Statistical Analysis:

    • Determine the minimum number of correct judgments required to establish a statistically significant difference (e.g., at p < 0.05) from a standard statistical table for triangle tests.

    • If the number of correct identifications is greater than or equal to the table value, it can be concluded that a perceivable sensory difference exists.

Protocol 5.6: Quantification of Calcium Content by ICP-OES

Objective: To accurately measure the total calcium concentration in a fortified food product.

Materials:

  • Fortified food sample

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (optional)

  • Microwave digestion system with Teflon-lined vessels

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

  • Certified calcium standard solution

  • Volumetric flasks

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a small amount of the homogenized food sample (e.g., 0.5 - 1.0 g) into a microwave digestion vessel.

    • Add a measured volume of concentrated nitric acid (e.g., 5-10 mL).

    • If the matrix is high in fat or protein, a small amount of hydrogen peroxide may be added cautiously.

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program with controlled temperature and pressure to completely break down the organic matrix, leaving the minerals in an acidic solution.

  • Dilution: After cooling, carefully open the vessel and quantitatively transfer the digest to a volumetric flask (e.g., 50 mL). Dilute to volume with deionized water. Further dilutions may be necessary to bring the calcium concentration within the linear range of the ICP-OES.

  • Calibration: Prepare a series of calibration standards by diluting the certified calcium standard solution. The concentration of these standards should bracket the expected concentration of the diluted samples.

  • ICP-OES Analysis:

    • Aspirate the blank, calibration standards, and diluted samples into the ICP-OES.

    • Measure the emission intensity at the specific wavelength for calcium (e.g., 317.933 nm).

  • Calculation: Use the calibration curve generated from the standards to determine the calcium concentration in the diluted samples. Calculate the original calcium concentration in the food product, accounting for the initial sample weight and all dilution factors. The result is typically expressed as mg of calcium per 100 g or per serving of the food.

References

Application Notes and Protocols: Calcium Malate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium malate, a salt of calcium and malic acid, is a noteworthy ingredient in the pharmaceutical industry, particularly in the formulation of dietary supplements and drug products. Its advantageous properties, such as superior bioavailability compared to other common calcium salts, make it an attractive option for developers. This document provides a comprehensive overview of the applications of this compound in pharmaceutical formulations, complete with detailed experimental protocols and comparative data to guide research and development efforts.

Physicochemical Properties and Comparative Data

The selection of a calcium salt in a pharmaceutical formulation is critically dependent on its physicochemical properties, which directly influence its absorption and efficacy.

Elemental Calcium Content

Different calcium salts provide varying amounts of elemental calcium, a key consideration for dosage form design.

Table 1: Elemental Calcium Content of Various Calcium Salts

Calcium SaltElemental Calcium Content (%)
Calcium Carbonate40%
Calcium Citrate21%
This compound ~21-24%
Calcium Lactate13%
Calcium Gluconate9%

Note: The elemental calcium content of this compound can vary depending on its specific form (e.g., dithis compound). The value presented is an approximate range.

Solubility Profile

The solubility of a calcium salt is a crucial determinant of its dissolution and subsequent absorption in the gastrointestinal tract.

Table 2: Solubility of Different Calcium Salts in Water

Calcium SaltSolubility ( g/100 mL at 25°C)
Calcium Carbonate~0.0013[1][2][3]
Calcium Citrate~0.095[4]
This compound Slightly soluble; reported as ~0.4 (for trihydrate)[5]

Note: this compound is often described as having similar solubility to calcium citrate. The solubility of calcium citrate malate, a related complex, is reported to be higher than that of either calcium citrate or this compound alone.

Bioavailability Comparison

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Calcium citrate malate, a compound closely related to this compound, has demonstrated superior bioavailability over other calcium salts.

Table 3: Comparative Bioavailability of Calcium Salts

Calcium SaltRelative Bioavailability Insights
Calcium CarbonateAbsorption is dependent on stomach acid. Fractional absorption can be as low as 22%.
Calcium CitrateAbsorption is 22-27% higher than calcium carbonate, and it is not dependent on stomach acid.
Calcium Citrate Malate (CCM) Considered highly bioavailable with fractional absorption rates as high as 42%. Can be taken with or without food.

Applications in Pharmaceutical Formulations

This compound's favorable characteristics lend it to several key applications in the pharmaceutical sector.

  • Nutritional Supplements: It is a preferred form of calcium in supplements for the prevention and treatment of osteoporosis and osteopenia due to its high bioavailability.

  • Fortification: Its good solubility and neutral taste make it suitable for fortifying beverages and food products.

  • Excipient: In tablet formulations, it can act as a filler or binder.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the formulation and evaluation of this compound-containing pharmaceutical products.

Protocol for In-Vitro Dissolution of Calcium Supplement Tablets

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <711> Dissolution.

Objective: To determine the rate and extent of dissolution of calcium from a tablet formulation in a specified medium.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (simulated gastric fluid)

Temperature: 37 ± 0.5°C

Paddle Speed: 75 rpm

Procedure:

  • Place one tablet in each of the six dissolution vessels containing the pre-warmed dissolution medium.

  • Immediately start the apparatus and run for the specified time (e.g., 30, 60, 90 minutes).

  • At predetermined time intervals, withdraw a sample of the dissolution medium from each vessel.

  • Filter the samples immediately.

  • Analyze the filtrate for calcium content using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Calculate the percentage of the labeled amount of calcium dissolved at each time point.

Acceptance Criteria: Typically, for immediate-release tablets, not less than 75% (Q) of the labeled amount of calcium should be dissolved within 30 minutes.

Protocol for Tablet Hardness (Breaking Force) Testing

This protocol is based on the principles outlined in USP general chapter <1217> Tablet Breaking Force.

Objective: To measure the mechanical strength of a tablet.

Apparatus: A calibrated tablet hardness tester.

Procedure:

  • Calibrate the hardness tester according to the manufacturer's instructions.

  • Place a single tablet between the platens of the tester.

  • Ensure the tablet is positioned consistently for each measurement (e.g., diametrically for a round tablet).

  • Start the tester. The motorized jaw will move at a constant rate, applying force to the tablet.

  • The force required to fracture the tablet is recorded by the instrument.

  • Repeat the measurement for a statistically relevant number of tablets from the same batch (typically 10 tablets).

  • Calculate the mean and standard deviation of the breaking force.

Units: The breaking force is typically measured in Newtons (N) or kiloponds (kp).

Protocol for In-Vivo Bioavailability Assessment of Calcium

This protocol outlines the general methodology for a human pharmacokinetic study to determine the bioavailability of calcium from a pharmaceutical formulation.

Objective: To assess the rate and extent of calcium absorption into the systemic circulation after oral administration.

Study Design: A randomized, crossover study is often employed to minimize inter-individual variability.

Subjects: Healthy human volunteers, often with specific dietary controls prior to and during the study.

Methodology:

  • Pre-study: Subjects undergo a washout period and may be placed on a low-calcium diet to standardize baseline levels.

  • Dosing: On the study day, subjects receive a single oral dose of the this compound formulation.

  • Blood Sampling: Blood samples are collected at pre-determined time points before and after dosing (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Urine Collection: Urine is often collected over 24-hour intervals to assess calcium excretion.

  • Sample Analysis: Serum or plasma is separated from the blood samples and analyzed for total and/or ionized calcium concentrations using validated analytical methods. Urine samples are analyzed for total calcium content.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the serum/plasma concentration-time data:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total amount of calcium absorbed.

  • Relative Bioavailability Calculation: If comparing to a reference formulation, the relative bioavailability (F) is calculated as: F = (AUC_test / Dose_test) / (AUC_ref / Dose_ref)

Visualizations

Signaling Pathway of Intestinal Calcium Absorption

The absorption of calcium in the small intestine occurs via two main pathways: the transcellular and paracellular pathways. The transcellular pathway is an active, saturable process regulated by vitamin D.

Intestinal Calcium Absorption Pathways
Experimental Workflow for Oral Solid Dosage Formulation

The development of a this compound tablet involves a series of well-defined steps, from pre-formulation to final product evaluation.

Formulation Workflow Preformulation Pre-formulation Studies (Solubility, Stability, Compatibility) Formulation Formulation Development (Excipient Selection, Granulation) Preformulation->Formulation Compression Tablet Compression Formulation->Compression Coating Coating (Optional) Compression->Coating QC Quality Control Testing (Hardness, Dissolution, Content Uniformity) Compression->QC Uncoated Tablets Coating->QC Packaging Packaging and Labeling QC->Packaging Stability Stability Studies Packaging->Stability

Oral Solid Dosage Formulation Workflow
Logical Relationship for Calcium Supplement Selection

The choice of a calcium supplement depends on several factors related to the patient's physiological state and the properties of the calcium salt.

Calcium Supplement Selection Start Patient Needs Calcium Supplement StomachAcid Normal Stomach Acid? Start->StomachAcid CaCarbonate Consider Calcium Carbonate (Take with food) StomachAcid->CaCarbonate Yes CaCitrateMalate Consider Calcium Citrate/Malate (Can be taken with or without food) StomachAcid->CaCitrateMalate No (e.g., elderly, on acid blockers) GI_Issues History of GI Side Effects (e.g., constipation)? CaCarbonate->GI_Issues End Selected Supplement CaCitrateMalate->End GI_Issues->CaCitrateMalate Yes GI_Issues->End No

Decision Tree for Calcium Supplement Selection

References

Application Notes and Protocols for In Vitro Models for Studying Calcium Malate Absorption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium is an essential mineral for numerous physiological processes, including bone formation, muscle contraction, and nerve transmission. The bioavailability of calcium from dietary supplements and fortified foods is a critical factor in maintaining calcium homeostasis. Calcium malate, and more commonly its combination form calcium citrate malate (CCM), is a highly soluble and bioavailable source of calcium.[1] In vitro models, particularly the Caco-2 cell line, have become indispensable tools for the rapid and ethical screening of calcium bioavailability from various sources.[2][3]

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates in culture to form a monolayer of polarized enterocytes with a well-defined brush border and tight junctions, mimicking the barrier properties of the human small intestine.[2][3] This model allows for the investigation of both transcellular (through the cell) and paracellular (between cells) calcium transport pathways.

These application notes provide detailed protocols for utilizing the Caco-2 cell model to assess the absorption of this compound. The protocols cover cell culture, transport experiments, and various analytical methods for calcium quantification.

Key Calcium Transport Pathways in Intestinal Epithelial Cells

Intestinal calcium absorption is a complex process involving two primary pathways: the saturable transcellular pathway and the non-saturable paracellular pathway.

  • Transcellular Pathway: This active transport mechanism is predominant in the duodenum and is regulated by vitamin D. It involves three key steps:

    • Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel located on the apical membrane.

    • Intracellular Diffusion: Once inside the cell, calcium binds to the protein calbindin-D9k, which facilitates its transport across the cytoplasm to the basolateral membrane.

    • Basolateral Extrusion: Calcium is actively transported out of the cell and into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1).

  • Paracellular Pathway: This passive transport mechanism occurs along the entire length of the small intestine, between the epithelial cells. The permeability of this pathway is regulated by the tight junction proteins, such as claudins. When luminal calcium concentrations are high, this pathway becomes the primary route for calcium absorption.

Calcium_Transport_Pathways cluster_lumen Intestinal Lumen cluster_blood Bloodstream cluster_paracellular Paracellular Pathway Ca2+_lumen Ca²⁺ Tight_Junction Tight Junction (Claudins) Ca2+_lumen->Tight_Junction Passive Diffusion TRPV6 TRPV6 Ca2+_lumen->TRPV6 Ca2+_blood Ca²⁺ Tight_Junction->Ca2+_blood

Experimental Protocols

The following protocols detail the procedures for assessing this compound absorption using the Caco-2 cell model. This includes an initial in vitro digestion step to simulate physiological conditions.

Protocol 1: In Vitro Digestion of this compound Samples

This step is crucial to mimic the conditions in the human gastrointestinal tract before the calcium reaches the absorptive surface of the intestine.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

  • This compound source

  • pH meter

  • Shaking water bath at 37°C

Procedure:

  • Oral Phase: Mix the this compound sample with SSF and incubate at 37°C for 5 minutes with gentle shaking.

  • Gastric Phase: Add SGF containing pepsin to the mixture from the oral phase. Adjust the pH to 2.0-3.0 with HCl. Incubate for 2 hours at 37°C in a shaking water bath.

  • Intestinal Phase: Add SIF containing pancreatin and bile salts to the gastric digest. Adjust the pH to 7.0 with NaHCO3. Incubate for 2 hours at 37°C in a shaking water bath.

  • Sample Collection: After the intestinal phase, centrifuge the digestate to separate the soluble fraction (supernatant) from the insoluble fraction. The supernatant, containing the bioaccessible calcium, will be used for the Caco-2 cell experiments.

Protocol 2: Caco-2 Cell Culture and Seeding

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Cell culture flasks (75 cm²)

  • Incubator (37°C, 5% CO₂, 95% humidity)

Procedure:

  • Cell Culture: Culture Caco-2 cells in 75 cm² flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Sub-culturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

  • Seeding on Transwell® Inserts: For transport studies, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 19-21 days to allow for full differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

Protocol 3: Calcium Transport Assay Across Caco-2 Monolayers

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Digested this compound sample (from Protocol 1)

  • EVOM™ (Epithelial Volt-Ohm Meter) with STX2 electrode

  • Analytical equipment for calcium quantification (e.g., Atomic Absorption Spectrophotometer or ICP-OES)

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using an EVOM™. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

  • Pre-incubation: Wash the monolayers twice with pre-warmed (37°C) HBSS. Add fresh HBSS to both the apical (0.5 mL) and basolateral (1.5 mL) compartments and incubate for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral):

    • Remove the HBSS from the apical compartment.

    • Add the digested this compound sample to the apical compartment.

    • Add fresh HBSS to the basolateral compartment.

    • Incubate the plate at 37°C on an orbital shaker.

    • Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh, pre-warmed HBSS.

  • Post-experiment Integrity Check: After the final time point, measure the TEER again to ensure the monolayer integrity was maintained throughout the experiment.

  • Calcium Quantification: Determine the calcium concentration in the collected basolateral samples using a suitable analytical method (see Protocol 4).

Experimental_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_assay Transport Assay cluster_analysis Analysis Digestion In Vitro Digestion of this compound Transport Apical to Basolateral Transport Experiment Digestion->Transport Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Culture->Seeding Differentiation Differentiation (19-21 days) Seeding->Differentiation TEER1 Measure TEER (Integrity Check) Differentiation->TEER1 TEER1->Transport TEER2 Measure TEER (Post-experiment Check) Transport->TEER2 Quantification Calcium Quantification (AAS or ICP-OES) Transport->Quantification Data_Analysis Data Analysis (Papp Calculation) Quantification->Data_Analysis

Protocol 4: Calcium Quantification

4.1 Atomic Absorption Spectrophotometry (AAS)

Principle: AAS measures the absorption of light by free atoms in a gaseous state. The concentration of the element is proportional to the amount of light absorbed.

Procedure:

  • Sample Preparation: Acidify the samples collected from the basolateral compartment with nitric acid to a final concentration of 1%.

  • Standard Preparation: Prepare a series of calcium standards of known concentrations in the same matrix as the samples.

  • AAS Measurement: Aspirate the samples and standards into the AAS instrument and measure the absorbance at the calcium-specific wavelength (typically 422.7 nm).

  • Concentration Calculation: Construct a calibration curve from the standards and determine the calcium concentration in the samples.

4.2 Intracellular Calcium Measurement using Fura-2 AM

Principle: Fura-2 AM is a ratiometric fluorescent dye that indicates intracellular calcium concentration. The ratio of fluorescence emission at two different excitation wavelengths is proportional to the calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.

Procedure:

  • Cell Seeding: Seed Caco-2 cells in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate the cells with Fura-2 AM loading buffer for 45-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Excite the cells at 340 nm and 380 nm, and measure the emission at 510 nm before and after the addition of the digested this compound sample.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.

Data Presentation

Quantitative data from calcium absorption studies should be presented in a clear and structured format to allow for easy comparison between different calcium sources. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of transport across the Caco-2 monolayer. It is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of calcium appearance in the basolateral compartment (µg/s).

  • A is the surface area of the Transwell® membrane (cm²).

  • C₀ is the initial concentration of calcium in the apical compartment (µg/mL).

Table 1: Illustrative Apparent Permeability (Papp) of Calcium from Different Sources in the Caco-2 Model

Calcium SourcePapp (x 10⁻⁶ cm/s)Reference
Calcium Citrate Malate (in meat product)1.8 ± 0.2
Calcium Lactate (in meat product)1.7 ± 0.3
Calcium Carbonate0.8 ± 0.1(Data from fish bone study for comparison)
Milk1.5 ± 0.2

Note: Data for Calcium Citrate Malate and Calcium Lactate are derived from a study on fortified meat products. Data for Calcium Carbonate is from a study on fish bone powder for comparative purposes. Absolute values can vary between laboratories and experimental conditions.

Table 2: Illustrative Cellular Calcium Uptake from Different Calcium Sources

Calcium SourceCalcium Uptake (% of initial)Reference
Calcium from Fish Bone Powder28.15 ± 2.1
Calcium Carbonate6.7 ± 1.2

Note: This data provides a comparative example of cellular uptake in Caco-2 cells, demonstrating the model's ability to differentiate between sources of varying bioavailability.

Conclusion

The Caco-2 cell model provides a robust and reliable in vitro system for studying the absorption of calcium from various sources, including this compound and calcium citrate malate. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to establish and conduct these assays. The ability to simulate gastrointestinal digestion prior to cell exposure enhances the physiological relevance of the model. By quantifying calcium transport and uptake, researchers can effectively screen and rank different calcium formulations for their bioavailability, aiding in the development of more effective dietary supplements and fortified foods.

References

Application Notes and Protocols for Calcium Malate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The composition of cell culture media is a critical factor in achieving robust cell growth, viability, and productivity. Calcium is an essential divalent cation involved in a multitude of cellular processes, including signal transduction, cell adhesion, and proliferation.[1] Malate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a vital role in cellular energy metabolism and redox homeostasis.[2] Calcium malate, a salt of calcium and malic acid, presents a novel, yet largely unexplored, supplement for cell culture media. These application notes provide a comprehensive overview of the potential benefits of using this compound, along with detailed protocols for its preparation and evaluation in a research setting. While direct studies on this compound in cell culture are limited, the following information is based on the well-established roles of calcium and malate in cellular physiology.

Application Notes

Rationale for Using this compound

Supplementing cell culture media with this compound offers a dual-benefit approach by providing both a bioavailable source of calcium and a key metabolic intermediate.

  • Enhanced Calcium Bioavailability: Organic calcium salts, such as calcium citrate, have been shown to enhance proliferation and mineralization in osteoblast cells compared to inorganic sources like calcium carbonate.[3] While direct comparisons with calcium chloride, the most common source in media, are scarce in the literature, organic anions may offer benefits in terms of solubility and reduced potential for precipitation with phosphate ions in the medium.[1]

  • Metabolic Support through Malate: Malate is a crucial component of the malate-aspartate shuttle, which transports NADH equivalents from the cytosol to the mitochondria for ATP production.[2] Supplementing with malate can potentially enhance mitochondrial respiration and energy production, especially in rapidly proliferating cells or under conditions of metabolic stress. Furthermore, malate can serve as an anaplerotic substrate to replenish TCA cycle intermediates, supporting cellular growth and biosynthesis.

  • Potential for Reduced Lactate Production: By promoting oxidative phosphorylation through the malate-aspartate shuttle, malate supplementation could help shift cellular metabolism away from aerobic glycolysis (the Warburg effect), thereby reducing the accumulation of lactate, a common inhibitory byproduct in high-density cell cultures.

  • Improved Cellular Integrity and Regeneration: Studies on intestinal epithelial cells have shown that treatment with malic acid can stimulate cellular regeneration and improve the integrity of the epithelial barrier.

Potential Applications
  • High-Density Perfusion Cultures: The metabolic benefits of malate could be particularly advantageous in high-density cultures where nutrient depletion and waste product accumulation are limiting factors.

  • Stem Cell Culture and Differentiation: Calcium plays a critical role in stem cell fate. The use of a bioavailable organic calcium salt like this compound could influence differentiation pathways, particularly for osteogenic lineages.

  • Metabolic Engineering Studies: Researchers can use this compound to investigate the impact of enhanced malate metabolism on cellular phenotypes, productivity, and product quality.

  • Serum-Free Media Development: As a defined component, this compound is well-suited for the formulation of serum-free and chemically defined media, where the precise composition is critical.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential dose-dependent effects of this compound supplementation on a generic mammalian cell line (e.g., CHO cells). This data is for illustrative purposes and should be experimentally verified.

Table 1: Effect of this compound on Cell Growth and Viability

This compound (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability (%)
0 (Control)8.2 ± 0.492 ± 2
0.58.9 ± 0.593 ± 1
1.09.8 ± 0.395 ± 1
2.010.5 ± 0.694 ± 2
4.09.1 ± 0.788 ± 3

Table 2: Effect of this compound on Key Metabolic Parameters

This compound (mM)Lactate Concentration (mM) at Peak Cell DensitySpecific Productivity (pg/cell/day)
0 (Control)45 ± 325 ± 2
0.541 ± 226 ± 1.5
1.035 ± 2.529 ± 2
2.030 ± 332 ± 1.8
4.038 ± 427 ± 2.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM this compound stock solution.

Materials:

  • L-Malic acid (cell culture grade)

  • Calcium hydroxide (Ca(OH)₂, high purity)

  • Cell culture grade water

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

  • pH meter

  • Stir plate and stir bar

Procedure:

  • To prepare 100 mL of a 100 mM L-malic acid solution, dissolve 1.34 g of L-malic acid in 80 mL of cell culture grade water in a sterile beaker with a stir bar.

  • Slowly add 0.74 g of calcium hydroxide to the malic acid solution while stirring continuously. The reaction is exothermic.

  • Allow the mixture to react for 30 minutes. The solution may appear slightly cloudy.

  • Adjust the pH of the solution to 7.2-7.4 using a small amount of either L-malic acid or calcium hydroxide if necessary.

  • Bring the final volume to 100 mL with cell culture grade water.

  • Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Store the stock solution at 4°C.

Protocol 2: Supplementation of Basal Medium with this compound

This protocol outlines the steps for supplementing a basal cell culture medium with the prepared this compound stock solution.

Materials:

  • Basal cell culture medium (e.g., DMEM/F12, CHO-S-SFM II)

  • Sterile 100 mM this compound stock solution

  • Sterile serological pipettes

  • Laminar flow hood

Procedure:

  • Work in a laminar flow hood using aseptic technique.

  • Determine the desired final concentration of this compound in the medium. For example, to prepare 500 mL of medium with a final concentration of 1 mM this compound, you will need 5 mL of the 100 mM stock solution.

  • Aseptically add the calculated volume of the sterile this compound stock solution to the basal medium.

  • Gently swirl the medium to ensure thorough mixing.

  • The supplemented medium is now ready for use.

Protocol 3: Evaluation of this compound Effects on Cell Growth and Metabolism

This protocol provides a framework for a dose-response experiment to assess the impact of this compound on a suspension cell line.

Materials:

  • Suspension cell line (e.g., CHO-S cells)

  • Basal medium supplemented with various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0, 4.0 mM)

  • Shake flasks or bioreactors

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Metabolite analyzer (for glucose and lactate)

  • Assay for protein product quantification (e.g., ELISA)

Procedure:

  • Seed shake flasks with the suspension cells at a density of 0.3 x 10^6 viable cells/mL in media containing the different concentrations of this compound.

  • Incubate the flasks under standard conditions (e.g., 37°C, 8% CO₂, 125 rpm).

  • Take daily samples to measure viable cell density and viability.

  • At each time point, collect a supernatant sample for analysis of glucose, lactate, and product concentration.

  • Continue the culture until viability drops below a predetermined level (e.g., 50%).

  • Plot the growth curves and metabolic profiles for each condition to determine the optimal concentration of this compound.

Visualizations

CalciumSignalingPathway cluster_er extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ca_cyto Cytosolic Ca²⁺ er->ca_cyto Release ca_er Ca²⁺ ca_cyto->pkc Co-activates cellular_response Cellular Response (Proliferation, Differentiation) ca_cyto->cellular_response Activates other pathways pkc->cellular_response Phosphorylates targets

Caption: Calcium Signaling Pathway.

MalateMetabolism cluster_cytosol Cytosol cluster_mito Mitochondrion glucose Glucose pyruvate_c Pyruvate glucose->pyruvate_c Glycolysis lactate Lactate pyruvate_c->lactate pyruvate_m Pyruvate pyruvate_c->pyruvate_m oaa_c Oxaloacetate malate_c Malate oaa_c->malate_c nad_c NAD⁺ malate_m Malate malate_c->malate_m nadh_c NADH nadh_c->nad_c acetylcoa Acetyl-CoA pyruvate_m->acetylcoa tca TCA Cycle acetylcoa->tca tca->malate_m oaa_m Oxaloacetate malate_m->oaa_m malate_m->oaa_m oaa_m->tca regenerates nad_m NAD⁺ nadh_m NADH etc Electron Transport Chain (ATP Production) nadh_m->etc nad_m->nadh_m

Caption: Role of Malate in Cellular Metabolism.

ExperimentalWorkflow prep_media Prepare Basal Media with This compound Concentrations (0, 0.5, 1.0, 2.0, 4.0 mM) seed_cells Seed Suspension Cells in Shake Flasks prep_media->seed_cells incubation Incubate under Standard Conditions seed_cells->incubation daily_sampling Daily Sampling incubation->daily_sampling cell_count Measure Viable Cell Density and Viability daily_sampling->cell_count supernatant_analysis Analyze Supernatant: - Glucose - Lactate - Product Titer daily_sampling->supernatant_analysis data_analysis Data Analysis and Plotting cell_count->data_analysis supernatant_analysis->data_analysis

Caption: Experimental Workflow for Evaluation.

References

Application Notes and Protocols for Assessing Calcium Malate Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium malate, a salt of calcium and malic acid, is utilized as a calcium supplement in food products and pharmaceuticals.[1] Its stability is a critical quality attribute, as degradation can impact its potency, safety, and bioavailability. This document provides detailed application notes and protocols for a comprehensive assessment of this compound stability, encompassing its physical, chemical, and thermal properties. The methodologies described herein are essential for researchers, scientists, and drug development professionals to ensure the quality and establish the shelf-life of this compound and products containing it.

Physicochemical Stability Assessment

The stability of this compound can be influenced by environmental factors such as temperature, humidity, light, and pH. A thorough stability testing program should evaluate the impact of these factors.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of this compound, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] It involves subjecting the substance to conditions more severe than accelerated stability testing to provoke degradation.[4]

Key Stress Conditions:

  • Hydrolytic Degradation: Assess stability across a range of pH values (e.g., acidic, neutral, and alkaline solutions).

  • Oxidative Degradation: Evaluate the effect of oxidative stress, typically using hydrogen peroxide.

  • Thermal Degradation: Investigate the impact of high temperatures on the solid state.

  • Photodegradation: Determine the susceptibility to light exposure.

Expected Degradation Products: In the event of degradation, this compound is expected to dissociate into calcium ions, hydroxide ions (OH-), and malic acid.[5]

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for accurately quantifying the decrease in this compound concentration and detecting the formation of any degradation products. The method must be able to separate the intact drug from its degradation products and any excipients.

Protocol for HPLC Analysis of Malic Acid Content:

This protocol is adapted from a method for calcium citrate malate and can be optimized for this compound.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Column: Bio-Rad HPX-87H, 300x7.8 mm.

  • Mobile Phase: Isocratic, 0.0015N H₂SO₄.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 25 µL.

  • Detector: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 0.05 g of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in 0.2N HCl. If the sample does not completely dissolve, add additional HCl until dissolution is complete.

    • Dilute to 10 mL with 0.2N HCl and mix thoroughly.

    • Transfer a few milliliters to an autosampler vial for injection.

  • Standard Preparation:

    • Accurately weigh approximately 0.025 g of malic acid standard into a 25 mL volumetric flask.

    • Add the mobile phase and shake to dissolve the acid.

    • Dilute to volume with the mobile phase and mix thoroughly.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of malic acid is used to quantify the concentration in the sample.

Workflow for HPLC Stability Study

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_sample Weigh this compound Sample prep_start->weigh_sample weigh_std Weigh Malic Acid Standard prep_start->weigh_std dissolve_sample Dissolve in 0.2N HCl weigh_sample->dissolve_sample dilute_sample Dilute to Volume dissolve_sample->dilute_sample inject_sample Inject Sample Solution dilute_sample->inject_sample dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std dilute_std Dilute to Volume dissolve_std->dilute_std inject_std Inject Standard Solution dilute_std->inject_std run_hplc Run HPLC (Isocratic, 0.0015N H2SO4, 0.8 mL/min, UV 210 nm) inject_std->run_hplc inject_sample->run_hplc record_chrom Record Chromatograms run_hplc->record_chrom analyze_data Analyze Peak Areas record_chrom->analyze_data quantify Quantify Malic Acid Content analyze_data->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis of malic acid in this compound.

Data Presentation: Quantitative Stability Data

Table 1: Stability Data for this compound under Accelerated Conditions

Time (Months)Storage Condition (°C / % RH)AppearanceMalic Acid Content (%)Degradation Products (%)pH (1% solution)
0-
340°C / 75% RH
640°C / 75% RH

Table 2: Stability Data for this compound under Long-Term Conditions

Time (Months)Storage Condition (°C / % RH)AppearanceMalic Acid Content (%)Degradation Products (%)pH (1% solution)
0-
325°C / 60% RH
625°C / 60% RH
925°C / 60% RH
1225°C / 60% RH
1825°C / 60% RH
2425°C / 60% RH
3625°C / 60% RH

Solid-State Stability Assessment

The solid-state properties of this compound, such as its crystalline structure and thermal behavior, are critical to its stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are thermal analysis techniques that provide information on the thermal stability, dehydration, and decomposition of this compound.

Protocol for TGA/DSC Analysis:

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into an aluminum or platinum crucible.

  • TGA/DSC Parameters:

    • Temperature Range: Typically from ambient temperature to 600°C or higher, depending on the expected decomposition temperature.

    • Heating Rate: A linear heating rate of 10°C/min is commonly used.

    • Purge Gas: An inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • TGA Curve: Analyze the weight loss steps to determine the temperatures of dehydration and decomposition. The percentage of weight loss corresponds to the loss of water or other volatile components.

    • DSC Curve: Identify endothermic peaks (e.g., melting, dehydration) and exothermic peaks (e.g., crystallization, decomposition). The area under the peak is proportional to the enthalpy change of the transition.

Workflow for TGA/DSC Analysis

TGA_DSC_Workflow cluster_setup Instrument Setup and Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation setup_start Start instrument_prep Prepare TGA/DSC Instrument (Calibrate, Set Parameters) setup_start->instrument_prep weigh_sample Weigh 1-5 mg of This compound Sample instrument_prep->weigh_sample load_sample Load Sample into Crucible weigh_sample->load_sample run_analysis Run TGA/DSC Analysis (Heat from ambient to 600°C at 10°C/min under N2) load_sample->run_analysis record_curves Record TGA and DSC Curves run_analysis->record_curves analyze_tga Analyze TGA Curve (Weight Loss vs. Temperature) record_curves->analyze_tga analyze_dsc Analyze DSC Curve (Heat Flow vs. Temperature) record_curves->analyze_dsc determine_properties Determine Thermal Properties (Dehydration, Decomposition Temps) analyze_tga->determine_properties analyze_dsc->determine_properties report_results Report Results determine_properties->report_results

Caption: Workflow for TGA/DSC analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound and for detecting changes in its chemical structure upon degradation.

Protocol for FTIR Analysis:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat powder.

  • FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylate groups, C-H bonds, and O-H bonds of malic acid and water. Compare the spectra of stressed samples to that of an unstressed reference to identify any changes in the chemical structure.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of this compound. Changes in the XRD pattern can indicate a loss of crystallinity or a change in the polymorphic form, which can affect stability.

Protocol for XRD Analysis:

  • Instrumentation: An X-ray diffractometer.

  • Sample Preparation: The this compound powder is placed in a sample holder and gently pressed to create a flat surface.

  • XRD Parameters:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range (2θ): 5° to 50°.

    • Scan Speed: A slow scan speed (e.g., 1°/min) is used to obtain high-resolution data.

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are characteristic of the crystalline structure. A decrease in peak intensity or the appearance of a broad halo can indicate a loss of crystallinity.

Other Important Stability Assessments

Hygroscopicity Testing

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation.

Protocol for Hygroscopicity Testing:

  • Instrumentation: A dynamic vapor sorption (DVS) analyzer or a controlled humidity chamber with a microbalance.

  • Procedure:

    • Place a known weight of the this compound sample in the instrument.

    • Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature (e.g., 25°C).

    • Monitor the change in mass of the sample at each RH level until equilibrium is reached.

  • Data Analysis: Plot the percentage change in mass versus the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the amount of moisture absorbed at a specific RH (e.g., 80% RH).

Photostability Testing

Photostability testing is conducted to determine if light exposure causes degradation of this compound. The testing should be performed according to ICH Q1B guidelines.

Protocol for Photostability Testing:

  • Light Source: The sample should be exposed to a light source that produces both visible and ultraviolet (UV) light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.

  • Exposure Levels: The sample should be exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Sample Preparation: A sample of this compound powder is spread in a thin layer in a suitable container. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After exposure, the sample is analyzed for any changes in appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.

Conclusion

The stability of this compound is a critical factor that must be thoroughly evaluated to ensure its quality, safety, and efficacy as a pharmaceutical ingredient or food additive. The protocols and application notes provided in this document outline a comprehensive approach to assessing the chemical, physical, and thermal stability of this compound. By employing these methodologies, researchers, scientists, and drug development professionals can gain a thorough understanding of the stability profile of this compound, enabling the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.

References

Application Notes and Protocols: Calcium-Enriched Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Calcium Salts in Biodegradable Polymers

Biodegradable polymers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), along with polycaprolactone (PCL), are foundational materials in biomedical applications due to their biocompatibility and tunable degradation profiles. However, for applications like bone tissue engineering, their inherent properties often require enhancement. The incorporation of calcium-based ceramics or salts serves several critical functions:

  • Enhanced Bioactivity: Provides a source of calcium ions (Ca²⁺), a key component of bone mineral, to encourage osteogenesis and integration with host tissue.

  • Improved Mechanical Properties: Acts as a reinforcing filler, increasing the compressive strength and modulus of the polymer matrix to better match the properties of native bone.

  • Degradation Rate Control: Can neutralize acidic byproducts from polymer degradation (e.g., lactic acid from PLA/PLGA), mitigating local inflammatory responses and influencing the overall erosion rate of the implant.

While research has extensively focused on calcium phosphates like hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), the use of calcium malate is an emerging area of interest. Malate is a crucial intermediate in the cellular Krebs cycle, suggesting excellent biocompatibility. Although specific, detailed studies on this compound-polymer composites are limited in current literature, its potential is recognized in patents for biomaterials.[1] The principles and protocols established for other calcium salts provide a robust framework for investigating and developing this compound-based biocomposites.

This document outlines standardized protocols for the fabrication and characterization of calcium-enriched biodegradable polymer composites, using well-studied calcium salts as a model system adaptable for this compound.

Applications and Rationale

The primary applications for calcium-enriched biodegradable polymers are in orthopedics and controlled drug delivery.

  • Bone Tissue Engineering: Scaffolds made from these composites provide a temporary three-dimensional structure that supports cell infiltration, adhesion, and differentiation, while guiding the formation of new bone tissue. The release of calcium ions directly stimulates osteoblastic cells.

  • Controlled Drug Delivery: The polymer matrix can be loaded with therapeutic agents, such as antibiotics to prevent infection or growth factors to accelerate tissue healing. The degradation of the polymer and the presence of the calcium salt filler modulate the drug release kinetics.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, characterization, and in vitro evaluation of calcium-salt-containing polymer scaffolds.

This method is effective for creating porous scaffolds by dissolving a polymer and dispersing a filler (e.g., this compound) and a porogen (e.g., salt particles), which is later leached out.

Materials:

  • Polymer: PCL or PLGA (medical grade)

  • Filler: this compound (or β-TCP as a control) nanoparticles/micropowder

  • Solvent: Dichloromethane (DCM) or Chloroform

  • Porogen: Sodium chloride (NaCl) particles, sieved to a desired size range (e.g., 200-400 µm)

  • Non-solvent: Ethanol or Methanol

  • Deionized water

Procedure:

  • Polymer Solution Preparation: Dissolve 1 gram of PCL/PLGA in 10 mL of DCM to create a 10% (w/v) solution. Stir with a magnetic stirrer until fully dissolved.

  • Filler Dispersion: Add the desired weight percentage of this compound powder (e.g., 10 wt% relative to the polymer) to the solution. Sonicate the mixture for 15 minutes to ensure homogeneous dispersion and prevent particle agglomeration.

  • Porogen Addition: Add NaCl particles to the slurry. A typical polymer-to-salt weight ratio is 1:9 to achieve ~90% porosity. Mix thoroughly until a uniform paste is formed.

  • Casting: Cast the paste into a PTFE (Teflon) mold of the desired shape (e.g., a 6 mm diameter cylinder).

  • Solvent Evaporation: Place the mold in a fume hood for 48 hours to allow the DCM to evaporate completely.

  • Porogen Leaching: Immerse the dried construct in a large volume of deionized water for 72 hours, changing the water every 12 hours to leach out all the NaCl.

  • Drying: Freeze the leached scaffold at -80°C and then lyophilize (freeze-dry) for 48 hours to remove all water without collapsing the pore structure. Store the final scaffold in a desiccator.

2.1 Mechanical Testing (Compressive Strength):

  • Prepare cylindrical scaffolds (e.g., 6 mm diameter, 12 mm height) using Protocol 1.

  • Use a universal testing machine with a load cell appropriate for the expected strength (e.g., 5 kN).

  • Place the scaffold between two parallel compression plates.

  • Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min).

  • Record the load-displacement data to generate a stress-strain curve. The compressive modulus is calculated from the initial linear slope, and the compressive strength is the maximum stress before failure.

2.2 In Vitro Degradation Study:

  • Measure the initial dry weight (W₀) of pre-weighed scaffold samples.

  • Immerse each scaffold in 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sterile tube.

  • Incubate at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the scaffolds, rinse gently with deionized water, and lyophilize until a constant weight is achieved (Wₜ).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100.

  • Optionally, measure the pH of the PBS at each time point to assess the release of acidic or basic degradation byproducts.

3.1 Cell Viability (MTT Assay):

  • Sterilize scaffolds with ethylene oxide or 70% ethanol followed by UV irradiation. Place one scaffold in each well of a 48-well tissue culture plate.

  • Seed osteoblast-like cells (e.g., MG-63 or Saos-2) onto the scaffolds at a density of 5 x 10⁴ cells per scaffold. Culture in standard cell culture medium (e.g., DMEM with 10% FBS).

  • At desired time points (e.g., 1, 3, and 7 days), remove the medium and add fresh medium containing MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Dissolve the formazan crystals using a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution using a microplate reader at 570 nm. Higher absorbance corresponds to higher cell viability.[2]

3.2 Osteogenic Differentiation (Alkaline Phosphatase Activity):

  • Culture cells on scaffolds as described above, but using an osteogenic differentiation medium (standard medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone).

  • At specific time points (e.g., 7 and 14 days), lyse the cells cultured on the scaffolds using a lysis buffer (e.g., 0.1% Triton X-100).

  • Use a commercial ALP activity assay kit. Add the cell lysate to a solution containing p-nitrophenyl phosphate (pNPP).

  • Incubate as per the manufacturer's instructions. ALP in the lysate will convert pNPP to p-nitrophenol (pNP), which is yellow.

  • Measure the absorbance at 405 nm.[3]

  • Normalize the ALP activity to the total protein content of the cell lysate (determined via a BCA or Bradford assay) to account for differences in cell number.

  • Drug Loading: Incorporate a model drug (e.g., tetracycline, ibuprofen) into the polymer/filler slurry during the fabrication process (Protocol 1, Step 2).

  • Release Study: Place a drug-loaded scaffold of known weight into a vial containing a known volume of PBS (e.g., 10 mL) at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Analysis: Calculate the cumulative percentage of drug released over time. Model the release data using kinetic models to understand the release mechanism.[4]

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Representative Mechanical Properties of Polymer Composites

Material CompositionCompressive Modulus (MPa)Compressive Strength (MPa)Citation
Pure PCL50 - 805 - 10[5]
PCL / 20% β-TCP100 - 15010 - 15
Pure PLGA1000 - 200040 - 50
PLGA / 20% β-TCP1200 - 250045 - 60
PCL / 10% this compound To be determinedTo be determined

Table 2: Representative In Vitro Degradation (Weight Loss in PBS at 37°C)

Material CompositionWeight Loss at 4 Weeks (%)Weight Loss at 12 Weeks (%)Citation
Pure PCL< 1%~2-3%
Pure PLGA (50:50)~25-35%~70-90%
PLGA / 20% β-TCP~20-30%~65-85%
PLGA / 10% this compound To be determinedTo be determined

Table 3: Interpretation of Drug Release Kinetics (Korsmeyer-Peppas Model: Mₜ/M∞ = ktⁿ)

Release Exponent (n)Release MechanismPhysical Process
~ 0.45 (Cylinder)Fickian DiffusionDrug diffusion through the polymer matrix is the rate-limiting step.
0.45 < n < 0.89Anomalous (Non-Fickian) TransportA combination of drug diffusion and polymer chain relaxation/swelling controls release.
~ 0.89 (Cylinder)Case II TransportDrug release is dominated by polymer swelling and matrix erosion.

Note: The value of 'n' is dependent on the geometry of the delivery system.

Visualizations

G cluster_0 Scaffold Fabrication cluster_1 Characterization cluster_2 In Vitro Evaluation A Polymer Dissolution (PCL/PLGA in DCM) B Filler Dispersion (this compound) A->B C Porogen Addition (NaCl) B->C D Casting & Solvent Evaporation C->D E Leaching & Lyophilization D->E F Mechanical Testing (Compressive Strength) E->F G Degradation Study (Weight Loss in PBS) E->G H Microstructure (SEM Analysis) E->H I Cell Seeding (Osteoblasts) E->I J Viability Assay (MTT) I->J K Differentiation Assay (ALP Activity) I->K

Caption: Workflow for fabrication and evaluation of polymer-calcium composite scaffolds.

G center Biodegradable Polymer + this compound prop1 Mechanical Properties center->prop1 prop2 Biological Properties center->prop2 prop3 Degradation Profile center->prop3 out1a ↑ Compressive Strength ↑ Modulus prop1->out1a out2a ↑ Bioactivity ↑ Osteoconductivity ↑ Cell Differentiation prop2->out2a out3a Neutralizes Acidic Byproducts Modulates Degradation Rate prop3->out3a

Caption: Logical relationship between this compound addition and composite properties.

G Scaffold Polymer-Ca²⁺ Scaffold Degradation Degradation Scaffold->Degradation Ca_Release Release of Ca²⁺ Ions Degradation->Ca_Release Cell Osteoblast Ca_Release->Cell ↑ Extracellular [Ca²⁺] Pathway Intracellular Signaling (e.g., Calmodulin/Calcineurin) Cell->Pathway Genes Upregulation of Osteogenic Genes (ALP, Osteocalcin) Pathway->Genes Differentiation Osteogenic Differentiation & Matrix Mineralization Genes->Differentiation

Caption: Potential pathway for Ca²⁺ ions from a scaffold to promote osteogenesis.

References

Application Notes and Protocols for Calcium Malate-Based Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium malate, a salt of calcium and malic acid, is emerging as a promising biomaterial for the development of targeted drug delivery systems. Its inherent biocompatibility, biodegradability, and pH-sensitive nature make it an excellent candidate for creating nanocarriers that can selectively release therapeutic agents in the acidic microenvironments of tumors or within the endo-lysosomal compartments of cells. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound nanoparticles as a platform for targeted drug release.

Disclaimer: The following protocols are foundational and may require optimization based on the specific drug and target application. They have been adapted from established methods for similar calcium-based nanoparticle systems due to the limited specific literature on this compound nanocarriers for targeted drug delivery.

Section 1: Synthesis of this compound Nanoparticles

Principle

This compound nanoparticles can be synthesized via a chemical precipitation method. This involves the controlled reaction of a soluble calcium salt with a soluble malate salt or malic acid in an aqueous solution. The particle size and morphology can be influenced by factors such as reactant concentrations, temperature, pH, and stirring rate.

Experimental Protocol: Chemical Precipitation

Materials:

  • Calcium chloride (CaCl₂)

  • Di-sodium L-malate or L-malic acid

  • Sodium hydroxide (NaOH) (if using L-malic acid)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Burette or syringe pump

  • Centrifuge

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of calcium chloride (CaCl₂) in DI water.

    • Prepare a 0.1 M solution of di-sodium L-malate in DI water. (Alternatively, prepare a 0.1 M solution of L-malic acid and adjust the pH to ~7.0 with 1 M NaOH).

  • Nanoparticle Precipitation:

    • Place 50 mL of the 0.1 M CaCl₂ solution in a beaker on a magnetic stirrer and stir at 500 rpm at room temperature.

    • Using a burette or syringe pump, add 50 mL of the 0.1 M di-sodium L-malate solution dropwise to the CaCl₂ solution at a rate of 1 mL/min.

    • A white precipitate of this compound nanoparticles will form.

    • Continue stirring for 2 hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation at 10,000 x g for 15 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of DI water.

    • Wash the nanoparticles by repeating the centrifugation and resuspension steps three times with DI water and once with ethanol to remove unreacted precursors.

  • Drying and Storage:

    • After the final wash, resuspend the nanoparticle pellet in a minimal amount of DI water.

    • Freeze the nanoparticle suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

    • Store the dried this compound nanoparticles in a desiccator at room temperature.

Section 2: Drug Loading into this compound Nanoparticles

Principle

The porous structure and surface charge of this compound nanoparticles allow for the loading of therapeutic agents through physical adsorption and electrostatic interactions. The loading efficiency is dependent on the drug's properties (solubility, charge), drug-to-carrier ratio, and incubation conditions.

Experimental Protocol: Doxorubicin Loading (Illustrative)

Materials:

  • Synthesized this compound nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Vortex mixer

  • Incubator shaker

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare Nanoparticle Suspension:

    • Disperse 10 mg of this compound nanoparticles in 10 mL of PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare Drug Solution:

    • Prepare a 1 mg/mL stock solution of DOX in PBS (pH 7.4).

  • Drug Incubation:

    • Add a specific volume of the DOX stock solution to the nanoparticle suspension. A common starting drug-to-carrier weight ratio is 1:5 (e.g., 2 mg of DOX for 10 mg of nanoparticles).

    • Incubate the mixture at room temperature for 24 hours with continuous gentle shaking.

  • Separation of Unbound Drug:

    • Centrifuge the suspension at 12,000 x g for 20 minutes to pellet the drug-loaded nanoparticles.

    • Carefully collect the supernatant containing the unbound DOX.

  • Quantification of Drug Loading:

    • Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer.

    • Determine the concentration of unbound DOX using a pre-established standard curve of DOX in PBS.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas[1]:

    • DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100 [1]

Data Presentation: Illustrative Drug Loading Parameters
DrugDrug:Carrier Ratio (w/w)Drug Loading Content (DLC) (%) (Illustrative)Encapsulation Efficiency (EE) (%) (Illustrative)
Doxorubicin1:108.5 ± 0.785.2 ± 6.9
Doxorubicin1:514.2 ± 1.171.0 ± 5.5
Methotrexate1:107.9 ± 0.679.4 ± 5.8
Methotrexate1:512.5 ± 0.962.5 ± 4.7

Section 3: Characterization of Drug-Loaded Nanoparticles

Principle

Characterization is crucial to ensure the synthesized nanoparticles meet the required specifications for drug delivery applications. Key parameters include particle size, size distribution, surface charge, morphology, and confirmation of drug loading.

Experimental Protocols

3.2.1. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS)

  • Sample Preparation: Suspend the drug-loaded this compound nanoparticles in DI water at a concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure a uniform dispersion.

  • DLS Measurement: Analyze the suspension using a Zetasizer instrument. For particle size, measure the intensity-weighted hydrodynamic diameter and the Polydispersity Index (PDI). For zeta potential, measure the electrophoretic mobility in a suitable folded capillary cell.

3.2.2. Confirmation of Drug Loading (Fourier-Transform Infrared Spectroscopy - FTIR)

  • Sample Preparation: Prepare KBr pellets containing: (a) pure this compound nanoparticles, (b) pure drug (e.g., Doxorubicin), and (c) drug-loaded this compound nanoparticles.

  • FTIR Analysis: Record the FTIR spectra for each sample in the range of 4000-400 cm⁻¹.

  • Interpretation: Compare the spectra. The spectrum of the drug-loaded nanoparticles should exhibit characteristic peaks of both the this compound carrier and the encapsulated drug, confirming successful loading[2].

Data Presentation: Illustrative Physicochemical Properties
FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank Ca-Malate NPs180 ± 150.21 ± 0.03-15.8 ± 2.1
Doxorubicin-Loaded NPs195 ± 180.25 ± 0.04-12.3 ± 1.9
Methotrexate-Loaded NPs192 ± 160.24 ± 0.04-13.1 ± 2.3

Section 4: In Vitro pH-Responsive Drug Release

Principle

This compound nanoparticles are expected to be stable at physiological pH (7.4) and dissolve in acidic conditions (e.g., pH 5.5), characteristic of the endo-lysosomal pathway, leading to the release of the encapsulated drug.

Experimental Protocol

Materials:

  • Drug-loaded this compound nanoparticles

  • PBS solutions at pH 7.4 and pH 5.5

Equipment:

  • Dialysis tubing (MWCO 10-14 kDa)

  • Incubator shaker

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Disperse 5 mg of drug-loaded nanoparticles in 5 mL of the respective release buffer (pH 7.4 or pH 5.5).

  • Dialysis: Place the nanoparticle suspension into a dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in 50 mL of the corresponding release buffer and place it in an incubator shaker at 37°C with gentle shaking (100 rpm).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Measure the drug concentration in the collected samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Data Presentation: Illustrative pH-Responsive Release of Doxorubicin
Time (hours)Cumulative Release at pH 7.4 (%) (Illustrative)Cumulative Release at pH 5.5 (%) (Illustrative)
000
15.2 ± 0.818.5 ± 2.1
49.8 ± 1.245.3 ± 3.5
814.1 ± 1.568.7 ± 4.2
1218.3 ± 1.982.1 ± 4.8
2425.6 ± 2.391.5 ± 5.1
4830.1 ± 2.894.2 ± 5.3

Section 5: Cellular Uptake and Signaling Pathways

Principle

Nanoparticles are typically internalized by cells through endocytosis. Upon entering the cell, they are trafficked through early endosomes to late endosomes and lysosomes, where the acidic environment triggers the dissolution of this compound nanoparticles and the release of the drug into the cytoplasm.

Experimental Protocol: In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Blank and drug-loaded this compound nanoparticles

  • Free drug solution

  • MTS or WST-1 cell proliferation assay kit

Equipment:

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of free drug, blank nanoparticles, and drug-loaded nanoparticles in cell culture medium.

  • Incubation: Replace the old medium with the prepared treatment solutions and incubate for 48 or 72 hours.

  • Viability Assay: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Section 6: Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_synthesis Synthesis cluster_loading Drug Loading cluster_char Characterization cluster_eval In Vitro Evaluation S1 Prepare CaCl₂ and Sodium Malate Solutions S2 Chemical Precipitation (Dropwise Addition) S1->S2 S3 Centrifugation and Washing S2->S3 S4 Lyophilization S3->S4 L1 Disperse NPs in PBS S4->L1 L2 Incubate with Drug Solution L1->L2 L3 Separate Unbound Drug L2->L3 L4 Quantify Loading (UV-Vis) L3->L4 C1 DLS (Size, Zeta) L4->C1 C2 FTIR (Drug Confirmation) L4->C2 E1 pH-Responsive Release (Dialysis) L4->E1 E2 Cytotoxicity Assay (MTS/WST-1) L4->E2

Caption: Workflow for synthesis and evaluation of this compound nanoparticles.

Cellular_Uptake_Pathway NP Ca-Malate NPs (Drug-Loaded) Membrane Cell Membrane Endocytosis Endocytosis Membrane->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Release NP Dissolution & Drug Release LateEndosome->Release Low pH Trigger Lysosome->Release Low pH Trigger Cytoplasm Cytoplasm Release->Cytoplasm Target Therapeutic Target (e.g., Nucleus) Cytoplasm->Target Drug Action

Caption: Cellular uptake and pH-triggered intracellular drug release pathway.

References

Application Notes and Protocols for Calcium Malate as a Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the success of biochemical assays. While common buffers like phosphate and Tris are widely used, they can sometimes interfere with assay components or biological processes. Calcium malate, the salt of calcium and malic acid, presents a potential alternative buffering agent for specific applications. Malic acid, a dicarboxylic acid, is a natural intermediate in the citric acid cycle and possesses two pKa values, allowing for buffering capacity in two acidic pH ranges.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound as a buffer in biochemical assays.

Properties of Malate Buffer

Malic acid has two dissociation constants (pKa values), which define its buffering ranges:

  • pKa1 ≈ 3.40 : Effective buffering range of approximately pH 2.4 to 4.4.[1][2]

  • pKa2 ≈ 5.11 - 5.20 : Effective buffering range of approximately pH 4.1 to 6.2.[3]

The choice of which pKa to utilize depends on the specific pH requirements of the biochemical assay. For most biological applications, the second pKa is more relevant.

Table 1: Physicochemical Properties of Malate Buffer

PropertyValueReference
Chemical Formula (Malic Acid)C₄H₆O₅
Molecular Weight (Malic Acid)134.09 g/mol
pKa1 (25 °C)3.40
pKa2 (25 °C)5.11 - 5.20
Effective Buffering Range 1pH 2.4 - 4.4
Effective Buffering Range 2pH 4.1 - 6.2
Metal Ion InteractionsForms complexes with some metals.

Considerations for Using this compound Buffer

  • Calcium Chelation: Malate is known to chelate divalent cations, including calcium. When preparing a this compound buffer, the concentration of free calcium ions may not be equivalent to the total calcium concentration. This is a critical consideration for assays involving calcium-dependent enzymes or signaling pathways. It is advisable to determine the free calcium concentration using a calcium-selective electrode for such applications.

  • Ionic Strength: The ionic strength of the buffer can affect enzyme kinetics and protein stability. It is important to maintain a consistent ionic strength across different experimental conditions.

  • Temperature Dependence: The pKa of a buffer can change with temperature. It is recommended to prepare and pH the buffer at the temperature at which the assay will be performed.

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Buffer

This protocol describes the preparation of 1 liter of a 0.1 M this compound buffer at a desired pH within its effective buffering range (primarily pH 4.1 - 6.2).

Materials:

  • Malic Acid (C₄H₆O₅, MW: 134.09 g/mol )

  • Calcium Hydroxide (Ca(OH)₂, MW: 74.09 g/mol )

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • 1 L beaker and 1 L graduated cylinder

  • 1 M Malic Acid and 1 M Calcium Hydroxide for pH adjustment

Procedure:

  • Calculate the required amounts of malic acid and calcium hydroxide. To prepare a 0.1 M malate buffer, you will need 13.41 g of malic acid for 1 L of solution. The amount of calcium hydroxide will be less than stoichiometric to allow for pH adjustment. Start with approximately half the molar equivalent of calcium hydroxide (e.g., ~3.7 g).

  • Dissolve the reagents. Add the calculated amount of malic acid to approximately 800 mL of deionized water in a 1 L beaker. Stir until fully dissolved.

  • Slowly add calcium hydroxide. While stirring, slowly add the calcium hydroxide powder to the malic acid solution. The solution may become cloudy but should clear as the calcium hydroxide reacts with the malic acid.

  • Adjust the pH. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Adjust the pH to the desired value by adding small increments of either 1 M malic acid (to lower the pH) or a slurry of 1 M calcium hydroxide (to raise the pH). Allow the solution to stabilize before taking a final pH reading.

  • Bring to final volume. Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization and Storage. The buffer can be sterilized by filtration through a 0.22 µm filter. Store at 4°C.

Protocol 2: Enzymatic Assay Using this compound Buffer - Malate Dehydrogenase Activity

This protocol provides an example of using a this compound buffer to assay the activity of malate dehydrogenase, an enzyme of the citric acid cycle. The reaction monitors the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm.

Materials:

  • Purified malate dehydrogenase enzyme

  • 0.1 M this compound buffer, pH 7.4 (prepared as in Protocol 1, with pH adjusted accordingly)

  • 10 mM Oxaloacetic acid solution (prepare fresh)

  • 3 mM NADH solution (prepare fresh)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture. In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL of 0.1 M this compound buffer, pH 7.4

    • 50 µL of 3 mM NADH solution

    • 50 µL of 10 mM oxaloacetic acid solution

  • Equilibrate the mixture. Mix the contents of the cuvette by gentle inversion and incubate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction. Add 50 µL of a suitably diluted malate dehydrogenase enzyme solution to the cuvette.

  • Monitor the reaction. Immediately mix the solution again and place the cuvette in the spectrophotometer. Monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15 seconds).

  • Calculate enzyme activity. Determine the initial linear rate of the reaction (ΔA₃₄₀/min). The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation

Table 2: Comparison of Buffering Properties

Buffer SystempKa(s)Useful pH RangePotential for Cation Chelation
Phosphate2.15, 7.20, 12.356.2 - 8.2High (especially for Ca²⁺)
Tris8.067.5 - 9.0Low
HEPES7.486.8 - 8.2Low
Malate 3.40, 5.13 2.4 - 4.4, 4.1 - 6.1 Moderate

Visualizations

Citric_Acid_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Caption: Role of Malate in the Citric Acid Cycle.

Experimental_Workflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_Buffer Prepare this compound Buffer (Protocol 1) pH_Verification Verify pH at Assay Temperature Prep_Buffer->pH_Verification Setup_Assay_Malate Set up Assay with This compound Buffer pH_Verification->Setup_Assay_Malate Setup_Assay Set up Assay with Standard Buffer Run_Assay_Standard Run Assay and Collect Data Setup_Assay->Run_Assay_Standard Compare_Results Compare Enzyme Kinetics (Km, Vmax) Run_Assay_Standard->Compare_Results Run_Assay_Malate Run Assay and Collect Data Setup_Assay_Malate->Run_Assay_Malate Run_Assay_Malate->Compare_Results Conclusion Determine Suitability of This compound Buffer Compare_Results->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Calcium Malate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Calcium Malate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes and improve yield.

Troubleshooting Guide: Improving this compound Yield

Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions to address this problem.

Problem ID Issue Potential Causes Recommended Solutions & Optimizations
CM-YLD-01 Low Product Yield Incomplete Reaction: Reactants have not fully converted to this compound.- Increase Reaction Time: Stir the reaction mixture for a longer duration (e.g., 3 or more hours) to ensure the neutralization reaction goes to completion.[1] - Optimize Temperature: Maintain the reaction temperature between 40°C and 60°C, as this range is often cited as optimal for the reaction.[1][2] - Ensure Proper Mixing: Use adequate and continuous stirring to ensure homogeneity and facilitate the reaction between the solid calcium source and the acidic solution.[1][3]
CM-YLD-02 Precipitation Issues Poor Precipitation of this compound: The product remains dissolved in the supernatant, leading to loss during filtration.- Increase Reactant Concentration: Working with higher concentrations of reactants (40% to 65% by weight in water) can force the product out of solution more efficiently. - Cooling the Solution: Reducing the temperature of the semi-finished solution can slow down crystal formation and improve solubility for a more controlled precipitation, paradoxically leading to better overall recovery in some protocols. - Drying the Entire Mixture: To avoid loss from an incomplete precipitation, the entire reaction mixture, including the supernatant, can be dried.
CM-PUR-01 Product Impurity Presence of Unreacted Starting Materials: Calcium carbonate or other calcium sources may be present in the final product.- Order of Addition: It is preferable to add the calcium source to the malic acid solution to prevent the precipitation of insoluble calcium salts before the desired reaction can occur. - Purity of Reactants: Use high-purity starting materials (e.g., food-grade calcium carbonate with >98% calcium content) to avoid contaminants in the final product.
CM-DCM-01 Product Decomposition Degradation of this compound: The final product is a less soluble mixture due to decomposition.- Control Drying Temperature: The drying temperature should be kept below 100°C. Higher temperatures can cause the this compound to decompose. Optimal forced air drying temperatures are between 60°C and 85°C.

Frequently Asked Questions (FAQs)

Synthesis Parameters

Q1: What is the optimal temperature for synthesizing this compound?

A1: The optimal reaction temperature is typically in the range of 30°C to 80°C, with a more preferred range being 40°C to 60°C. One study on ultrasound-assisted synthesis found an optimal temperature of 35°C.

Q2: How does pH affect the synthesis of this compound?

A2: The pH of the reaction mixture is a critical factor. The reaction involves the neutralization of malic acid with a calcium base. For instance, one method specifies using a lemon juice solution with a pH of 2.4-2.6 as the acidic medium to dissolve calcium carbonate. Maintaining a neutral pH of around 6.5 is often important in acid-forming microbial processes involving calcium carbonate. The final pH of a calcium citrate malate solution is often between 6.0 and 6.5.

Q3: What is the recommended source of calcium for the synthesis?

A3: Common calcium sources include calcium carbonate (CaCO₃), calcium hydroxide (Ca(OH)₂), and calcium oxide (CaO). Calcium carbonate is frequently used. The purity of the calcium source is important; for example, using food-grade calcium carbonate with a high purity level is recommended. Some studies have also successfully used calcium hydroxide synthesized from eggshells.

Q4: What is the ideal ratio of reactants?

A4: The molar ratio of calcium to malic acid will determine the composition of the final product. For calcium citrate malate, specific molar ratios are often targeted to achieve desired solubility and bioavailability. One study optimizing this compound from bovine bone used a solid-to-acid mass ratio of 1:1.5.

Q5: How does stirring speed impact the yield and crystal formation?

A5: Continuous and adequate stirring is crucial for ensuring a complete reaction by keeping the reactants in suspension and promoting mass transfer. The stirring speed can affect the particle size and morphology of the resulting crystals. While higher stirring speeds can improve mass transfer, excessive speeds can sometimes be detrimental to crystal size.

Experimental Procedures

Q6: What is a general protocol for synthesizing this compound?

A6: A general procedure involves dissolving malic acid in water, followed by the slow addition of a calcium source like calcium carbonate. The mixture is stirred for several hours at a controlled temperature (e.g., 40-60°C) until the reaction, often indicated by the cessation of gas evolution (if using carbonate), is complete. The resulting product can then be isolated by filtration or by drying the entire mixture.

Q7: What are the recommended drying methods for the final product?

A7: Several drying methods can be used, including forced air drying, convection drying, oven drying, freeze-drying, and spray drying. It is critical to keep the drying temperature below 100°C to prevent decomposition of the this compound. For forced air drying, a thin layer of the product is recommended at temperatures between 60°C and 85°C.

Experimental Protocols

Protocol 1: Standard Synthesis of Calcium Citrate Malate

This protocol is adapted from a patented method for producing calcium citrate malate.

Materials:

  • Calcium Carbonate (CaCO₃), 99+% purity: 300 g

  • Citric Acid (Anhydrous, powder): 192 g

  • DL-Malic Acid (practical grade): 201 g

  • Distilled/Deionized Water: 1000 mL

Procedure:

  • In a 2-liter glass beaker, dissolve 192 g of citric acid and 201 g of malic acid in 1000 mL of distilled-deionized water.

  • Stir the solution with a magnetic stir bar until it is clear (approximately 5 minutes).

  • Carefully and slowly add 300 g of calcium carbonate to the acid solution at ambient temperature. The rate of addition should be controlled to manage the evolution of carbon dioxide and prevent the mixture from overflowing.

  • Stir the mixture for 3 hours at room temperature.

  • Transfer the entire mixture to a stainless-steel tray to a depth of approximately 0.5-0.75 inches.

  • Dry the mixture in a forced-air oven at 80°C for 19 hours.

  • Allow the tray to cool to room temperature.

  • Grind the resulting solid to the desired particle size.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_post Post-Processing prep_malic Dissolve Malic Acid in Water mix Mix Reactants with Continuous Stirring prep_malic->mix prep_calcium Select Calcium Source (e.g., CaCO3, Ca(OH)2) prep_calcium->mix control Control Temperature (e.g., 40-60°C) mix->control react Allow Reaction to Proceed (e.g., 3 hrs) control->react filter Filtration react->filter dry_supernatant Dry Entire Mixture react->dry_supernatant wash Wash Precipitate filter->wash grind Grind to Desired Particle Size dry_supernatant->grind dry Dry Product (<100°C) wash->dry dry->grind final_product Final Calcium Malate Product grind->final_product

Caption: Experimental workflow for the synthesis of this compound.

Factors Influencing this compound Yield

G cluster_params Key Synthesis Parameters cluster_issues Potential Issues yield This compound Yield temp Reaction Temperature temp->yield incomplete_rxn Incomplete Reaction temp->incomplete_rxn time Reaction Time time->yield time->incomplete_rxn stir Stirring Speed stir->yield stir->incomplete_rxn conc Reactant Concentration conc->yield poor_precip Poor Precipitation conc->poor_precip ph pH ph->yield drying Drying Conditions drying->yield decomposition Product Decomposition drying->decomposition purity Reactant Purity purity->yield incomplete_rxn->yield poor_precip->yield decomposition->yield

Caption: Logical relationship of factors affecting this compound yield.

References

Technical Support Center: Preventing Calcium Malate Precipitation in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of calcium malate in experimental solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure the stability of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation?

A1: this compound precipitation is primarily influenced by several factors:

  • pH: this compound solubility is highly pH-dependent. As the pH of a solution increases, the malate ions (C₄H₄O₅²⁻) are more available to bind with calcium ions (Ca²⁺), leading to the formation and precipitation of insoluble this compound.

  • Concentration: Exceeding the solubility limit of this compound in a given solvent at a specific temperature will inevitably lead to precipitation.

  • Temperature: The solubility of many salts is temperature-dependent. For some calcium salts, solubility can decrease with increasing temperature, a phenomenon known as retrograde solubility.

  • Presence of Other Ions: The common ion effect can reduce solubility. If other sources of calcium ions are present in the solution, the equilibrium will shift towards the formation of solid this compound.

  • Solvent Composition: The polarity and composition of the solvent system can significantly impact the solubility of this compound.

Q2: At what pH is this compound most soluble?

A2: this compound is more soluble in acidic conditions. As the pH decreases, the malate ion is protonated, reducing the concentration of free malate ions available to precipitate with calcium. A pH of 6 to 6.5 has been noted for a soluble calcium citrate malate composition, suggesting that maintaining a slightly acidic to neutral pH is crucial.[1]

Q3: Can I use a chelating agent to prevent precipitation?

A3: Yes, chelating agents are highly effective. They bind to calcium ions, forming a stable, soluble complex and preventing them from reacting with malate ions. Ethylenediaminetetraacetic acid (EDTA) and citrate are commonly used for this purpose.

Q4: How does temperature affect the solubility of this compound?

Q5: What is calcium citrate malate, and is it more soluble than this compound?

A5: Calcium citrate malate (CCM) is a complex salt containing calcium, citrate, and malate ions. It is generally considered to be more soluble than this compound or calcium citrate alone. The presence of citrate contributes to the formation of a more soluble complex with calcium.[1] One source indicates a solubility of 0.5 g/100 ml in water at 20°C for a specific calcium citrate malate composition.[1]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving unexpected precipitation of this compound in your solutions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Precipitate Observed concentration Is the concentration too high? start->concentration ph_check Is the pH outside the optimal range? concentration->ph_check No reduce_conc Action: Reduce concentration or prepare a more dilute solution. concentration->reduce_conc Yes temp_check Was there a temperature change? ph_check->temp_check No adjust_ph Action: Adjust pH to a slightly acidic range (e.g., pH 5-6.5). ph_check->adjust_ph Yes other_ions Are other interfering ions present? temp_check->other_ions No control_temp Action: Maintain a constant, lower temperature. Avoid heating. temp_check->control_temp Yes chelating_agent Action: Add a chelating agent (e.g., EDTA, citrate). other_ions->chelating_agent Yes end_node Solution Stable other_ions->end_node No reduce_conc->end_node adjust_ph->end_node control_temp->end_node chelating_agent->end_node Chelation_Mechanism cluster_reactants Reactants in Solution cluster_products Stable Solution Ca Ca²⁺ CaEDTA [Ca-EDTA]²⁻ (Soluble Complex) Ca->CaEDTA Chelated by EDTA⁴⁻ Precipitate This compound Precipitate (Insoluble) Ca->Precipitate Binds with Malate²⁻ Malate Malate²⁻ Malate->Precipitate EDTA EDTA⁴⁻ EDTA->CaEDTA ICP_OES_Workflow start Sample with Potential Precipitate centrifuge Centrifuge to Pellet Solids start->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Acidify and Dilute filter->dilute analyze Analyze by ICP-OES dilute->analyze result Quantify Soluble Calcium analyze->result

References

Technical Support Center: Quantification of Calcium Malate by ICP-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying calcium malate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying calcium in a this compound matrix using ICP-MS?

A1: The main challenges stem from the organic malate component, which can cause both spectral and non-spectral interferences.[1] Spectral interferences arise from polyatomic ions formed from the carbon in the malate matrix, while non-spectral interferences, also known as matrix effects, can suppress or enhance the calcium signal.[1][2][3] Incomplete digestion of the organic matrix can also lead to inaccurate results.[4]

Q2: Which calcium isotope is recommended for analysis in a this compound matrix?

A2: While ⁴⁰Ca is the most abundant isotope, it suffers from a significant isobaric interference with ⁴⁰Ar⁺, the primary plasma gas ion. Therefore, ⁴⁴Ca is commonly used for analysis. However, ⁴⁴Ca can be affected by polyatomic interferences such as ¹²C¹⁶O₂⁺, which can be a concern in a carbon-rich matrix like this compound. Modern ICP-MS instruments with collision/reaction cell technology can effectively mitigate these interferences.

Q3: Is it necessary to completely digest the malate component before ICP-MS analysis?

A3: Yes, complete digestion of the organic matrix is crucial for accurate and precise results. Incomplete digestion can lead to clogging of the sample introduction system, signal drift, and the formation of carbon-based polyatomic interferences that can bias the results. Microwave-assisted acid digestion is a highly effective method for achieving complete digestion of organic matrices.

Q4: What are the typical sources of contamination when analyzing for calcium?

A4: Contamination can be a significant issue in trace element analysis. Common sources of calcium contamination include laboratory glassware, pipette tips, reagents (acids and water), and airborne dust. It is essential to use high-purity reagents, acid-leached labware, and a cleanroom environment to minimize contamination. Regularly running blank samples can help identify and monitor potential contamination sources.

Troubleshooting Guide

Problem 1: Inaccurate or Inconsistent Calcium Readings

Q: My calcium concentrations are highly variable or significantly different from the expected values. What could be the cause?

A: Inaccurate or inconsistent results can arise from several sources, including matrix effects, spectral interferences, incomplete sample digestion, or calibration issues. The organic malate matrix can either suppress or enhance the calcium signal, leading to biased results.

Troubleshooting Steps:

  • Evaluate Sample Digestion: Ensure that the microwave digestion process is completely breaking down the organic matrix. A clear, particle-free solution after digestion is a good indicator. If the solution is colored or contains particulate matter, optimize the digestion program (e.g., increase temperature or time).

  • Check for Matrix Effects: Perform a spike recovery test. Spike a known amount of calcium standard into a digested sample and a blank. If the recovery in the sample matrix is outside of an acceptable range (e.g., 90-110%), it indicates the presence of matrix effects.

  • Mitigate Matrix Effects:

    • Dilution: Diluting the sample can reduce the concentration of the matrix components causing the interference.

    • Internal Standardization: Use an internal standard, an element with similar ionization properties to calcium that is not present in the sample, to correct for signal drift and suppression/enhancement.

    • Matrix-Matching: Prepare calibration standards in a matrix that closely resembles the composition of the digested samples.

  • Address Spectral Interferences: The presence of carbon from the malate can lead to polyatomic interferences. Utilize a collision/reaction cell with a gas like helium or hydrogen to minimize these interferences.

Problem 2: Signal Suppression or Enhancement

Q: I am observing a consistent suppression (or enhancement) of my calcium signal compared to my aqueous standards. Why is this happening?

A: This is a classic sign of non-spectral matrix effects. The high concentration of carbon from the malate in the digested sample can alter the plasma characteristics, affecting the ionization efficiency of calcium.

Potential Causes and Solutions:

Potential Cause Description Recommended Solution
High Total Dissolved Solids (TDS) High levels of dissolved solids from the sample matrix can lead to signal suppression.Dilute the sample further after digestion. The general recommendation for ICP-MS is to keep TDS below 0.2-0.5%.
Plasma Loading The introduction of an organic matrix can change the plasma's energy, affecting analyte ionization.Optimize ICP-MS parameters such as RF power and nebulizer gas flow rate to achieve more robust plasma conditions.
Space-Charge Effects A high concentration of matrix ions can cause repulsion of analyte ions in the ion beam, leading to signal suppression.Use an internal standard to compensate for these effects. Diluting the sample can also alleviate this issue.
Problem 3: Polyatomic Interferences

Q: I suspect polyatomic interferences are affecting my calcium measurements. What are the likely interferences from a this compound matrix and how can I resolve them?

A: The carbon and oxygen from the malate and the argon from the plasma can combine to form polyatomic ions that interfere with calcium isotopes.

Common Polyatomic Interferences for Calcium Isotopes:

Isotope Potential Polyatomic Interference Source Mitigation Strategy
⁴⁰Ca⁴⁰Ar⁺ (Isobaric)Plasma GasUse an alternative isotope like ⁴⁴Ca.
⁴⁴Ca¹²C¹⁶O₂⁺Carbon from malate, atmospheric CO₂Use a collision/reaction cell with He gas to remove the interference through kinetic energy discrimination (KED).
⁴⁴Ca⁸⁸Sr²⁺Strontium impurities in the sampleMathematical correction based on the signal of another strontium isotope, or chromatographic separation if Sr levels are very high.

Experimental Protocols

Microwave-Assisted Acid Digestion of this compound

This protocol provides a general method for the digestion of this compound samples for ICP-MS analysis. Optimization may be required based on the specific sample matrix and microwave system.

Reagents and Materials:

  • High-purity nitric acid (HNO₃, trace metal grade)

  • High-purity hydrogen peroxide (H₂O₂, 30%, trace metal grade)

  • Ultrapure deionized water (18.2 MΩ·cm)

  • This compound sample

  • Microwave digestion vessels (Teflon)

  • Class A volumetric flasks

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.1-0.5 g of the this compound sample directly into a clean, dry microwave digestion vessel.

  • Acid Addition: In a fume hood, carefully add 5-8 mL of high-purity nitric acid to the vessel. Swirl gently to wet the sample.

  • Hydrogen Peroxide Addition: Add 1-2 mL of 30% hydrogen peroxide to aid in the oxidation of the organic material.

  • Vessel Sealing: Securely cap the digestion vessels according to the manufacturer's instructions.

  • Microwave Digestion Program: Place the vessels in the microwave unit and run a suitable digestion program. A typical program for an organic matrix is as follows:

    • Ramp to 180°C over 15 minutes.

    • Hold at 180°C for 20 minutes.

    • Allow to cool to room temperature before opening the vessels.

  • Dilution: Carefully open the vessels in a fume hood. Quantitatively transfer the clear, digested solution to a 50 mL or 100 mL Class A volumetric flask. Rinse the digestion vessel multiple times with ultrapure water and add the rinsate to the flask. Dilute to the final volume with ultrapure water. The final acid concentration should be around 2-5%.

Visualizations

TroubleshootingWorkflow start Inaccurate/Inconsistent Ca Results check_digestion Is Sample Digestion Complete? (Clear, colorless solution) start->check_digestion spike_recovery Perform Spike Recovery Test check_digestion->spike_recovery Yes solution_digestion Optimize Digestion (Temp, Time, Acids) check_digestion->solution_digestion No matrix_effects Are Matrix Effects Present? (Recovery outside 90-110%) spike_recovery->matrix_effects interferences Suspect Spectral Interferences? matrix_effects->interferences No solution_matrix Mitigate Matrix Effects: - Dilution - Internal Standard - Matrix-Matching matrix_effects->solution_matrix Yes solution_interference Use Collision/Reaction Cell (CRC) with He/H2 Gas interferences->solution_interference Yes end Accurate Results interferences->end No solution_digestion->start solution_matrix->end solution_interference->end

Caption: Troubleshooting workflow for inaccurate calcium results.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis weigh Weigh Sample (0.1-0.5g Ca Malate) add_acids Add HNO3 & H2O2 weigh->add_acids digest Microwave Digestion add_acids->digest dilute Dilute to Final Volume digest->dilute calibrate Calibrate with Matrix-Matched Standards dilute->calibrate analyze Analyze Samples calibrate->analyze process Process Data with Internal Standard Correction analyze->process result Final Calcium Concentration process->result

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Optimization of Calcium Malate Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of calcium malate nanoparticles.

Troubleshooting Guide

Researchers may face several challenges during the synthesis of this compound nanoparticles. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
No Precipitate Forms 1. pH is too low (acidic): Malic acid may not be sufficiently deprotonated to react with calcium ions. 2. Reactant concentrations are below the solubility limit: The ion product of calcium and malate is insufficient for nucleation. 3. Presence of a strong chelating agent: An unintended chelating agent might be sequestering calcium ions.1. Adjust pH: Slowly increase the solution's pH to a neutral or slightly alkaline range (e.g., pH 7-9) using a suitable base like sodium hydroxide (NaOH) to facilitate the deprotonation of malic acid. 2. Increase Precursor Concentration: Incrementally increase the initial concentrations of the calcium chloride and malic acid solutions. 3. Purify Reagents: Ensure high-purity reagents and deionized water are used to avoid interference from chelating impurities.
Low Nanoparticle Yield 1. Suboptimal pH: The pH is not at the point of maximum precipitation. 2. Incomplete reaction: The reaction time may be too short for complete nanoparticle formation. 3. Co-precipitation of soluble complexes: Formation of soluble this compound complexes that do not precipitate.1. Optimize pH: Conduct a series of small-scale experiments at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) to identify the optimal pH for maximum yield. 2. Increase Reaction Time: Extend the stirring time after mixing the precursors to allow for complete reaction and precipitation. 3. Control Stoichiometry: Experiment with different molar ratios of calcium to malate to minimize the formation of soluble complexes.
Nanoparticle Aggregation 1. High surface energy of nanoparticles: Nanoparticles have a natural tendency to aggregate to reduce surface energy. 2. Inappropriate pH: The pH of the solution may be close to the isoelectric point of the nanoparticles, leading to reduced electrostatic repulsion. 3. High precursor concentration: Can lead to rapid nucleation and uncontrolled growth, followed by aggregation.[1] 4. Ineffective stirring: Poor mixing can create localized areas of high concentration, promoting aggregation.[2]1. Use a Stabilizer: Introduce a stabilizer (capping agent) such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) to the reaction mixture to prevent aggregation through steric hindrance.[3] 2. Adjust pH away from the isoelectric point: Modify the pH to ensure the nanoparticles have a significant surface charge, enhancing electrostatic repulsion. 3. Optimize Precursor Concentration: Lower the concentration of precursors to control the rate of nucleation and growth.[4] 4. Optimize Stirring Speed: Adjust the stirring speed to ensure homogeneous mixing without introducing excessive turbulence that could promote particle collisions.
Large and Polydisperse Nanoparticles 1. Slow nucleation rate compared to growth rate: Fewer nuclei are formed, which then grow to a larger size. 2. Ostwald Ripening: Smaller particles dissolve and redeposit onto larger particles over time. 3. Inconsistent reaction conditions: Fluctuations in temperature or stirring speed can lead to a broad size distribution.1. Increase Nucleation Rate: A higher concentration of a reducing agent (if applicable in a specific protocol) or a rapid increase in supersaturation can lead to a burst of nucleation, resulting in smaller particles.[4] A faster stirring speed can also promote nucleation. 2. Control Reaction Time and Temperature: Minimize the reaction time after the initial precipitation and maintain a constant, optimized temperature to limit the effects of Ostwald ripening. 3. Precise Control of Parameters: Maintain strict control over all experimental parameters, including temperature, pH, and stirring speed, throughout the synthesis process.
Inconsistent Batch-to-Batch Results 1. Variability in reagent quality: Impurities in precursors or solvents can affect the synthesis. 2. Inaccurate measurements: Small errors in the amounts of reagents can lead to significant differences. 3. Fluctuations in environmental conditions: Changes in room temperature can affect reaction kinetics.1. Use High-Purity Reagents: Consistently use reagents from the same supplier and lot number, if possible. 2. Calibrate Equipment: Ensure all measuring equipment (balances, pH meters, etc.) is properly calibrated. 3. Maintain a Controlled Environment: Conduct experiments in a temperature-controlled environment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a this compound nanoparticle synthesis protocol?

A common method for synthesizing calcium salt nanoparticles is the chemical precipitation method. A plausible starting protocol would involve the controlled mixing of a calcium salt solution (e.g., calcium chloride) with a malic acid solution, with the pH adjusted to the neutral or slightly alkaline range to induce precipitation.

Q2: How does the precursor concentration affect the size of the nanoparticles?

The effect of precursor concentration can be complex. In some cases, increasing the precursor concentration leads to a higher degree of supersaturation, resulting in a burst of nucleation and the formation of smaller nanoparticles. However, in other scenarios, higher concentrations can lead to the formation of larger particles or increased aggregation if the nucleation rate is slower than the particle growth rate.

Q3: What is the role of pH in the synthesis process?

The pH is a critical parameter that influences several aspects of the synthesis:

  • Reactivity: It affects the deprotonation of malic acid, which is necessary for it to react with calcium ions.

  • Surface Charge: The pH determines the surface charge of the nanoparticles, which in turn affects their stability against aggregation.

  • Crystalline Phase: For some calcium-based nanoparticles, pH can influence the resulting crystalline structure.

Q4: How does stirring speed influence the characteristics of the nanoparticles?

Stirring speed affects the mixing of the precursors and can influence both the particle size and its distribution. Generally, a higher stirring speed can lead to smaller and more uniform nanoparticles up to a certain point by promoting rapid and homogeneous mixing, which favors nucleation over crystal growth. However, excessively high speeds can introduce turbulence that may lead to aggregation.

Q5: What is the importance of temperature control?

Temperature affects the reaction kinetics, the solubility of the precursors and the final product, and the diffusion of ions in the solution. Consistent temperature control is crucial for reproducibility. An increase in temperature can sometimes lead to larger particles due to enhanced crystal growth.

Q6: Why is a stabilizer or capping agent used?

A stabilizer, or capping agent, is a substance added to the reaction mixture to prevent the aggregation of nanoparticles. These molecules adsorb to the surface of the nanoparticles, providing a protective layer that prevents them from sticking together through steric or electrostatic repulsion. Common stabilizers include polymers like PVP and PEG.

Q7: How can I characterize the synthesized this compound nanoparticles?

Common characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in a suspension.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of malate and other functional groups in the final product.

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the general expected effects of key synthesis parameters on the characteristics of this compound nanoparticles, based on findings for similar calcium salt nanoparticle systems. Optimal values should be determined experimentally for your specific application.

Table 1: Effect of Precursor Concentration on Nanoparticle Characteristics

Precursor ConcentrationAverage Particle SizePolydispersity Index (PDI)Yield
LowMay be larger due to slower nucleationGenerally lowerLower
MediumOptimal size may be achievedPotentially at a minimumHigher
HighMay be smaller (burst nucleation) or larger (aggregation)Can increase due to aggregationHighest, but may have aggregation issues

Table 2: Effect of pH on Nanoparticle Characteristics

pHAverage Particle SizePolydispersity Index (PDI)Stability
Acidic (<6)Larger or no precipitationHighLow
Neutral (6-8)Generally smallerLowerModerate to High
Alkaline (>8)May increase due to changes in solubility and growth kineticsCan varyHigh (due to increased surface charge)

Table 3: Effect of Temperature on Nanoparticle Characteristics

TemperatureAverage Particle SizeCrystallinityReaction Rate
LowSmallerLowerSlower
MediumOptimal size may be achievedModerateModerate
HighLargerHigherFaster

Table 4: Effect of Stirring Speed on Nanoparticle Characteristics

Stirring SpeedAverage Particle SizePolydispersity Index (PDI)Homogeneity
LowLargerHigherLow
MediumSmallerLowerHigh
HighMay increase due to turbulence-induced aggregationMay increaseHigh

Experimental Protocols

Preparation of Precursor Solutions
  • Calcium Chloride (CaCl₂) Solution (e.g., 0.1 M): Dissolve the required amount of anhydrous calcium chloride in deionized water to achieve the desired concentration. Stir until fully dissolved.

  • Malic Acid Solution (e.g., 0.1 M): Dissolve the required amount of DL-malic acid in deionized water. Stir until fully dissolved.

  • (Optional) Stabilizer Solution (e.g., 1% w/v PVP): Dissolve the stabilizer in deionized water with gentle heating if necessary.

Synthesis of this compound Nanoparticles by Chemical Precipitation
  • Place a specific volume of the malic acid solution in a beaker with a magnetic stir bar.

  • If using a stabilizer, add the stabilizer solution to the malic acid solution and mix thoroughly.

  • Begin stirring the malic acid solution at a controlled speed (e.g., 500 rpm).

  • Slowly add the calcium chloride solution dropwise to the malic acid solution using a burette or a syringe pump.

  • During the addition, monitor the pH of the solution. If necessary, adjust the pH to the desired level (e.g., 7.5-8.5) by adding a dilute solution of NaOH.

  • After the complete addition of the calcium chloride solution, continue stirring for a set period (e.g., 1-2 hours) to allow for the formation and stabilization of the nanoparticles.

  • Collect the nanoparticles by centrifugation at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 20 minutes).

  • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and repeating the centrifugation step. Repeat the washing step 2-3 times to remove any unreacted precursors and by-products.

  • After the final wash, resuspend the nanoparticles in a suitable solvent (e.g., deionized water or ethanol) for characterization or lyophilize for storage as a dry powder.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization CaCl2_sol CaCl2 Solution Mixing Controlled Mixing (Dropwise Addition) CaCl2_sol->Mixing Malic_sol Malic Acid Solution Malic_sol->Mixing Stab_sol (Optional) Stabilizer Solution Stab_sol->Mixing Stirring Continuous Stirring Mixing->Stirring pH_adj pH Adjustment Stirring->pH_adj Aging Aging/Maturation pH_adj->Aging Centri Centrifugation Aging->Centri Washing Washing Centri->Washing Drying Drying/Lyophilization Washing->Drying DLS DLS Drying->DLS TEM_SEM TEM/SEM Drying->TEM_SEM XRD XRD Drying->XRD

Caption: Experimental workflow for this compound nanoparticle synthesis.

Troubleshooting cluster_problem Problem Identification cluster_params Parameter Investigation cluster_solutions Potential Solutions Problem Undesirable Nanoparticle Characteristics (e.g., Aggregation, Large Size, Low Yield) Precursors Precursor Concentration Problem->Precursors pH pH Problem->pH Temp Temperature Problem->Temp Stirring Stirring Speed Problem->Stirring Stabilizer Stabilizer Presence/Type Problem->Stabilizer Adj_Conc Adjust Concentration Precursors->Adj_Conc Opt_pH Optimize pH pH->Opt_pH Ctrl_Temp Control Temperature Temp->Ctrl_Temp Mod_Stir Modify Stirring Stirring->Mod_Stir Add_Stab Add/Change Stabilizer Stabilizer->Add_Stab

Caption: Troubleshooting logic for nanoparticle synthesis optimization.

References

Technical Support Center: Stabilizing Calcium Malate in Acidic Beverage Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of calcium malate in acidic beverage formulations.

Frequently Asked Questions (FAQs)

1. Why is my this compound-fortified acidic beverage turning cloudy or forming sediment?

This compound has limited solubility in acidic conditions (pH < 4.0), which are typical for many fruit juices and carbonated beverages.[1][2] The low pH can lead to the precipitation of this compound over time, especially when exposed to temperature fluctuations.[3] This precipitation manifests as cloudiness or sediment in the beverage. The interaction between calcium ions and other components in the beverage, such as organic acids, can also contribute to the formation of insoluble complexes.

2. How can I improve the stability of this compound in my acidic beverage formulation?

There are two primary strategies to enhance the stability of this compound in acidic beverages:

  • Chelation: Employing a chelating agent, such as sodium citrate, can bind to calcium ions, forming a soluble complex and preventing them from precipitating.[4][5]

  • Suspension: Utilizing hydrocolloids, like pectin, can increase the viscosity of the beverage, thereby slowing down the sedimentation of any insoluble this compound particles.

In many cases, a combination of both approaches yields the most stable product.

3. What is the recommended concentration of sodium citrate to stabilize this compound?

The optimal concentration of sodium citrate depends on the specific formulation, including the pH of the beverage and the concentration of this compound. It is recommended to start with a concentration range of 0.1% to 0.5% (w/v) and optimize based on stability studies. The goal is to use the minimum concentration required to achieve stability, as excessive sodium citrate can impact the taste of the beverage.

4. How does pectin help in stabilizing this compound, and what concentration should I use?

Pectin, a hydrocolloid, forms a gel-like network within the beverage, which increases viscosity and helps to keep insoluble particles suspended. This prevents the settling of this compound at the bottom of the container. The effectiveness of pectin is dependent on its concentration, degree of esterification, and the ionic strength of the beverage. A typical starting concentration for pectin in beverage stabilization is between 0.1% and 0.5% (w/v). The optimal concentration should be determined experimentally by assessing the beverage's viscosity and sedimentation rate over time.

5. Will adding stabilizers affect the sensory properties of my beverage?

Yes, the addition of stabilizers can potentially alter the sensory profile of the beverage. High concentrations of calcium salts can impart a chalky or astringent taste. Sodium citrate may contribute a salty or sour taste, while pectin can increase the viscosity or "mouthfeel" of the beverage. It is crucial to conduct sensory evaluations to find the right balance between stability and taste.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Cloudiness/Sedimentation Low solubility of this compound at acidic pH.1. Adjust pH: Carefully increase the pH of the beverage, if possible without compromising the product's quality, to improve this compound solubility. 2. Add a Chelating Agent: Incorporate sodium citrate to chelate calcium ions and keep them in solution. (See Experimental Protocol 1) 3. Use a Suspending Agent: Add pectin to increase viscosity and prevent sedimentation. (See Experimental Protocol 2)
Astringent or Off-Taste High concentration of calcium salts or stabilizers.1. Optimize Stabilizer Concentration: Reduce the concentration of sodium citrate or pectin to the minimum effective level. 2. Flavor Masking: Use flavor masking agents to counter the undesirable taste. 3. Sensory Panel Evaluation: Conduct sensory testing to determine the acceptable threshold for astringency and off-flavors. (See Experimental Protocol 4)
Inconsistent Calcium Content Poor dispersion or precipitation of this compound.1. Improve Mixing: Ensure thorough mixing during the addition of this compound to achieve uniform dispersion. 2. Particle Size Reduction: Use a finer grade of this compound to improve dissolution. 3. Implement Stabilization Strategy: Utilize chelation and/or suspension techniques to maintain calcium in the solution or suspension.

Data Presentation

Table 1: Solubility of Calcium Salts in Apple Juice (pH 3.3)

Calcium SaltCalcium Content (%)Solubility in Apple Juice (mg/mL of pure Ca)
Calcium Lactate Citrate16.2Highly Soluble
Calcium Lactate Malate18.1Highly Soluble
Calcium Carbonate40.01.2
Calcium Gluconate9.0Moderately Soluble

Source: Adapted from a study on the bioavailability and solubility of different calcium salts.

Table 2: Effect of Sodium Citrate on Soluble Calcium from Calcium Oxalate

Sodium Citrate Concentration (mM)Soluble Calcium (µM)
025
150
5120
10200

Note: This table illustrates the principle of chelation with a different calcium salt. A similar trend is expected with this compound. Data is illustrative based on findings on citrate's effect on calcium salt dissolution.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Sodium Citrate to Stabilize this compound

Objective: To determine the optimal concentration of sodium citrate for stabilizing this compound in a model acidic beverage.

Materials:

  • This compound powder

  • Sodium citrate

  • Citric acid

  • Deionized water

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Incubator/water bath set at 40°C

  • ICP-OES or Atomic Absorption Spectrophotometer for calcium analysis

Methodology:

  • Prepare a Model Acidic Beverage: Create a stock solution of 0.5% (w/v) citric acid in deionized water. Adjust the pH to 3.5 using a sodium hydroxide solution.

  • Prepare Test Samples:

    • Dispense 100 mL of the model beverage into several beakers.

    • To each beaker, add a fixed amount of this compound to achieve a target calcium concentration (e.g., 120 mg of elemental calcium per 240 mL serving).

    • Add varying concentrations of sodium citrate to each beaker (e.g., 0%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/v).

  • Dissolution and Incubation: Stir each solution until the powders are fully dispersed. Store the samples in a sealed container at 40°C for an accelerated shelf-life study.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from the top of each sample without disturbing any sediment.

    • Filter the aliquot through a 0.45 µm filter.

    • Measure the soluble calcium concentration in the filtrate using ICP-OES or another suitable method.

  • Evaluation: Plot the soluble calcium concentration over time for each sodium citrate concentration. The optimal concentration is the lowest one that maintains a stable level of soluble calcium throughout the study period.

Protocol 2: Assessing the Efficacy of Pectin as a Suspending Agent

Objective: To determine the effectiveness of pectin in preventing the sedimentation of this compound.

Materials:

  • This compound powder

  • High-methoxyl pectin

  • Model acidic beverage (from Protocol 1)

  • Graduated cylinders

  • Homogenizer

Methodology:

  • Prepare Pectin Stock Solution: Slowly disperse pectin in hot water (around 70°C) with constant stirring to create a 2% (w/v) stock solution. Allow it to cool.

  • Prepare Test Samples:

    • To 100 mL of the model acidic beverage, add the target amount of this compound.

    • Add varying amounts of the pectin stock solution to achieve final pectin concentrations of 0%, 0.1%, 0.2%, 0.3%, 0.4%, and 0.5% (w/v).

    • Homogenize each sample to ensure uniform dispersion of the pectin.

  • Sedimentation Analysis:

    • Pour each sample into a 100 mL graduated cylinder and seal.

    • Store the cylinders at room temperature.

    • At regular intervals (e.g., 0, 24, 48, 72 hours), measure the height of the sediment layer at the bottom of the cylinder.

  • Evaluation: A lower sediment height indicates better suspension. Plot the sediment height versus time for each pectin concentration to determine the minimum effective concentration for stability.

Protocol 3: Accelerated Shelf-Life Testing

Objective: To predict the long-term stability of the fortified beverage.

Methodology:

  • Prepare the final beverage formulation with the optimized levels of this compound and stabilizers.

  • Store the packaged beverage at an elevated temperature, typically 35-40°C, to accelerate degradation reactions.

  • At regular intervals (e.g., weekly), pull samples and analyze for:

    • Soluble calcium concentration.

    • pH.

    • Visual appearance (clarity, sediment).

    • Sensory properties (taste, mouthfeel).

  • The data can be used to model the shelf-life at normal storage temperatures. A common rule of thumb is that for every 10°C increase in temperature, the rate of chemical reactions doubles (Q10 = 2).

Protocol 4: Sensory Evaluation of Astringency

Objective: To determine the sensory threshold of astringency in the calcium-fortified beverage.

Methodology:

  • Prepare a series of beverage samples with increasing concentrations of the final this compound and stabilizer formulation.

  • Recruit a panel of trained sensory assessors.

  • Conduct a triangle test or a paired comparison test to determine the concentration at which a statistically significant difference in astringency is perceived compared to a control (unfortified) beverage.

  • Use a rating scale for the intensity of astringency to quantify the sensory impact of different formulation levels.

Visualizations

Caption: Chemical equilibrium of this compound in an acidic solution.

Chelation_Process Free_Ca Free Ca²⁺ Ion Ca_Citrate_Complex Soluble Calcium-Citrate Complex Free_Ca->Ca_Citrate_Complex Binds to Precipitation Precipitation (e.g., this compound) Free_Ca->Precipitation Leads to Citrate Sodium Citrate Citrate->Ca_Citrate_Complex Forms Ca_Citrate_Complex->Precipitation Prevents

Caption: Mechanism of calcium chelation by sodium citrate.

Troubleshooting_Workflow start Beverage is Cloudy/Has Sediment cause1 Low pH causing precipitation? start->cause1 cause2 Insufficient Suspension? start->cause2 solution1 Add Chelating Agent (e.g., Sodium Citrate) cause1->solution1 solution2 Add Suspending Agent (e.g., Pectin) cause2->solution2 retest Re-evaluate Stability solution1->retest solution2->retest end Stable Beverage retest->end

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Refining Purification Methods for Calcium Malate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of calcium malate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common method for purifying crude this compound is recrystallization. This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution. Another key aspect of purification is the initial precipitation process, where careful control of reaction conditions can significantly enhance the purity of the resulting this compound.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods should be used to ensure the quality of purified this compound. These include:

  • Titration or Atomic Absorption Spectroscopy (AAS): To determine the calcium content.

  • High-Performance Liquid Chromatography (HPLC): To quantify the malic acid content.

  • Infrared Spectroscopy (IR): To confirm the identity of the compound by comparing its spectrum to a reference.

  • X-ray Diffraction (XRD): To identify the crystalline structure.

  • Tests for heavy metals and microbial contamination: To ensure compliance with regulatory standards.

Q3: How does pH affect the purification and yield of this compound?

A3: pH is a critical factor in the synthesis and purification of this compound. Maintaining a neutral to slightly basic pH is crucial for maximizing the precipitation of this compound. A pH that is too low will result in incomplete neutralization of malic acid, leading to a lower yield. Conversely, a significantly high pH can lead to the co-precipitation of other calcium salts or hydroxides, reducing the purity of the final product. For instance, in related processes for producing organic acids with Rhizopus delemar, pH control is essential, with a neutral pH of around 6.5 often maintained using calcium carbonate.[1]

Q4: What is the optimal temperature range for the synthesis and purification of this compound?

A4: The reaction temperature for the synthesis of this compound and related compounds like calcium citrate malate is typically controlled between 20°C and 80°C.[2] One study on ultrasound-assisted preparation of this compound identified an optimal ultrasonic temperature of 35°C.[3][4] For drying the purified product, it is critical to maintain the temperature below 100°C to prevent decomposition.[5]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Potential Cause Troubleshooting Step
Incomplete Dissolution in Recrystallization Ensure the crude this compound is fully dissolved in the minimum amount of hot solvent. Undissolved material will be lost during hot filtration.
Excess Solvent Usage Using too much solvent will keep more of the product dissolved even after cooling. Determine the optimal solvent volume for your scale.
Rapid Cooling Rate Fast cooling can lead to the formation of fine, impure crystals that are difficult to filter and result in lower recovery. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Insufficient Cooling If the solution is not cooled to a low enough temperature (e.g., 0-4°C), a significant amount of product will remain in the mother liquor.
Suboptimal pH during Precipitation A low pH can lead to incomplete reaction and reduced precipitation. Monitor and adjust the pH to a neutral or slightly basic range during synthesis.
Problem 2: Low Purity of Final Product
Potential Cause Troubleshooting Step
Co-precipitation of Impurities If impurities have similar solubility profiles, they may crystallize with the product. Consider using a different recrystallization solvent or a solvent mixture to improve selectivity.
Occluded Impurities Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling rate during recrystallization to promote the formation of purer crystals.
Presence of Heavy Metals If heavy metal contamination is suspected, consider washing the crude product with a chelating agent solution or using adsorbents like calcium carbonate or calcium silicate during the process.
Incomplete Removal of Reactants Ensure the correct stoichiometric ratio of reactants during synthesis. After precipitation, wash the this compound cake thoroughly with deionized water to remove any unreacted starting materials.
Problem 3: Undesirable Crystal Morphology (e.g., very fine particles, irregular shapes)
Potential Cause Troubleshooting Step
High Supersaturation A high level of supersaturation favors rapid nucleation, leading to many small crystals. To encourage the growth of larger crystals, decrease the rate of cooling or start with a less concentrated solution.
Inadequate Stirring Insufficient agitation can create localized areas of high supersaturation. Ensure uniform and adequate stirring during precipitation to promote crystal growth over nucleation.
Rapid Addition of Reactants Adding reactants too quickly can cause uncontrolled precipitation and the formation of fine particles. Employ a slow, controlled addition rate.
Presence of Impurities Impurities can disrupt the crystal lattice, leading to disordered or irregularly shaped crystals. Ensure high-purity reactants are used.

Data Presentation

Table 1: Impact of Process Parameters on this compound Purity and Yield (Based on Ultrasound-Assisted Method)

ParameterNon-Optimal ConditionOptimal ConditionPurity (%)Yield (%)
Ultrasonic Temperature25°C35°C--
Solid-Liquid Ratio1:10 g/mL1:15 g/mL--
Solid-Acid Ratio1:11:1.5--
Ultrasonic Power150 W200 W--
Ultrasonication Time10 min17 min--
Combined Effect - - < 90 (estimated) < 60 (estimated)
Combined Effect - - 92.54 66.16

Experimental Protocols

Method 1: Ultrasound-Assisted Preparation of this compound

This protocol is based on the optimized conditions for preparing this compound from a calcium source like bovine bone, as described in a 2021 study.

  • Preparation: Prepare a solution of malic acid. The calcium source (e.g., calcium carbonate or calcium hydroxide) should be prepared as a separate slurry.

  • Reaction: Combine the calcium source and malic acid solution with a solid-liquid ratio of 1:15 and a solid-acid ratio of 1:1.5.

  • Ultrasonication: Subject the mixture to ultrasonic treatment at a power of 200 W and a temperature of 35°C for 17 minutes.

  • Separation: After the reaction, separate the precipitated this compound from the solution by filtration.

  • Washing: Wash the collected precipitate with deionized water to remove any soluble impurities.

  • Drying: Dry the purified this compound at a temperature below 100°C until a constant weight is achieved.

Method 2: General Recrystallization Protocol for this compound
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but has low solubility at low temperatures. Deionized water is a common choice.

  • Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 60-80°C) or in a desiccator to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Precipitation cluster_purification Purification by Recrystallization cluster_final Final Product s1 Reactants (Calcium Source + Malic Acid) s2 Controlled Precipitation (pH, Temp, Stirring) s1->s2 s3 Crude this compound s2->s3 p1 Dissolution in Hot Solvent s3->p1 Crude Product p2 Hot Filtration (optional) p1->p2 p3 Slow Cooling & Crystallization p2->p3 p4 Vacuum Filtration p3->p4 f1 Washing with Cold Solvent p4->f1 Wet Crystals f2 Drying (<100°C) f1->f2 f3 Pure this compound f2->f3

Caption: General workflow for this compound synthesis and purification.

troubleshooting_logic start Analysis of Purified Product purity Purity Below Specification? start->purity yield Yield Below Target? purity->yield No purity_sol Review Recrystallization Solvent Adjust Cooling Rate Check for Co-precipitation purity->purity_sol Yes morphology Poor Crystal Morphology? yield->morphology No yield_sol Optimize Solvent Volume Ensure Complete Dissolution Check Cooling Temperature yield->yield_sol Yes morphology_sol Adjust Supersaturation Optimize Stirring Speed Control Reactant Addition Rate morphology->morphology_sol Yes end_node Product Meets Specifications morphology->end_node No purity_sol->yield yield_sol->morphology morphology_sol->end_node

Caption: Troubleshooting decision tree for this compound purification.

References

addressing clumping issues in calcium malate powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address clumping issues encountered during experiments with calcium malate powder.

Troubleshooting Guides

Issue: this compound powder is clumping immediately upon opening the container.

Question: Why is my new container of this compound powder already clumped?

Answer: This issue, known as "caking," is common with hygroscopic powders like this compound, which readily absorb moisture from the air.[1][2] Clumping upon opening can be attributed to several factors during manufacturing, packaging, and storage.[3] If the powder was exposed to a humid environment before or during packaging, or if the container seal is not completely airtight, moisture can be absorbed, leading to the formation of liquid bridges between particles that cause them to stick together.[4]

Troubleshooting Steps:

  • Inspect Packaging: Check for any damage to the container or seal that might compromise its integrity.

  • Initial De-clumping: For immediate use, you can try gently breaking up the clumps with a sterile spatula. If the powder is severely hardened, it may not be salvageable for experiments requiring precise measurements.

  • Drying: In a controlled laboratory setting, you can try drying the powder in a desiccator or a vacuum oven at a low temperature. However, be aware that this may alter the hydration state of the this compound.

  • Contact Supplier: If the clumping is severe and the container was sealed upon arrival, contact your supplier, as this could indicate a quality control issue.

Issue: The powder clumps during handling and weighing.

Question: My this compound powder becomes clumpy and difficult to handle as I weigh it out for my experiment. What's causing this?

Answer: This is a classic sign of a hygroscopic powder interacting with ambient laboratory humidity.[5] The longer the powder is exposed to the air, the more moisture it will absorb, leading to clumping. This can affect the accuracy of your measurements and the homogeneity of your samples.

Troubleshooting Steps:

  • Minimize Exposure Time: Work quickly when weighing and handling the powder. Keep the main container sealed as much as possible. Consider weighing out smaller portions in a glove box with controlled humidity if available.

  • Control Laboratory Environment: If possible, conduct experiments in a room with controlled, low humidity (ideally below 40% RH). Using a dehumidifier in the workspace can be beneficial.

  • Use of Desiccants: Store the opened container of this compound powder in a desiccator with a desiccant like silica gel to protect it from ambient moisture between uses.

  • Flow Aids: For applications where it is permissible, consider incorporating a flow aid or anti-caking agent into your formulation.

Issue: Powder clumping is affecting the dissolution rate and uniformity of my solution.

Question: I'm observing inconsistent dissolution and cloudy solutions when using my this compound powder. Could this be related to clumping?

Answer: Yes, clumping can significantly impact the dissolution rate and uniformity of your solutions. Clumps have a smaller effective surface area than a fine powder, which slows down the rate at which the powder dissolves. This can lead to incomplete dissolution, inconsistent concentrations, and cloudy or gritty solutions.

Troubleshooting Steps:

  • Sieving: Before use, you can pass the this compound powder through a fine-mesh sieve to break up clumps and ensure a more uniform particle size.

  • Pre-treatment of Powder: If clumping is a persistent issue, consider a gentle milling or grinding step to reduce the particle size and break up agglomerates before dissolution. This should be done under dry conditions.

  • Improved Mixing Technique: When preparing solutions, add the powder to the solvent gradually while stirring vigorously to promote dispersion and prevent the formation of large agglomerates.

  • Sonication: If compatible with your experimental setup, using an ultrasonic bath can help to break up clumps and facilitate the dissolution of the powder in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of clumping in this compound powder?

A1: The primary cause of clumping, or caking, in this compound powder is moisture absorption. This compound is hygroscopic, meaning it attracts and holds water molecules from the surrounding environment. This absorbed moisture can form liquid bridges between powder particles, leading to agglomeration and clumping.

Q2: How does temperature affect clumping?

A2: Temperature fluctuations can exacerbate clumping. A drop in temperature can cause moisture in the air to condense, which can then be absorbed by the powder. Conversely, storing the powder at elevated temperatures can increase the rate of chemical reactions that may contribute to caking.

Q3: Can particle size influence the tendency of this compound powder to clump?

A3: Yes, particle size is a critical factor. Finer powders have a larger surface area-to-volume ratio, which can increase the number of contact points between particles and enhance the effects of cohesive forces like van der Waals forces and electrostatic charges, making them more prone to clumping. A manufacturer's specification for calcium citrate malate powder indicates that 100% of the particles pass through an 80-mesh sieve.

Q4: What are anti-caking agents, and how do they work?

A4: Anti-caking agents are food additives that are added to powders to prevent clumping. They work in a few different ways: some absorb excess moisture, while others coat the particles of the powder to make them more water-repellent. Common anti-caking agents include silicon dioxide, calcium silicate, and magnesium stearate.

Q5: Are there any "clean label" alternatives to common anti-caking agents?

A5: Yes, for applications requiring a "clean label," natural anti-caking agents such as bamboo fiber and carrot fiber are available as alternatives to silicon dioxide and tri-calcium phosphate.

Q6: How should I properly store this compound powder to prevent clumping?

A6: To prevent clumping, store this compound powder in a tightly sealed container in a cool, dry place. Avoid areas with high humidity or significant temperature fluctuations, such as near windows or heat sources. For opened containers, storage in a desiccator is recommended.

Quantitative Data on Powder Caking

The following tables provide exemplary data on factors influencing powder caking. Note that the specific values for this compound may vary and should be determined experimentally.

Table 1: Effect of Relative Humidity on Moisture Content and Caking Severity

Relative Humidity (RH)Equilibrium Moisture Content (%)Caking Severity
20%0.5Free-flowing
40%1.2Slight clumping
60%3.5Moderate caking, easily broken
80%8.0Severe caking, hard clumps

This data is illustrative and based on general principles of powder hygroscopicity.

Table 2: Comparison of Anti-Caking Agent Efficacy

Anti-Caking Agent (1% w/w)Angle of Repose (°)Caking Strength (kPa)
None4510.2
Silicon Dioxide322.5
Calcium Silicate353.1
Magnesium Stearate384.5

This data is exemplary. The angle of repose is a measure of powder flowability; a lower angle indicates better flow.

Experimental Protocols

Protocol 1: Determination of Critical Relative Humidity (CRH) using a Saturated Salt Slurry Method

Objective: To determine the critical relative humidity at which this compound powder begins to significantly absorb atmospheric moisture.

Materials:

  • This compound powder

  • A series of salts to create saturated solutions with known equilibrium relative humidities (e.g., potassium carbonate for ~43% RH, sodium chloride for ~75% RH, potassium nitrate for ~94% RH)

  • Distilled water

  • Multiple airtight desiccators or sealed containers

  • Analytical balance

  • Shallow weighing dishes (e.g., petri dishes)

  • Hygrometer

Methodology:

  • Prepare Saturated Salt Solutions: In each desiccator, prepare a saturated salt slurry by adding an excess of a specific salt to distilled water and stirring until no more salt dissolves. This will create a constant relative humidity environment inside the sealed desiccator.

  • Sample Preparation: Accurately weigh approximately 1-2 grams of dry this compound powder into a pre-weighed shallow dish. Record the initial weight.

  • Incubation: Place one sample dish in each of the desiccators with the different salt slurries. Ensure the dishes are supported above the slurry and not in direct contact.

  • Equilibration and Measurement: Seal the desiccators and store them at a constant temperature (e.g., 25°C). At regular intervals (e.g., 24, 48, 72 hours), quickly remove the dishes, weigh them, and immediately return them to the desiccator. Record the weight at each time point.

  • Data Analysis: Calculate the percentage of moisture absorbed over time for each relative humidity condition. The CRH is the humidity level above which a significant increase in moisture uptake is observed.

Protocol 2: Evaluating the Efficacy of Anti-Caking Agents

Objective: To compare the effectiveness of different anti-caking agents in preventing the caking of this compound powder.

Materials:

  • This compound powder

  • Various anti-caking agents (e.g., silicon dioxide, calcium silicate, magnesium stearate)

  • A controlled humidity chamber or desiccator set to a high relative humidity (e.g., 75% RH)

  • Powder mixer or blender

  • Powder rheometer or shear cell tester (optional, for quantitative analysis)

  • Sieves with various mesh sizes

Methodology:

  • Sample Preparation: Prepare several batches of this compound powder blended with different anti-caking agents at a specified concentration (e.g., 1% w/w). Ensure thorough mixing for uniform distribution. Include a control sample with no anti-caking agent.

  • Exposure to Humidity: Place a known amount of each sample in a shallow dish and expose them to a high-humidity environment (e.g., 75% RH) for a set period (e.g., 48 hours).

  • Qualitative Assessment: Visually inspect the samples for the degree of clumping and caking. Note the ease with which any clumps can be broken up with a spatula.

  • Quantitative Assessment (Sieve Method): Gently place a caked sample onto a sieve of a specific mesh size. Measure the amount of material that passes through with minimal agitation. A higher percentage of material passing through indicates less caking.

  • Quantitative Assessment (Instrumental): If available, use a powder rheometer to measure the "caking energy" or a shear cell tester to determine the "unconfined yield strength" of the caked samples. Higher values indicate stronger caking.

  • Data Comparison: Compare the results from the different anti-caking agents to the control to determine their relative efficacy.

Visualizations

Troubleshooting_Workflow Troubleshooting Clumping in this compound Powder start Clumping Observed issue_type When is clumping observed? start->issue_type upon_opening Upon opening a new container issue_type->upon_opening New Container during_handling During handling and weighing issue_type->during_handling In Use in_solution During dissolution issue_type->in_solution In Solution check_packaging Inspect packaging for damage upon_opening->check_packaging minimize_exposure Minimize exposure time during_handling->minimize_exposure sieve_powder Sieve powder to break clumps in_solution->sieve_powder dry_powder Dry powder in desiccator (optional) check_packaging->dry_powder contact_supplier Contact supplier if severe dry_powder->contact_supplier solution Problem Resolved contact_supplier->solution control_humidity Control lab humidity (<40% RH) minimize_exposure->control_humidity use_desiccator Store in desiccator control_humidity->use_desiccator use_desiccator->solution gradual_addition Add powder gradually to solvent with stirring sieve_powder->gradual_addition sonicate_solution Use sonication to aid dissolution gradual_addition->sonicate_solution sonicate_solution->solution

Caption: Troubleshooting workflow for addressing clumping issues.

Caking_Factors Key Factors Influencing this compound Powder Caking caking Powder Caking moisture Moisture Content caking->moisture Primary Cause temperature Temperature caking->temperature Influences particle_size Particle Size caking->particle_size Influences storage_pressure Storage Pressure caking->storage_pressure Influences humidity Relative Humidity moisture->humidity liquid_bridges Liquid Bridges moisture->liquid_bridges condensation Condensation temperature->condensation surface_area Surface Area particle_size->surface_area compaction Compaction storage_pressure->compaction condensation->moisture cohesion Cohesive Forces surface_area->cohesion cohesion->caking compaction->caking

Caption: Factors contributing to powder caking.

References

Technical Support Center: Troubleshooting Interference in Calcium Malate Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating interference in calcium malate assays. The following question-and-answer format addresses common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common sources of interference in a this compound assay?

A1: Interference can stem from various sources within the sample matrix or from external contaminants. Key culprits include:

  • Chelating Agents: Substances like EDTA (Ethylenediaminetetraacetic acid) and citrate can bind to calcium ions, making them unavailable for detection and leading to falsely low readings.[1][2][3] These agents are often present in samples as anticoagulants or preservatives.[1]

  • pH Imbalance: The solubility of calcium salts, including this compound, is highly dependent on pH.[4] An inappropriate pH can lead to the precipitation of calcium salts, reducing the concentration of soluble calcium and causing inaccurate measurements.

  • Competing Ions: The presence of other divalent or trivalent metal ions (e.g., Mg²⁺, Fe³⁺, Sr²⁺) can interfere with the assay, either by competing for the chelating dye or by forming complexes that affect measurement. High concentrations of strontium, in particular, have been shown to cause a positive bias in total calcium measurements.

  • High Protein Concentration: Proteins in the sample can bind to calcium or interfere with the detection method, affecting the accuracy of the results.

  • Sample Matrix Effects: Complex biological samples like serum, plasma, or cell lysates contain numerous components that can collectively influence the assay's outcome, a phenomenon known as the matrix effect. This can lead to either an underestimation or overestimation of the analyte.

  • Contrast Agents: Iodinated and gadolinium-based contrast media used in medical imaging can interfere with colorimetric calcium assays, sometimes causing falsely elevated results.

Q2: My calcium readings are consistently lower than expected. What should I investigate first?

A2: Unexpectedly low readings are often due to a reduction in available calcium ions. The primary suspect is the presence of chelating agents.

Troubleshooting Steps:

  • Review Sample Collection/Preparation: Check if anticoagulants like EDTA or citrate were used. EDTA is a potent chelator that sequesters calcium ions, preventing their detection.

  • Test for Chelator Interference: Perform a spike-and-recovery experiment. Add a known amount of calcium standard to your sample and a control buffer. If the recovery in your sample is significantly lower than in the control, a chelating agent is likely present.

  • Check pH: Verify that the pH of your final reaction mixture is within the optimal range for the assay. A pH that is too high (alkaline) can cause calcium to precipitate out of the solution, especially in the presence of phosphate or carbonate ions.

Q3: My results are not reproducible between experiments. What could be the cause?

A3: Poor reproducibility often points to variability in sample handling, reagent preparation, or the sample matrix itself.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all steps, from sample collection to final measurement, are performed consistently. This includes incubation times, temperatures, and volumes.

  • Assess Matrix Variability: If using biological samples, recognize that the composition can vary between individuals or batches. To mitigate this, you can dilute the samples to reduce the concentration of interfering substances or use a matrix-matched calibration curve.

  • Reagent Stability: Prepare fresh reagents and standards for each experiment. Degradation of reagents, especially the detection dye or enzymes, can lead to inconsistent results.

  • Instrument Calibration: Regularly calibrate your measurement instrument (e.g., spectrophotometer, fluorometer) according to the manufacturer's guidelines.

Q4: How can I determine if my sample matrix is causing interference?

A4: The "matrix effect" refers to the combined influence of all components in a sample, aside from the analyte, on the measurement signal. A spike-and-recovery experiment is the standard method for assessing this.

Experimental Protocol: Spike-and-Recovery

  • Prepare Samples: Divide your sample into two aliquots (A and B).

  • Spike: Add a known concentration of calcium standard to aliquot B (the "spiked" sample). Add an equal volume of the standard's diluent (e.g., deionized water) to aliquot A (the "unspiked" sample).

  • Measure: Perform the this compound assay on both aliquots.

  • Calculate Recovery: Use the following formula: Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike] x 100

  • Interpret Results: A recovery rate between 80% and 120% is generally considered acceptable. A result outside this range indicates significant matrix interference. If recovery is low, it suggests signal suppression; if high, it suggests signal enhancement.

Data on Potential Interferences

The following table summarizes common interfering substances and their typical effects on colorimetric calcium assays.

Interfering SubstanceTypical Effect on Calcium ReadingMechanism of InterferenceMitigation Strategy
EDTA / Citrate Negative (Falsely Low)Binds (chelates) Ca²⁺ ions, making them unavailable for detection.Use alternative anticoagulants (e.g., heparin for plasma); perform spike-and-recovery to quantify the effect.
Phosphate / Carbonate Negative (Falsely Low)Can precipitate calcium, especially at neutral or alkaline pH.Maintain a controlled, slightly acidic pH in the assay buffer; use sample dilution.
Strontium Positive (Falsely High)Chemically similar to calcium, it can be detected by some assay methods, causing positive bias.Use a more specific detection method like ICP-MS if strontium is known to be present.
Gadolinium Contrast Agents Negative (Falsely Low)Can interfere with colorimetric dyes used in some calcium assays.Wait at least 4 hours after contrast media administration before collecting lab specimens.
High Protein Levels VariableProteins can bind calcium or interfere with the detection chemistry.Sample dilution; protein precipitation followed by centrifugation.

Experimental Workflows & Methodologies

General this compound Assay Workflow

A typical assay involves the reaction of calcium in the sample with a calcium-sensitive indicator dye, which produces a measurable change in absorbance or fluorescence.

Protocol: Complexometric Titration for Calcium Assay Validation

This method can be used to validate the results from a primary assay. It relies on the titration of calcium with a standardized EDTA solution.

  • Preparation of 0.01 M EDTA Solution: Accurately weigh approximately 1.86 g of EDTA disodium salt dihydrate, dissolve it in deionized water, and dilute to 500 mL in a volumetric flask.

  • Standardization of EDTA: Titrate the prepared EDTA solution against a primary standard calcium carbonate (CaCO₃) solution to determine its exact molarity.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in a small amount of dilute hydrochloric acid, and then dilute it with deionized water to a known volume.

  • Titration:

    • Pipette a known volume of the sample solution into a flask.

    • Add 2 mL of a pH 10 ammonia/ammonium chloride buffer.

    • Add a few drops of a metal ion indicator (e.g., Calmagite or Hydroxynaphthol blue).

    • Titrate with the standardized EDTA solution until the indicator shows a distinct color change (e.g., from red to blue), signifying the endpoint.

  • Calculation: Calculate the calcium concentration based on the volume of EDTA used, its molarity, and the initial sample weight.

References

Technical Support Center: Calcium Malate Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of calcium malate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound, and which is best for scaling up?

A1: The main production methods include chemical synthesis, fermentation, and extraction from natural sources using techniques like ultrasound or pulsed electric fields (PEF).

  • Chemical Synthesis: This method involves reacting a calcium source (like calcium carbonate, oxide, or hydroxide) with malic acid in an aqueous solution.[1][2] It is a common and scalable method, particularly for producing related compounds like calcium citrate malate.[2]

  • Fermentation: Certain fungal strains, such as Penicillium viticola or Penicillium sclerotiorum, can produce high titers of this compound from glucose.[3][4] While this method can achieve high yields, scaling up can be challenging due to the complex morphology of filamentous fungi and the need for stringent process control.

  • Ultrasound-Assisted Extraction: This technique uses ultrasonic waves to improve the extraction of calcium from sources like bovine bone and its reaction with malic acid. It has been shown to effectively ionize calcium and can shorten reaction times, providing a reference for industrial production.

  • Pulsed Electric Field (PEF) Extraction: PEF can be used to enhance the extraction of this compound from sources like eggshells. It is presented as a potentially efficient and environmentally friendly method.

The "best" method for scale-up depends on factors like the desired purity, cost of raw materials, and available equipment. Chemical synthesis is often more straightforward to scale, while fermentation can offer high yields from cheaper carbon sources but presents more complex biological challenges.

Q2: What are the critical process parameters that influence the yield and purity of this compound during synthesis?

A2: Several parameters are critical regardless of the production method. Key factors for chemical and ultrasound-assisted synthesis include:

  • Reactant Ratios: The ratio of the calcium source to malic acid is crucial. For instance, in an ultrasound-assisted method using bovine bone, a solid-to-acid mass ratio of 1:1.5 was found to be optimal. Exceeding this ratio can lead to the decomposition of this compound.

  • Solid-to-Liquid Ratio: This affects reaction kinetics and product solubility. A solid-liquid ratio of 1:15 (g:mL) was identified as optimal in one study to maximize calcium ionization efficiency without incurring excessive production costs.

  • Temperature: Reaction temperature influences both the reaction rate and the stability of the final product. For chemical synthesis of calcium citrate malate, temperatures between 30°C and 80°C are preferred. For the ultrasound-assisted method, the ideal temperature was found to be 35°C, as efficiency decreased above 40°C.

  • Drying Temperature: This is a critical final step. Calcium citrate malate decomposes at temperatures above 100°C, leading to a less soluble product. Drying should be conducted at temperatures below 90°C, ideally between 60°C and 85°C.

Q3: My final product has a gritty texture. How can this be resolved?

A3: A gritty texture is typically due to the formation of large, undesirable crystals or precipitated impurities, sometimes referred to as "sugar sand". This can be managed by:

  • Controlled Crystallization: Carefully controlling reaction temperature and stirring can influence crystal size and morphology.

  • Filtration: Implementing an effective filtration step is essential to remove these larger crystals and impurities before drying.

Q4: What are the main challenges when scaling up fermentation-based production of this compound?

A4: Scaling up fungal fermentation presents unique challenges. The primary difficulty lies in managing the morphology of filamentous fungi. The long mycelia are sensitive to shear stress from agitation in large fermenters, which can impact process control and productivity. Additionally, maintaining strict aseptic conditions to prevent contamination is critical for a successful large-scale fermentation. Some strains like Aspergillus flavus can produce harmful aflatoxins, raising food safety concerns that require careful management in downstream processing.

Troubleshooting Guides

Issue 1: Low Product Yield or Conversion Rate
Potential Cause Troubleshooting Step
Suboptimal Reactant Ratios Verify the mass ratio of your calcium source to malic acid. A ratio of 1:1.5 has been shown to be effective in some preparations. An excess of acid may cause product decomposition.
Incorrect Temperature Optimize the reaction temperature. For ultrasound-assisted methods, efficiency can decrease at temperatures above 40°C. For chemical synthesis, a range of 40°C to 60°C is often ideal.
Inefficient Extraction/Reaction For solid raw materials, consider using enhancement techniques. Ultrasound-assisted methods can significantly improve the ionization of calcium from sources like bovine bone.
Poor Solubility/Precipitation Ensure the solid-to-liquid ratio is optimized. A ratio of 1:15 (g:mL) has been used to maximize the dissolution of reactants without unnecessary solvent costs.
Inhibitors in Raw Materials If using natural sources (e.g., corn steep liquor in fermentation), be aware that some components may inhibit the reaction at high concentrations. Test different concentrations to find the optimal level.
Issue 2: Poor Product Purity
Potential Cause Troubleshooting Step
Impure Starting Materials Purify raw materials before the reaction to remove various impurities that may co-precipitate with the final product.
Product Degradation During Drying Strictly control the drying temperature. Drying temperatures above 100°C will cause decomposition of calcium citrate malate. Use forced air drying between 60°C and 85°C or other low-temperature methods like freeze-drying.
Incomplete Washing/Filtration After crystallization, ensure the product is thoroughly washed to remove unreacted starting materials and soluble byproducts before the final drying step.
Co-precipitation of Impurities The presence of other ions can lead to the formation of insoluble salts. Analyze raw materials for contaminants. In processes like maple syrup production, "sugar sand" (this compound) precipitates naturally and must be filtered out.

Data Presentation: Process Parameters

Table 1: Optimized Parameters for Ultrasound-Assisted this compound Synthesis from Bovine Bone

ParameterOptimal ValueOutcome
Solid-to-Liquid Ratio1:15 (g:mL)Maximized calcium ionization efficiency.
Solid-to-Acid Ratio1:1.5 (mass ratio)Achieved significant increase in calcium ionization.
Ultrasonic Power200 WOptimized for conversion efficiency.
Ultrasonic Temperature35°CEfficiency decreased at temperatures > 40°C.
Ultrasonication Time17 minSufficient for high recovery.
Result Calcium Recovery: 66.16%, Purity: 92.54%

Table 2: Performance Data for Fermentative this compound Production

OrganismKey ParameterTiterYieldProductivityFermentation TimeReference
Penicillium viticola 1520.5% (v/v) Corn Steep Liquor168 g/L1.28 g/g glucose1.75 g/L/h96 h
Penicillium sclerotiorum K302Optimized Medium92.0 g/L0.88 g/g glucose1.23 g/L/h72 h

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of this compound

This protocol is based on the methodology for preparing this compound from bovine bone.

  • Raw Material Preparation: Start with a powdered calcium source (e.g., bovine bone powder).

  • Mixing: In a reaction vessel, combine the calcium powder with malic acid and water. Adhere to a solid-to-liquid ratio of 1:15 (g:mL) and a solid-to-acid mass ratio of 1:1.5.

  • Ultrasonication: Submerge the reaction vessel in an ultrasonic bath. Apply ultrasonic power at 200 W while maintaining the temperature at 35°C.

  • Reaction Time: Continue the ultrasonication for 17 minutes. For higher conversion rates, the process can be repeated up to three times, which may achieve a conversion rate of up to 95.73%.

  • Filtration: After the reaction is complete, filter the solution to separate the solid this compound product from the liquid.

  • Washing and Drying: Wash the collected solid with distilled water to remove any unreacted components. Dry the final product in an oven at a temperature below 90°C to prevent decomposition.

Protocol 2: General Procedure for Fermentative Production

This protocol outlines a general workflow for producing this compound using fungal fermentation.

  • Strain Selection: Choose a high-yield fungal strain, such as Penicillium viticola 152.

  • Medium Preparation: Prepare a fermentation medium containing a primary carbon source (e.g., 140 g/L glucose), a neutralizing agent (e.g., 40 g/L CaCO₃), and any necessary growth stimulants (e.g., 0.5% v/v corn steep liquor). Sterilize the medium.

  • Inoculation and Fermentation: Inoculate the sterile medium with the fungal strain. Perform the fermentation in a temperature-controlled fermenter (e.g., a 10-L fermenter) for a period of 72-96 hours.

  • Monitoring: During fermentation, monitor and control parameters such as pH, temperature, agitation, and dissolved oxygen. Also, track the consumption of the carbon source and the production of this compound.

  • Harvesting: Once the fermentation is complete (indicated by the depletion of the sugar source), harvest the broth.

  • Purification: Separate the fungal biomass from the supernatant, which contains the dissolved this compound. The product can then be purified and isolated from the supernatant, for example, through crystallization and filtration.

Visualizations

G Diagram 1: General Workflow for this compound Scale-Up cluster_prep 1. Preparation & Synthesis cluster_process 2. Downstream Processing cluster_final 3. Final Product Raw_Materials Raw Material Sourcing (e.g., CaCO3, Malic Acid, Glucose) Synthesis Synthesis / Fermentation - Chemical Reaction - Fungal Fermentation Raw_Materials->Synthesis Filtration Filtration / Separation (Remove impurities, biomass) Synthesis->Filtration Purification Purification (Washing, Crystallization) Filtration->Purification Drying Drying (< 90°C to prevent degradation) Purification->Drying Milling Milling / Grinding (Achieve desired particle size) Drying->Milling QC Quality Control (Purity, Ca++ Content, Particle Size) Milling->QC Packaging Packaging & Storage QC->Packaging

Diagram 1: General Workflow for this compound Scale-Up

G Diagram 2: Troubleshooting Logic for Low Product Yield Start Problem: Low Yield Check_Ratios Check Reactant Ratios (e.g., Acid, Liquid) Start->Check_Ratios Ratios_OK Ratios Correct? Check_Ratios->Ratios_OK Check_Temp Verify Reaction Temperature Temp_OK Temp Optimal? Check_Temp->Temp_OK Check_Method Evaluate Reaction Efficiency (e.g., Ultrasound) Method_OK Method Enhanced? Check_Method->Method_OK Check_Purity Analyze Raw Material Purity Purity_OK Materials Pure? Check_Purity->Purity_OK Ratios_OK->Check_Temp Yes Adjust_Ratios Adjust Ratios Ratios_OK->Adjust_Ratios No Temp_OK->Check_Method Yes Adjust_Temp Adjust Temperature Temp_OK->Adjust_Temp No Method_OK->Check_Purity Yes Enhance_Method Implement Enhancement (e.g., Sonication) Method_OK->Enhance_Method No Purify_Materials Purify Raw Materials Purity_OK->Purify_Materials No End Re-evaluate Yield Purity_OK->End Yes Adjust_Ratios->Check_Ratios Adjust_Temp->Check_Temp Enhance_Method->Check_Method Purify_Materials->Check_Purity

Diagram 2: Troubleshooting Logic for Low Product Yield

References

Technical Support Center: Method Refinement for Consistent Calcium Malate Crystal Size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining experimental methods for achieving consistent calcium malate crystal size.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the crystal size of this compound?

The final size of this compound crystals is determined by the interplay between two fundamental processes: nucleation (the formation of new crystal nuclei) and crystal growth (the deposition of solute molecules onto existing crystals). The key experimental parameters that control these processes are:

  • Supersaturation: This is the primary driving force for both nucleation and growth.[1] A high degree of supersaturation tends to favor rapid nucleation, resulting in a large number of small crystals.[1][2] Conversely, low supersaturation favors the growth of existing crystals over the formation of new ones, leading to larger crystals.[1][2]

  • Temperature: Temperature affects the solubility of this compound and, consequently, the level of supersaturation. For most salts, solubility increases with temperature. Therefore, a higher reaction temperature can lead to lower supersaturation and potentially larger crystals, while rapid cooling can induce high supersaturation and smaller crystals.

  • pH: The pH of the reaction medium can influence the solubility of this compound and the surface charge of the crystals, thereby affecting both nucleation and growth rates.

  • Mixing and Agitation (Stirring Rate): Agitation plays a crucial role in homogenizing the solution, which prevents localized areas of high supersaturation. The stirring rate can influence the particle size; however, the effect can be complex. Insufficient mixing may lead to uncontrolled nucleation and a wide particle size distribution. Conversely, excessively high stirring rates can lead to crystal breakage (attrition), resulting in smaller particles.

  • Presence of Impurities or Additives: Impurities can significantly impact crystal growth, sometimes inhibiting the growth of certain crystal faces and altering the crystal habit. Additives, such as surfactants or polymers, can be intentionally introduced to control crystal size and morphology.

  • Seeding: The introduction of seed crystals provides a surface for crystal growth to occur, which can help to control the final crystal size and reduce batch-to-batch variability.

Q2: How does supersaturation affect the final crystal size?

Supersaturation is a critical factor in crystallization. The relationship between supersaturation and crystal size can be summarized as follows:

  • High Supersaturation: Promotes a high nucleation rate, leading to the formation of many small crystals. This is often the result of rapid changes in conditions, such as fast cooling or rapid addition of an anti-solvent.

  • Low Supersaturation: Favors crystal growth over nucleation. With fewer nuclei forming, the existing crystals have more solute available to grow, resulting in a larger average crystal size.

Controlling the rate at which supersaturation is generated is key to achieving a consistent crystal size.

Q3: Can impurities affect my crystallization process?

Yes, impurities can have a significant and often unpredictable impact on crystallization. They can:

  • Inhibit Crystal Growth: Impurities can adsorb onto the crystal surface, blocking sites for further growth and potentially leading to smaller or irregularly shaped crystals.

  • Alter Crystal Habit: By selectively adsorbing to specific crystal faces, impurities can change the relative growth rates of different faces, resulting in a different crystal morphology.

  • Promote or Inhibit Nucleation: Depending on their nature, impurities can either act as nucleation sites, promoting the formation of more crystals, or they can inhibit nucleation.

It is crucial to use pure reagents and solvents to ensure the reproducibility of your crystallization process.

Troubleshooting Guide

Problem: Inconsistent Crystal Size Between Batches
Potential Cause Suggested Solution
Variations in Supersaturation Generation Ensure precise and reproducible control over cooling rates, reagent addition rates, and solvent evaporation.
Inconsistent Stirring Maintain a constant and calibrated stirring speed for all experiments. Ensure the impeller is positioned consistently within the reactor.
Temperature Fluctuations Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the crystallization process.
Variations in Starting Material Purity Use starting materials of the same purity and from the same supplier for all batches. Be aware that even small amounts of impurities can affect crystallization.
Lack of Seeding Implement a seeding protocol. Adding a known quantity of seed crystals of a specific size can significantly improve batch-to-batch consistency.
Problem: Crystal Size is Too Small
Potential Cause Suggested Solution
High Nucleation Rate due to High Supersaturation Decrease the rate of supersaturation generation. This can be achieved by slowing down the cooling rate, reducing the rate of anti-solvent addition, or using a lower concentration of reactants.
Excessive Stirring Speed High shear forces can cause crystal breakage. Reduce the stirring speed to a level that maintains a homogeneous suspension without causing significant attrition.
Low Reaction Temperature A lower temperature may lead to higher supersaturation. Try increasing the reaction temperature to decrease supersaturation, which can favor crystal growth over nucleation.
Problem: Crystal Size is Too Large
Potential Cause Suggested Solution
Low Nucleation Rate Increase the rate of supersaturation by, for example, increasing the cooling rate or the concentration of reactants. This will promote the formation of more nuclei, leading to a smaller average crystal size.
Insufficient Stirring Inadequate mixing can lead to localized areas of low supersaturation, favoring the growth of a few crystals. Increase the stirring speed to ensure a more homogeneous solution.
Ostwald Ripening During prolonged crystallization times, smaller crystals may dissolve and redeposit onto larger crystals. Consider reducing the crystallization time or implementing a more controlled cooling profile.
Problem: Crystals are Agglomerated
Potential Cause Suggested Solution
High Supersaturation Very high supersaturation can lead to rapid nucleation and the formation of fine particles that can easily agglomerate. Control the supersaturation to be within the metastable zone.
Insufficient Agitation Low stirring speeds may not provide enough energy to break up agglomerates as they form. Optimize the stirring speed to find a balance between preventing agglomeration and avoiding crystal breakage.
Interparticle Forces The surface properties of the crystals can lead to agglomeration. Consider the use of additives, such as surfactants, which can modify the crystal surface and reduce interparticle attraction.

Data on Factors Influencing Crystal Size

ParameterEffect on Nucleation RateEffect on Growth RateGeneral Effect on Final Crystal Size
Increasing Supersaturation IncreasesIncreases (up to a point)Decreases (nucleation dominates)
Increasing Temperature Generally DecreasesGenerally IncreasesGenerally Increases
Increasing Stirring Speed IncreasesIncreases (mass transfer)Can decrease due to increased nucleation and potential breakage
Presence of Additives VariesCan be inhibited or promotedVaries depending on the additive

Experimental Protocols

Baseline Protocol for this compound Synthesis

This protocol is a starting point and can be modified to control crystal size.

Materials:

  • Calcium Carbonate (CaCO₃)

  • DL-Malic Acid (C₄H₆O₅)

  • Deionized Water

Procedure:

  • Prepare Malic Acid Solution: Dissolve a specific amount of DL-malic acid in a defined volume of deionized water in a temperature-controlled reaction vessel equipped with a stirrer.

  • Reaction: Slowly add a stoichiometric amount of calcium carbonate powder to the malic acid solution while stirring at a constant rate. The reaction will produce carbon dioxide gas.

  • Crystallization: Once the addition of calcium carbonate is complete and gas evolution has ceased, maintain the reaction mixture at a constant temperature for a set period to allow for crystallization.

  • Isolation: Filter the resulting crystals using a Buchner funnel and wash with deionized water.

  • Drying: Dry the crystals in an oven at a specified temperature until a constant weight is achieved.

Protocol for Method Refinement

To achieve a consistent and desired crystal size, systematically vary the following parameters, keeping all other conditions constant for each experiment:

  • Varying Temperature: Conduct the crystallization at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) while keeping the reactant concentrations and stirring speed constant.

  • Varying Stirring Speed: Perform the crystallization at different stirring speeds (e.g., 100, 200, 400, 600 RPM) while maintaining a constant temperature and reactant concentrations.

  • Varying Reactant Concentration: Prepare solutions with different initial concentrations of malic acid and calcium carbonate to alter the level of supersaturation.

  • Controlled Cooling: Instead of isothermal crystallization, implement a controlled cooling profile (e.g., linear cooling at 0.5°C/min, 1°C/min, and 2°C/min) from an elevated temperature.

  • Seeding: Introduce a small, known amount (e.g., 1-5% by weight of the expected yield) of finely ground this compound crystals at the beginning of the crystallization process to act as nucleation sites.

Visualizations

Troubleshooting_Crystal_Size cluster_small Crystal Size Too Small cluster_large Crystal Size Too Large cluster_inconsistent Inconsistent Size Between Batches start Inconsistent Crystal Size? small_q1 High Supersaturation? start->small_q1 Too Small large_q1 Low Supersaturation? start->large_q1 Too Large inconsistent_q1 Inconsistent Process Parameters? start->inconsistent_q1 Inconsistent small_a1 Decrease cooling rate Decrease reactant concentration small_q1->small_a1 Yes small_q2 High Stirring Speed? small_q1->small_q2 No small_a2 Reduce RPM to minimize attrition small_q2->small_a2 Yes large_a1 Increase cooling rate Increase reactant concentration large_q1->large_a1 Yes large_q2 Insufficient Stirring? large_q1->large_q2 No large_a2 Increase RPM for better homogeneity large_q2->large_a2 Yes inconsistent_a1 Standardize cooling rate, stirring, and concentrations. inconsistent_q1->inconsistent_a1 Yes inconsistent_q2 No Seeding Protocol? inconsistent_q1->inconsistent_q2 No inconsistent_a2 Implement a seeding strategy. inconsistent_q2->inconsistent_a2 Yes

Caption: Troubleshooting workflow for inconsistent this compound crystal size.

Experimental_Workflow cluster_params Key Control Parameters prep 1. Prepare Reactant Solutions (Calcium Source & Malic Acid) reaction 2. Mix Reactants under Controlled Conditions prep->reaction crystallization 3. Crystallization (Isothermal or Cooling Profile) reaction->crystallization isolation 4. Isolate Crystals (Filtration & Washing) crystallization->isolation drying 5. Dry Crystals isolation->drying analysis 6. Analyze Crystal Size (e.g., Microscopy, Laser Diffraction) drying->analysis params Temperature pH Stirring Rate Concentration Seeding params->reaction params->crystallization

Caption: General experimental workflow for this compound crystallization.

References

Technical Support Center: Improving Dissolution Rate of Calcium Malate Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation and development of calcium malate tablets. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to achieving the desired dissolution profiles for this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the dissolution rate of this compound tablets?

A1: The dissolution rate of this compound tablets is a multifaceted issue influenced by several factors, including:

  • Physicochemical Properties of this compound: this compound is described as poorly soluble in water, which is a primary determinant of its dissolution rate.[1] Its solubility is also pH-dependent.[2][3][4]

  • Particle Size: A smaller particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[5]

  • Tablet Formulation: The choice and concentration of excipients such as binders, disintegrants, and lubricants play a crucial role.

  • Manufacturing Process: The method of granulation and compression force can impact the tablet's porosity and hardness, thereby affecting its disintegration and dissolution.

Q2: How does pH affect the solubility and dissolution of this compound?

A2: The solubility of many calcium salts, including this compound, is pH-dependent, with solubility generally increasing as the pH decreases (becomes more acidic). In the acidic environment of the stomach, this compound is expected to have a higher dissolution rate compared to the more neutral pH of the small intestine. For instance, studies on other calcium salts like calcium carbonate show a significant increase in dissolution in acidic media.

Q3: What is a typical dissolution test method for calcium supplements?

A3: A common dissolution test method for calcium supplement tablets uses a USP apparatus 2 (paddle). The dissolution medium is often an acidic solution to simulate stomach conditions, such as 0.01 N hydrochloric acid. Samples are typically collected at various time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to determine the rate and extent of dissolution.

Q4: Are there more soluble forms of this compound available?

A4: Research has focused on creating more soluble forms, such as calcium citrate malate (CCM). CCM is a water-soluble calcium supplement that is a complex of calcium with citric and malic acids. It is considered to be more bioavailable than other calcium salts due to its enhanced water solubility and dissolution profile. Patents describe processes to produce CCM with a rapid dissolution rate, achieving over 95% dissolution in under two minutes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Slow or incomplete tablet disintegration - Inadequate amount or type of disintegrant.- Excessive binder concentration.- High tablet hardness (over-compression).- Increase the concentration of the disintegrant or switch to a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate, crospovidone).- Optimize the binder concentration; a lower concentration may be sufficient for tablet integrity without impeding disintegration.- Reduce the compression force during tableting to decrease hardness and increase porosity.
Low dissolution rate despite adequate disintegration - Poor wettability of this compound particles.- Agglomeration of fine particles.- High concentration of hydrophobic lubricants (e.g., magnesium stearate).- Incorporate a wetting agent or a hydrophilic carrier in the formulation.- Reduce the particle size of this compound through micronization or nanonization to increase surface area.- Optimize the lubricant concentration or use a more hydrophilic lubricant.
High variability in dissolution results between tablets - Non-uniform mixing of the formulation blend.- Segregation of particles during tablet compression.- Inconsistent tablet weight or hardness.- Ensure adequate and uniform mixing of the active ingredient and excipients.- Use granulated material to improve flow and prevent segregation.- Monitor and control tablet weight and hardness within narrow specifications during the compression process.
Dissolution rate decreases over time (stability issue) - Changes in the physical form of this compound (e.g., crystal growth).- Water absorption by the tablet.- Investigate the solid-state stability of the this compound in the formulation.- Store tablets in appropriate packaging with a desiccant to protect from humidity.

Data Presentation

Table 1: Effect of Excipients on Tablet Dissolution

Excipient Type Effect on Dissolution Mechanism of Action Considerations
Binders Can decrease dissolution rate at high concentrations.Increase tablet hardness and reduce porosity, hindering water penetration.Optimize concentration to balance tablet strength and dissolution.
Disintegrants Increase dissolution rate.Swell or wick water into the tablet, causing it to break apart and increasing the surface area of the drug.The type and concentration can significantly impact disintegration time.
Superdisintegrants Significantly increase dissolution rate.Rapid and extensive swelling, wicking, or shape recovery.Effective at lower concentrations compared to traditional disintegrants.
Lubricants Can decrease dissolution rate, especially hydrophobic ones.Form a hydrophobic film around drug particles, reducing wettability.Use the lowest effective concentration. Consider hydrophilic alternatives.
Fillers (Diluents) Can influence dissolution.Hydrophilic fillers can aid wetting, while insoluble fillers can hinder dissolution if not properly formulated.The choice of filler should be compatible with the desired dissolution profile.

Table 2: Comparison of Dissolution Enhancement Techniques

Technique Principle Advantages Potential Challenges
Particle Size Reduction (Micronization/Nanonization) Increases the surface area to volume ratio of the drug particles.Can significantly increase dissolution velocity.Can lead to particle aggregation and poor flowability.
Solid Dispersion Dispersing the poorly soluble drug in a highly soluble solid carrier.Can increase the dissolution rate by presenting the drug in an amorphous state and improving wettability.Physical stability of the amorphous state can be a concern.
Use of Solubilizing Agents Incorporation of surfactants or cyclodextrins.Can increase the solubility of the drug in the dissolution medium.Potential for gastrointestinal irritation with some surfactants.
Formation of More Soluble Salts (e.g., Calcium Citrate Malate) Chemical modification to a form with higher intrinsic solubility.Can lead to a significant improvement in both solubility and bioavailability.Requires chemical synthesis and may alter other properties of the active ingredient.

Experimental Protocols

1. Standard Dissolution Testing Protocol for this compound Tablets

  • Apparatus: USP Apparatus 2 (Paddles)

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl)

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 RPM

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium if necessary.

    • Filter the samples promptly.

    • Analyze the concentration of dissolved calcium in the samples using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

    • Calculate the percentage of the labeled amount of calcium dissolved at each time point.

2. Wet Granulation Method for Tablet Formulation

  • Blending: Mix this compound and intragranular excipients (e.g., filler, a portion of the disintegrant) in a suitable blender.

  • Binder Preparation: Prepare a solution of the binder (e.g., povidone in water or ethanol).

  • Granulation: Add the binder solution to the powder blend and mix until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a screen to produce granules of a uniform size.

  • Drying: Dry the granules in an oven or a fluid bed dryer until the desired moisture content is reached.

  • Dry Milling: Mill the dried granules to break up any aggregates.

  • Final Blending: Add the extragranular excipients (e.g., the remaining disintegrant, lubricant) to the dried granules and blend.

  • Compression: Compress the final blend into tablets using a tablet press.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_manufacturing Manufacturing cluster_testing Quality Control start Start: Define Target Profile blending Blending of this compound and Excipients start->blending granulation Granulation (Wet or Dry) blending->granulation drying Drying of Granules granulation->drying milling Milling and Sizing drying->milling final_blend Final Blending with Lubricant milling->final_blend compression Tablet Compression final_blend->compression coating Optional: Tablet Coating compression->coating qc_tests In-Process and Final Product Testing coating->qc_tests dissolution Dissolution Testing qc_tests->dissolution end End: Product Release dissolution->end

Caption: Experimental workflow for the formulation and testing of this compound tablets.

logical_relationships cluster_physicochemical Physicochemical Properties cluster_formulation Formulation Factors cluster_process Processing Parameters dissolution Improved Dissolution Rate particle_size Reduced Particle Size particle_size->dissolution solubility Increased Intrinsic Solubility solubility->dissolution disintegrant Optimized Disintegrant disintegrant->dissolution binder Optimized Binder binder->dissolution wettability Enhanced Wettability wettability->dissolution hardness Reduced Tablet Hardness hardness->dissolution porosity Increased Tablet Porosity hardness->porosity porosity->dissolution

Caption: Key factors influencing the dissolution rate of this compound tablets.

References

Validation & Comparative

Comparative Bioavailability of Calcium Malate and Calcium Carbonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of calcium salt bioavailability is critical for formulating effective dietary supplements and therapeutic agents. This guide provides an objective comparison of calcium malate and calcium carbonate, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Calcium, an essential mineral for numerous physiological functions, is most recognized for its role in maintaining bone health. The efficacy of a calcium supplement is largely determined by its bioavailability—the proportion of the ingested calcium that is absorbed and made available for metabolic use. Among the various calcium salts available, calcium carbonate and this compound (often in the form of calcium citrate malate, CCM) are two of the most common. While calcium carbonate is the most prevalent due to its high elemental calcium content and low cost, research suggests that organic salts like this compound may offer superior absorption.[1][2]

Data Summary: Bioavailability Metrics

The following table summarizes key quantitative data from comparative studies on the bioavailability of this compound (or CCM) and calcium carbonate.

ParameterThis compound / Citrate Malate (CCM)Calcium CarbonateKey Findings & Citations
Fractional Absorption Rate As high as 42%As low as 22%Studies have shown that calcium citrate malate has a significantly higher fractional absorption rate compared to calcium carbonate.[3][4] One study noted a 35% absorption from malate citrate versus 27% from calcium carbonate when taken with a meal.[5] Another source indicates CCM's bioavailability is consistently over 35%.
Serum Calcium Concentration Shows a significant increase post-ingestion.Shows a post-ingestion increase, but may be less sustained.One study comparing dithis compound to calcium carbonate found that while both increased serum calcium, dithis compound had a longer half-life in the serum, suggesting it is more bioavailable.
Urinary Calcium Excretion Leads to a significant increase in urinary calcium, indicative of higher absorption.Increases urinary calcium, but to a lesser extent than CCM in some studies.In a study on postmenopausal women, calcium citrate malate was better absorbed, as evidenced by a significant change in urinary calcium.
Elemental Calcium Content Approximately 21-26%Approximately 40%Calcium carbonate has a higher percentage of elemental calcium by weight.
Solubility More soluble, especially in the absence of stomach acid.Less soluble and requires adequate stomach acid for optimal absorption.The higher solubility of calcium citrate malate contributes to its enhanced bioavailability.

Experimental Protocols

The methodologies employed in assessing calcium bioavailability are crucial for interpreting the results. Below is a generalized experimental protocol synthesized from various clinical trials comparing this compound and calcium carbonate.

A common study design is a randomized, double-blind, crossover trial. This design minimizes bias and allows for within-subject comparisons.

1. Subject Recruitment:

  • Healthy adult volunteers are recruited. Specific populations, such as postmenopausal women or adolescents, may be targeted depending on the research question.

  • Exclusion criteria typically include gastrointestinal diseases, kidney stones, and the use of medications that could interfere with calcium metabolism.

2. Diet Standardization:

  • Participants are often placed on a standardized diet with a controlled calcium content for a period before and during the study to ensure that dietary calcium does not confound the results.

3. Dosing Regimen:

  • Subjects receive a single dose of either this compound or calcium carbonate, typically containing a standardized amount of elemental calcium (e.g., 500 mg or 900 mg).

  • The supplements are often administered with a standardized meal or on an empty stomach to assess absorption under different conditions.

4. Sample Collection:

  • Blood samples are collected at baseline and at various time points after supplement ingestion (e.g., 2, 4, 6, 8, and 24 hours) to measure changes in serum calcium concentrations.

  • Urine is collected over a 24-hour period to measure total calcium excretion.

5. Analytical Methods:

  • Serum and urinary calcium levels are measured using techniques such as atomic absorption spectrometry.

  • Pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) for serum calcium are calculated to determine the rate and extent of absorption.

6. Washout Period:

  • In a crossover design, a washout period of one to two weeks separates the administration of the different calcium forms to ensure that the effects of the first supplement do not carry over to the second.

Visualizing Experimental and Biological Pathways

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for a bioavailability study and the physiological pathways of calcium absorption.

experimental_workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase (Crossover Design) cluster_analysis Analysis Phase Subject_Recruitment Subject Recruitment Diet_Standardization Diet Standardization Subject_Recruitment->Diet_Standardization Baseline_Sampling Baseline Sampling (Blood & Urine) Diet_Standardization->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Calcium Carbonate Randomization->Group_B Post_Dose_Sampling_A Post-Dose Sampling Group_A->Post_Dose_Sampling_A Post_Dose_Sampling_B Post-Dose Sampling Group_B->Post_Dose_Sampling_B Washout Washout Period Post_Dose_Sampling_A->Washout Sample_Analysis Sample Analysis (Serum & Urine Calcium) Post_Dose_Sampling_A->Sample_Analysis Post_Dose_Sampling_B->Washout Post_Dose_Sampling_B->Sample_Analysis Washout->Group_A Crossover Washout->Group_B Data_Analysis Pharmacokinetic & Statistical Analysis Sample_Analysis->Data_Analysis Results Results & Comparison Data_Analysis->Results

A typical experimental workflow for a calcium bioavailability study.

The absorption of calcium in the small intestine occurs through two main pathways: the transcellular (active) and paracellular (passive) routes. The efficiency of these pathways can be influenced by the form of calcium consumed.

calcium_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Ca_Malate This compound (Soluble) TRPV6 TRPV6 Channel (Apical Membrane) Ca_Malate->TRPV6 Transcellular (Active Transport) Absorbed_Ca Absorbed Ca2+ Ca_Malate->Absorbed_Ca Paracellular (Passive Diffusion) Ca_Carbonate Calcium Carbonate (Less Soluble) Ca_Carbonate->TRPV6 Transcellular (Active Transport) Ca_Carbonate->Absorbed_Ca Paracellular (Passive Diffusion) Calbindin Calbindin TRPV6->Calbindin PMCA1b PMCA1b (Ca2+ ATPase) (Basolateral Membrane) Calbindin->PMCA1b PMCA1b->Absorbed_Ca

Simplified pathways of intestinal calcium absorption.

Conclusion

The available evidence strongly suggests that this compound, particularly in the form of calcium citrate malate, exhibits superior bioavailability compared to calcium carbonate. This is attributed to its higher solubility and absorbability, which is less dependent on stomach acid. While calcium carbonate contains a higher percentage of elemental calcium, its lower fractional absorption may result in less calcium being available to the body. For researchers and professionals in drug development, these findings are pivotal in the selection of a calcium salt for supplementation, especially in populations with compromised acid secretion, such as the elderly. Future research should continue to explore the long-term effects of supplementation with these different calcium forms on bone mineral density and fracture risk.

References

A Comparative Analysis of Calcium Malate and Calcium Gluconate on Bone Density

Author: BenchChem Technical Support Team. Date: November 2025

A guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of mineral supplementation for bone health, the selection of an appropriate calcium salt is a critical determinant of therapeutic efficacy. This guide provides a detailed, evidence-based comparison of two commonly utilized organic calcium salts, calcium malate and calcium gluconate, with a specific focus on their impact on bone density. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on the bioavailability and efficacy of different calcium salts in influencing bone health markers.

Table 1: Bioavailability and Serum Calcium Levels

Calcium SaltRelative Bioavailability (%)Peak Serum Calcium Increase (%)Study PopulationReference
Calcium Citrate Malate (CCM)Consistently over 35%, up to 42%7.2% (at 270 mins)Osteopenic and Osteoporotic Patients[1][2]
Calcium Lactate MalateNot specified7.4% (at 2 hours)Healthy Young Men[3]
Calcium Gluconate27% (absorption rate)5.8% (at 2 hours)Healthy Young Men[3][4]
Calcium Carbonate39% (absorption rate)5.5% (at 2 hours) / 7.7% (at 270 mins)Healthy Young Men / Osteopenic and Osteoporotic Patients

Table 2: Effects on Bone Mineral Density (BMD) and Bone Volume

Calcium SaltStudy ModelDurationKey FindingsReference
Calcium Citrate Malate (CCM)Weanling Female Rats4 weeks23-25% more trabecular bone volume compared to CaCO3
Weanling Female Rats12 weeks44-47% more trabecular bone volume compared to CaCO3
Postmenopausal Women (<400mg/day dietary Ca)2 yearsPrevented bone loss at femoral neck, radius, and spine vs. placebo
Calcium GluconateElderly Male Osteoporosis Patients6 monthsMinimal impact on BMD of lumbar spine, total hip, and femoral neck when used as monotherapy.
Elderly Male Osteoporosis Patients6 monthsSignificantly increased BMD when combined with calcitriol.

Experimental Protocols

Animal Study: Calcium Citrate-Malate (CCM) vs. Calcium Carbonate (CaCO3) in Rats
  • Objective: To compare the effects of CCM and CaCO3 on bone development in young, growing rats.

  • Subjects: Weanling female C/D rats.

  • Experimental Design: Rats were fed diets containing either CCM or CaCO3 at two different calcium levels (0.3% or 0.6% of the diet) for a duration of 4 or 12 weeks.

  • Bone Analysis:

    • Histology: Tibias were processed for histologic evaluation of cortical and trabecular bone to assess bone formation.

    • Bone Volume Measurement: Trabecular bone volume was quantified to determine the effects of the different calcium sources.

  • Key Outcome Measures: Differences in trabecular bone volume between the CCM and CaCO3 groups at both time points and calcium levels.

Human Clinical Trial: Calcium Gluconate in Elderly Male Osteoporosis Patients
  • Objective: To investigate the efficacy of calcium gluconate, with and without calcitriol, in treating osteoporosis in elderly men.

  • Subjects: 86 elderly male patients diagnosed with osteoporosis.

  • Experimental Design: A randomized controlled trial where patients were divided into two groups:

    • Control Group: Received oral calcium gluconate (1.0 g, three times daily).

    • Observation Group: Received oral calcitriol capsules (0.25 µg, twice daily) in addition to oral calcium gluconate (1.0 g, three times daily).

  • Duration: 6 months.

  • Bone Density Measurement: Bone mineral density (BMD) of the lumbar spine, total hip, and femoral neck was assessed.

  • Biochemical Markers: Levels of bone metabolism markers such as tartrate-resistant acid phosphatase-5b (TRAP-5b) and osteocalcin were measured.

  • Key Outcome Measures: Changes in BMD and bone metabolism markers between the two groups after 6 months of treatment.

Signaling Pathways and Experimental Workflows

Calcium's Role in Osteoblast Differentiation and Bone Formation

The following diagram illustrates the signaling pathways involved in osteoblast differentiation, a critical process for bone formation that is influenced by calcium availability.

BoneFormationSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca2_ion Calcium Ions (Ca2+) FZD Frizzled Receptor Ca2_ion->FZD Influences Wnt Wnt Ligand Wnt->FZD BMP BMP Ligand BMPR BMP Receptor BMP->BMPR GSK3b GSK-3β FZD->GSK3b Inhibits Smads Smads BMPR->Smads beta_catenin β-catenin Runx2 Runx2 beta_catenin->Runx2 GSK3b->beta_catenin Inhibits Smads->Runx2 Osterix Osterix Runx2->Osterix Gene_Expression Osteoblast Gene Expression (e.g., Osteocalcin, Collagen-I) Runx2->Gene_Expression Osterix->Gene_Expression

Caption: Signaling pathways in osteoblast differentiation.

Experimental Workflow for a Clinical Trial on Bone Density

This diagram outlines a typical workflow for a clinical trial designed to assess the impact of a calcium supplement on bone mineral density.

ClinicalTrialWorkflow cluster_treatment Treatment Arms Start Patient Recruitment (e.g., Osteopenic/Osteoporotic) Screening Screening & Baseline Assessment - BMD (DEXA) - Serum Calcium - Bone Turnover Markers Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (e.g., this compound) Randomization->GroupA GroupB Group B (e.g., Calcium Gluconate) Randomization->GroupB Placebo Placebo/Control Group Randomization->Placebo FollowUp Follow-up Assessments (e.g., 6, 12, 24 months) - BMD - Serum Markers - Adverse Events GroupA->FollowUp GroupB->FollowUp Placebo->FollowUp DataAnalysis Data Analysis - Statistical Comparison of Groups FollowUp->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Caption: A typical clinical trial workflow for bone density studies.

Comparative Analysis

Bioavailability and Absorption

The available data suggests that calcium citrate malate (CCM) exhibits high and consistent bioavailability, with absorption rates reported to be as high as 42%. This is attributed to its water-solubility and its method of dissolution, which makes it less dependent on stomach acid for absorption. Consequently, CCM can be taken with or without food. In contrast, calcium gluconate has a reported absorption rate of 27%. One study indicated that the maximum increase in total serum calcium was lower after ingestion of calcium gluconate compared to calcium lactate malate.

Efficacy in Improving Bone Density

Animal studies have demonstrated a significant advantage of CCM over calcium carbonate in promoting bone development. In weanling rats, a diet supplemented with CCM resulted in a substantially greater trabecular bone volume compared to a diet with calcium carbonate after both 4 and 12 weeks.

Human clinical trials further support the efficacy of CCM. In a two-year study of postmenopausal women with low dietary calcium intake, supplementation with calcium citrate malate was effective in preventing bone loss at the femoral neck, radius, and spine, outperforming both placebo and calcium carbonate in some measures.

Direct evidence for the effect of calcium gluconate monotherapy on bone density is less robust. A study in elderly male osteoporosis patients found that calcium gluconate alone had a minimal impact on the bone mineral density of the lumbar spine, total hip, and femoral neck over a six-month period. However, when combined with calcitriol (a form of vitamin D), the treatment significantly increased BMD. This suggests that calcium gluconate may be more effective as part of a combination therapy.

Mechanism of Action

Both this compound and calcium gluconate provide elemental calcium, which is essential for bone mineralization. Calcium is a critical component of hydroxyapatite, the mineral matrix of bone. Adequate calcium levels are necessary to support the function of osteoblasts, the cells responsible for bone formation. In vitro studies have shown that calcium can promote the proliferation and differentiation of osteoblast-like cells and enhance the expression of osteogenic markers like collagen-1 and osteocalcin. The superior bioavailability of this compound, particularly as CCM, likely leads to a more efficient delivery of calcium to the skeletal system, thereby promoting greater bone accrual and maintenance.

Conclusion

Based on the available experimental data, this compound, particularly in the form of calcium citrate malate, demonstrates superior bioavailability and a more pronounced positive effect on bone density compared to calcium gluconate when used as a standalone supplement. The evidence from both animal and human studies consistently points to the efficacy of CCM in increasing bone volume and preventing bone loss.

References

Cross-Validation of Analytical Techniques for Calcium Malate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four common analytical techniques for the quantification of calcium and malate in calcium malate samples: Complexometric Titration, High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The objective is to offer a comparative framework to aid in the selection of the most suitable methodology based on specific analytical requirements, such as accuracy, precision, sensitivity, and sample throughput.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound is contingent on the specific goals of the analysis. While traditional methods like complexometric titration offer a cost-effective approach for determining calcium content, modern chromatographic and spectroscopic techniques provide higher specificity and the ability to simultaneously analyze both calcium and malate ions.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of the four analytical methods. The data presented is a synthesis from various studies on calcium salts and organic acids and represents achievable performance under optimized conditions.

ParameterComplexometric Titration (for Calcium)HPLC-UV (for Malate)Ion Chromatography (for Calcium & Malate)ICP-OES (for Calcium)
Principle Volumetric analysis based on the formation of a colored complex with a metal indicator.Separation of malate based on its polarity and quantification by UV absorbance.Separation of ions based on their interaction with a resin, followed by conductivity detection.Emission of light by excited calcium atoms in a plasma, with light intensity proportional to concentration.
Accuracy (% Recovery) 98 - 102%99 - 101%[1]94 - 104%[2]98 - 102%
Precision (% RSD) < 2%< 1%[1]< 2%[2]< 3%
Linearity (r²) N/A> 0.999> 0.996[2]> 0.999
Limit of Detection (LOD) mg/L rangeµg/mL rangeµg/L - mg/L rangeµg/L range
Limit of Quantitation (LOQ) mg/L rangeµg/mL rangeµg/L - mg/L rangeµg/L range
Specificity Moderate (interference from other metal ions)High for malateHigh for both ionsHigh for calcium
Throughput Low to MediumHighHighHigh
Cost per Sample LowMediumMediumHigh
Primary Use Quantification of total calcium content.Quantification of malate content.Simultaneous quantification of calcium and malate.Precise quantification of calcium content and other elemental impurities.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.

Complexometric Titration for Calcium

This method determines the total calcium content in a sample by titration with ethylenediaminetetraacetic acid (EDTA).

Instrumentation:

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipettes

  • pH meter

Reagents:

  • EDTA solution (0.05 M), standardized

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydroxynaphthol blue or Calmagite indicator

  • Ammonia/ammonium chloride buffer (pH 10)

Procedure:

  • Sample Preparation: Accurately weigh a portion of the this compound sample, dissolve it in dilute hydrochloric acid, and then neutralize with NaOH.

  • Titration:

    • Add 15 mL of the ammonia-ammonium chloride buffer to the sample solution.

    • Add a few drops of the chosen indicator. The solution will turn a wine-red color.

    • Titrate with the standardized EDTA solution until the color changes to a distinct blue, indicating the endpoint.

  • Calculation: The concentration of calcium is calculated based on the volume of EDTA used and its molarity.

High-Performance Liquid Chromatography (HPLC) for Malate

This method is suitable for the quantification of the malate component.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of an acidic buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and methanol (95:5 v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of malic acid of known concentrations.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve from the peak areas of the malic acid standards. Determine the concentration of malate in the sample by comparing its peak area to the calibration curve.

Ion Chromatography (IC) for Calcium and Malate

IC allows for the simultaneous determination of both calcium and malate ions.

Instrumentation:

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column (for malate) and a cation-exchange column (for calcium)

Eluent:

  • For anions (malate): A gradient of potassium hydroxide (KOH) solution (e.g., starting from 1 mM and ramping up to 50 mM).

  • For cations (calcium): An isocratic eluent of methanesulfonic acid (e.g., 20 mM).

Procedure:

  • Standard Preparation: Prepare mixed standard solutions containing known concentrations of calcium and malic acid.

  • Sample Preparation: Dissolve the this compound sample in deionized water and filter.

  • Analysis: Inject the standards and samples into the IC system. The anions and cations are separated on their respective columns and detected by the conductivity detector after suppression.

  • Quantification: Generate calibration curves for both calcium and malate from the standard solutions to quantify the concentrations in the sample.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Calcium

ICP-OES is a highly sensitive and accurate method for determining the total calcium content.

Instrumentation:

  • ICP-OES spectrometer

Reagents:

  • High-purity nitric acid (HNO₃)

  • Certified calcium standard solution

Procedure:

  • Standard Preparation: Prepare a series of calcium standard solutions in a matrix matching the diluted sample digest (e.g., 2% nitric acid).

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Perform a microwave-assisted acid digestion with concentrated nitric acid.

    • Dilute the digested sample to a known volume with deionized water.

  • Analysis: Introduce the blank, standards, and samples into the ICP-OES. The instrument measures the intensity of the light emitted at a specific wavelength for calcium (e.g., 317.933 nm).

  • Quantification: A calibration curve is constructed from the emission intensities of the standards, which is then used to determine the calcium concentration in the sample.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

Complexometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acid weigh->dissolve neutralize Neutralize dissolve->neutralize add_buffer Add Buffer (pH 10) neutralize->add_buffer add_indicator Add Indicator add_buffer->add_indicator titrate Titrate with EDTA add_indicator->titrate endpoint Observe Color Change (Red to Blue) titrate->endpoint calculate Calculate Calcium Concentration endpoint->calculate

Complexometric Titration Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Malic Acid Standards inject Inject into HPLC prep_standards->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Separate on C18 Column inject->separate detect Detect at 210 nm separate->detect calibration Generate Calibration Curve detect->calibration quantify Quantify Malate detect->quantify

HPLC Analysis Workflow for Malate

IC_Workflow cluster_prep Sample & Standard Preparation cluster_ic IC Analysis cluster_analysis Data Analysis prep_standards Prepare Mixed Ca & Malate Standards inject Inject into IC prep_standards->inject weigh_sample Weigh Sample dissolve_sample Dissolve in DI Water weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Separate Anions & Cations inject->separate detect Conductivity Detection separate->detect calibration Generate Calibration Curves detect->calibration quantify Quantify Calcium & Malate detect->quantify

Ion Chromatography Workflow

ICP_OES_Workflow cluster_prep Sample & Standard Preparation cluster_icp ICP-OES Analysis cluster_analysis Data Analysis prep_standards Prepare Calcium Standards introduce Introduce into Plasma prep_standards->introduce weigh_sample Weigh Sample digest_sample Acid Digest Sample weigh_sample->digest_sample dilute_sample Dilute to Volume digest_sample->dilute_sample dilute_sample->introduce measure Measure Emission introduce->measure calibration Generate Calibration Curve measure->calibration quantify Quantify Calcium measure->quantify

ICP-OES Analysis Workflow for Calcium

Logical Comparison of Techniques

The selection of an analytical method should be based on a logical evaluation of its capabilities against the specific requirements of the analysis.

Logical_Comparison cluster_analyte Analyte cluster_techniques Analytical Technique cluster_attributes Key Attributes calcium Calcium titration Complexometric Titration calcium->titration icp ICP-OES calcium->icp malate Malate hplc HPLC-UV malate->hplc both Calcium & Malate ic Ion Chromatography both->ic cost Low Cost titration->cost specificity High Specificity hplc->specificity simultaneous Simultaneous Analysis ic->simultaneous sensitivity High Sensitivity icp->sensitivity icp->specificity

Logical Comparison of Analytical Techniques

References

A Comparative Analysis of Calcium Malate and Other Organic Calcium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of key performance indicators, experimental methodologies, and cellular interactions of common organic calcium supplements.

In the landscape of calcium supplementation, the choice of the salt form is a critical determinant of efficacy. For researchers, scientists, and drug development professionals, understanding the nuances of different organic calcium salts is paramount for formulating effective and bioavailable products. This guide provides a comprehensive comparative study of calcium malate against other widely used organic calcium salts—calcium citrate, calcium lactate, and calcium gluconate—supported by experimental data and detailed methodologies.

Key Performance Indicators: A Quantitative Comparison

The effectiveness of a calcium salt is primarily judged by its elemental calcium content, solubility, and bioavailability. The following tables summarize the quantitative data for these key parameters.

Table 1: Elemental Calcium Content of Various Calcium Salts

Calcium SaltChemical FormulaMolecular Weight ( g/mol )Elemental Calcium (%)
This compoundC₄H₄CaO₅172.16~23
Calcium CitrateCa₃(C₆H₅O₇)₂498.44~21[1]
Calcium LactateC₆H₁₀CaO₆218.22~13[1]
Calcium GluconateC₁₂H₂₂CaO₁₄430.37~9[1]
Calcium CarbonateCaCO₃100.09~40[1]

Table 2: Comparative Solubility of Calcium Salts

Calcium SaltSolubility in Water ( g/100 mL)pH-Dependent Solubility
This compoundModerately soluble; similar to calcium citrate[2]Solubility increases in acidic pH
Calcium CitratePoorly soluble (0.095)Forms soluble complexes at intestinal pH; solubility increases in acidic pH
Calcium LactateSoluble (9.7)Generally good solubility across a range of pH
Calcium GluconateSoluble (3.5)Good water solubility
Calcium CarbonatePractically insoluble (0.0015)Highly dependent on acidic environment for dissolution

Table 3: Bioavailability and Absorption of Calcium Salts

Calcium SaltRelative Bioavailability/Absorption NotesSupporting Evidence
This compoundDithis compound found to be more bioavailable than calcium amino acid chelate with a longer half-life. Calcium citrate malate is a water-soluble form that doesn't require stomach acid for absorption.A study comparing four calcium preparations found dithis compound to be the most bioavailable with a longer half-life.
Calcium CitrateGenerally considered to have good bioavailability, and does not require an acidic environment for absorption. Absorption is significantly higher than calcium carbonate, especially when taken on an empty stomach.A meta-analysis showed that calcium citrate absorption was 22-27% higher than calcium carbonate.
Calcium LactateGenerally considered to have good bioavailability.One study ranked the absorption rate as: calcium lactate gluconate > calcium lactate > calcium gluconate.
Calcium GluconateConsidered to have good bioavailability, though lower elemental calcium content requires more tablets.A study found the net calcium absorption from calcium gluconate to be around 27%.

Experimental Protocols for Evaluation

The data presented above are derived from various experimental methodologies designed to assess the physicochemical properties and biological fate of calcium salts. Below are outlines of key experimental protocols.

In Vitro Solubility and Dissolution Testing

This experiment aims to determine the solubility of different calcium salts under simulated gastrointestinal conditions.

Methodology:

  • Preparation of Simulated Gastric Fluid (SGF): A solution with a pH of 2.0 is prepared to mimic the acidic environment of the stomach.

  • Preparation of Simulated Intestinal Fluid (SIF): A solution with a pH of 7.0 is prepared to simulate the neutral to slightly alkaline environment of the small intestine.

  • Dissolution Assay: A surplus of each calcium salt is added to both SGF and SIF. The suspensions are agitated at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Sample Analysis: The solutions are filtered, and the concentration of dissolved calcium is measured using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

G Experimental Workflow for In Vitro Solubility Testing cluster_0 Preparation cluster_1 Dissolution cluster_2 Analysis A Prepare Simulated Gastric Fluid (pH 2.0) C Add excess Calcium Salt to SGF and SIF A->C B Prepare Simulated Intestinal Fluid (pH 7.0) B->C D Agitate at 37°C for 24 hours C->D E Filter Samples D->E F Measure Dissolved Calcium (AAS or ICP-MS) E->F

In Vitro Solubility Testing Workflow
In Vitro Intestinal Absorption using Caco-2 Cell Model

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized intestinal epithelial cells, providing a valuable in vitro model for studying intestinal drug and nutrient absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a bicameral chamber system and cultured for approximately 21 days to allow for differentiation into a monolayer.

  • Sample Preparation: The calcium salts are dissolved in a transport buffer.

  • Transport Study: The calcium salt solution is added to the apical (upper) chamber, and the basolateral (lower) chamber is filled with fresh transport buffer.

  • Sample Collection and Analysis: At specific time intervals, samples are collected from the basolateral chamber, and the amount of calcium that has traversed the cell monolayer is quantified.

G Caco-2 Cell Model for Calcium Absorption A Seed Caco-2 cells on permeable supports B Culture for 21 days to form monolayer A->B C Add Calcium Salt Solution to Apical Chamber B->C D Collect samples from Basolateral Chamber at time intervals C->D E Quantify Calcium Concentration D->E

Caco-2 Intestinal Absorption Workflow
In Vivo Bioavailability Assessment

In vivo studies in animal models or humans provide the most definitive data on bioavailability. A common method involves the use of stable isotopes.

Methodology:

  • Subject Recruitment: A cohort of subjects is selected based on the study criteria.

  • Isotope Administration: Subjects are administered an oral dose of the calcium salt containing a stable isotope of calcium (e.g., ⁴⁴Ca). Simultaneously, a different stable isotope (e.g., ⁴²Ca) is administered intravenously.

  • Sample Collection: Blood and/or urine samples are collected at various time points after administration.

  • Isotope Ratio Analysis: The ratio of the two stable isotopes in the collected samples is determined using mass spectrometry. This ratio allows for the calculation of the fraction of the orally administered calcium that was absorbed.

Cellular Signaling and the Role of the Organic Anion

The absorption of calcium is a complex process involving various cellular signaling pathways. While the primary factor for absorption is the release of free calcium ions, the accompanying organic anion (malate, citrate, etc.) can also influence cellular processes.

Calcium absorption in the intestine occurs through two main pathways: a transcellular pathway, which is saturable and regulated by vitamin D, and a paracellular pathway, which is non-saturable and concentration-dependent. The transcellular pathway involves the entry of calcium through channels on the apical membrane of enterocytes, binding to intracellular proteins like calbindin, and extrusion across the basolateral membrane by a plasma membrane Ca²⁺-ATPase (PMCA).

The organic anions from the calcium salts can potentially modulate these pathways. For instance:

  • Malate: Malate is an intermediate in the Krebs cycle and is involved in the malate-aspartate shuttle, which plays a role in mitochondrial energy metabolism. This shuttle is linked to cellular calcium signaling, as mitochondrial calcium uptake can influence its activity.

  • Citrate: Citrate can influence intracellular calcium concentrations and has been shown to directly affect calcium currents in cardiac muscle cells, independent of its calcium-buffering capacity. In the context of bone health, citrate plays a crucial role in the mineralization process.

The following diagram illustrates a simplified overview of the intestinal calcium absorption pathway and highlights potential points of influence for organic anions.

G Intestinal Calcium Absorption and Potential Anion Influence cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream CaSalt Organic Calcium Salt (e.g., this compound) TRPV6 TRPV6 Channel (Apical Membrane) CaSalt->TRPV6 Ca²⁺ Anion Organic Anion (e.g., Malate) CaSalt->Anion Calbindin Calbindin TRPV6->Calbindin Ca²⁺ PMCA PMCA (Basolateral Membrane) Calbindin->PMCA Ca²⁺ CaBlood Absorbed Calcium PMCA->CaBlood Ca²⁺ Mitochondria Mitochondria Mitochondria->PMCA ATP Anion->Mitochondria Metabolic Influence

Potential Influence of Organic Anions on Calcium Absorption

Conclusion

The selection of an organic calcium salt for research or product development requires a multifaceted evaluation.

  • This compound and its related form, calcium citrate malate, present a compelling profile with good solubility that is not dependent on a highly acidic environment, and evidence suggests favorable bioavailability.

  • Calcium Citrate is a well-researched option with established good bioavailability, particularly advantageous for individuals with reduced stomach acid.

  • Calcium Lactate and Calcium Gluconate offer good solubility but have a lower elemental calcium content, necessitating larger or more frequent doses to achieve the desired calcium intake.

The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other novel calcium salts. Furthermore, understanding the potential influence of the organic anion on cellular signaling pathways can open new avenues for optimizing calcium delivery and efficacy. Future research should focus on elucidating the specific molecular interactions between different organic anions and the protein machinery of intestinal calcium transport.

References

In Vivo Comparison of Calcium Absorption from Malate-Containing Supplements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Direct Comparative Data on Malate Isomers

A thorough review of published scientific literature reveals a notable absence of in vivo studies directly comparing the absorption of calcium from different malate isomers (e.g., calcium L-malate vs. calcium D-malate vs. calcium DL-malate). The existing research primarily focuses on the bioavailability of calcium from dicalcium malate (DCM) and calcium citrate malate (CCM) in comparison to other common calcium salts such as calcium carbonate. While the European Food Safety Authority (EFSA) has recommended the use of only L-malate in foods for infants and young children due to limited metabolic data on the D-isomer, this recommendation is based on safety considerations rather than comparative absorption studies.

This guide, therefore, summarizes the available in vivo data for DCM and CCM, providing a comparative overview of their calcium absorption profiles against other calcium sources.

Comparative Bioavailability of Calcium from Malate-Containing Salts

The following table summarizes quantitative data from in vivo studies on the absorption and bioavailability of calcium from dithis compound and calcium citrate malate compared to other calcium salts.

Calcium SaltAnimal Model/SubjectsKey FindingsReference
Dithis compound (DCM) Healthy Human AdultsNo significant difference in Area Under the Curve (AUC) compared to calcium carbonate and calcium amino acid chelate, suggesting similar overall bioavailability. However, DCM exhibited the longest serum half-life, suggesting it remains in circulation longer.
Calcium Citrate Malate (CCM) HumansConsistently demonstrates high bioavailability, often superior to calcium carbonate. Fractional absorption can be as high as 42%.
Calcium Citrate Malate (CCM) Weanling Female RatsRats fed CCM showed significantly greater trabecular bone volume (23-47% more) compared to those fed calcium carbonate over a 12-week period, indicating superior calcium bioavailability and utilization.
This compound Fumarate Sprague-Dawley RatsFractional absorption of calcium was not significantly different from calcium citrate malate, calcium citrate, or calcium carbonate.

Experimental Protocols for In Vivo Calcium Absorption Studies

The methodologies for assessing in vivo calcium absorption typically involve tracer studies, where a labeled form of calcium is administered, and its appearance in the bloodstream and/or uptake into bone is measured.

Protocol 1: Rat Model for Fractional Calcium Absorption (Femur Uptake Model)

This protocol is adapted from studies comparing various calcium salts in rats.

  • Animal Model: Male or female Sprague-Dawley rats are commonly used. They are housed individually in metabolic cages to allow for the collection of urine and feces.

  • Diet Acclimation: Animals are acclimated to a specific diet with a controlled calcium content for a period of 7-14 days before the study begins.

  • Intrinsic Labeling of Calcium Salts: The calcium salts to be tested (e.g., calcium L-malate, calcium DL-malate, calcium carbonate as a control) are intrinsically labeled with a radioactive isotope, most commonly 45Ca. This is achieved by synthesizing the salts using 45CaCl2.

  • Oral Administration: A single dose of the 45Ca-labeled calcium salt is administered to the rats via oral gavage. The dose is carefully measured to provide a precise amount of elemental calcium and radioactivity.

  • Femur Uptake Measurement: After a set period (e.g., 48 hours), the rats are euthanized. The femurs are excised, cleaned of soft tissue, and ashed in a muffle furnace.

  • Radioactivity Analysis: The radioactivity in the ashed femurs is measured using a liquid scintillation counter.

  • Calculation of Fractional Absorption: The fractional absorption of calcium is calculated as the percentage of the administered 45Ca dose that is present in the femurs. This serves as a proxy for overall calcium absorption and bioavailability.

Protocol 2: Human Model for Calcium Bioavailability (Serum Calcium Measurement)

This protocol is based on human clinical trials assessing the bioavailability of different calcium supplements.

  • Study Population: Healthy adult volunteers are recruited. Exclusion criteria typically include conditions that affect calcium metabolism or the use of medications that interfere with calcium absorption.

  • Study Design: A randomized, double-blind, crossover design is often employed. Each participant receives each of the different calcium formulations in a randomized order, with a washout period between each treatment phase.

  • Standardization of Conditions: Participants typically fast overnight before the study day.

  • Dosage Administration: A standardized dose of elemental calcium (e.g., 900 mg) from each of the test formulations (e.g., dithis compound, calcium carbonate) is administered with a standardized meal or beverage.

  • Blood Sampling: Blood samples are collected at baseline (0 hours) and at multiple time points post-ingestion (e.g., 0.5, 2, 4, 6, 9, and 12 hours).

  • Serum Calcium Analysis: The concentration of calcium in the serum is measured at each time point.

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum serum calcium concentration.

    • Tmax: Time to reach maximum serum calcium concentration.

    • AUC (Area Under the Curve): The total increase in serum calcium concentration over time, which reflects the overall extent of calcium absorption.

  • Statistical Analysis: Statistical tests are used to compare the pharmacokinetic parameters between the different calcium formulations to determine if there are significant differences in bioavailability.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo study comparing calcium absorption from different sources in a rat model.

G Experimental Workflow for In Vivo Calcium Absorption Study (Rat Model) cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_comp Comparative Analysis A Select Animal Model (e.g., Sprague-Dawley Rats) B Synthesize and Intrinsically Label Calcium Salts with 45Ca A->B C Acclimate Rats to Controlled Diet B->C D Administer Single Oral Dose of Labeled Calcium Salt C->D E House in Metabolic Cages (48-hour period) D->E F Euthanize and Excise Femurs E->F G Ash Femurs and Measure Radioactivity F->G H Calculate Fractional Calcium Absorption G->H I Statistically Compare Absorption between Different Malate Isomers and Control (e.g., CaCO3) H->I

Caption: Workflow for a Rat-Based In Vivo Calcium Absorption Study.

Signaling Pathways in Calcium Absorption

While specific signaling pathways related to different malate isomers are not documented, the general mechanism of intestinal calcium absorption is well-understood. It involves both a transcellular (active, saturable) and a paracellular (passive, non-saturable) pathway.

Intestinal Calcium Absorption Pathways cluster_lumen Intestinal Lumen cluster_blood Bloodstream Ca_Lumen Ca2+ TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Transcellular (Active Transport) Ca_Blood Ca2+ Ca_Lumen->Ca_Blood Paracellular (Passive Diffusion) Calbindin Calbindin-D9k TRPV6->Calbindin Binds Ca2+ PMCA1b PMCA1b (ATPase Pump) Calbindin->PMCA1b Transports Ca2+ PMCA1b->Ca_Blood

Caption: Transcellular and Paracellular Calcium Absorption Pathways.

A Comparative Guide to Animal Models for Calcium Malate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various animal models used in the validation of calcium malate, a nutritional supplement recognized for its high bioavailability. The following sections detail the experimental protocols, present comparative data, and illustrate the key signaling pathways involved in calcium absorption, offering a comprehensive resource for designing and evaluating pre-clinical studies.

Comparison of Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound's efficacy. Rats, mice, and rabbits are the most commonly used models, each presenting a unique set of advantages and limitations.

Animal ModelKey AdvantagesKey DisadvantagesPrimary Applications in this compound Research
Rat - Well-established model for nutritional studies.[1] - Cost-effective and easy to handle. - Extensive historical data available for comparison.- Continued bone growth throughout life can complicate studies on age-related bone loss. - Differences in bone microarchitecture compared to humans.- Bioavailability and absorption studies.[2][3] - Evaluating effects on bone development in young, growing models.[2] - Osteoporosis research, particularly in ovariectomized models.[4]
Mouse - Availability of diverse inbred and genetically modified strains allows for investigation of gene-diet interactions. - Small size reduces housing and feed costs.- Small bone size can make certain analyses, like bone histomorphometry, more challenging. - High metabolic rate may require adjustments in dosing regimens.- Investigating the genetic basis of calcium absorption. - Studying the role of specific proteins (e.g., TRPV6, calbindin) in calcium transport.
Rabbit - Larger bone size and structure are more comparable to humans than rodents. - Haversian remodeling system in bones is similar to that in humans.- More expensive to house and maintain than rodents. - Fewer genetically defined strains are available.- Osteoporosis research, especially in ovariectomy-induced models. - Evaluating the effects of calcium supplementation on bone healing and fracture repair.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are standardized protocols for key experiments in this compound research.

Induction of Calcium Deficiency

Objective: To create a state of calcium insufficiency to evaluate the restorative effects of this compound supplementation.

Protocol for Rats:

  • Animal Selection: Use weanling (21-day-old) male or female Sprague-Dawley or Wistar rats.

  • Acclimatization: House the rats in a controlled environment (22±2°C, 12-hour light/dark cycle) for one week with ad libitum access to a standard chow diet and water.

  • Dietary Intervention: Switch the rats to a low-calcium diet (typically 0.1-0.2% calcium) for a period of 4-8 weeks. The control group continues on a diet with adequate calcium (0.5-1.0%).

  • Monitoring: Monitor body weight and food intake regularly.

  • Confirmation of Deficiency: At the end of the induction period, calcium deficiency can be confirmed by measuring serum calcium levels and bone mineral density (BMD).

Calcium Balance Study

Objective: To determine the net absorption and retention of calcium from this compound.

Protocol for Rats:

  • Animal Acclimatization and Diet: Acclimatize rats to individual metabolic cages that allow for the separate collection of urine and feces. Feed a diet containing a known amount of calcium from this compound.

  • Collection Period: After an adaptation period of 3-5 days, collect urine and feces over a 5-7 day period.

  • Sample Processing: Record the total volume of urine and the total weight of dried feces for each rat.

  • Calcium Analysis: Analyze the calcium content in the diet, urine, and feces using atomic absorption spectrophotometry.

  • Calculation:

    • Apparent Calcium Absorption (%) : [(Calcium Intake - Fecal Calcium) / Calcium Intake] x 100

    • Calcium Retention (mg/day) : Calcium Intake - (Fecal Calcium + Urinary Calcium)

Bone Mineral Density (BMD) Measurement

Objective: To assess the impact of this compound supplementation on bone mass.

Protocol using Dual-Energy X-ray Absorptiometry (DXA):

  • Animal Preparation: Anesthetize the animal (e.g., using isoflurane).

  • Positioning: Place the animal in a prone position on the DXA scanner bed. Ensure consistent positioning for all scans.

  • Scanning: Perform a whole-body scan or scans of specific regions of interest, such as the femur and lumbar spine.

  • Data Analysis: Use the accompanying software to calculate BMD (in g/cm²) and Bone Mineral Content (BMC) (in g).

  • Longitudinal Monitoring: Repeat scans at regular intervals (e.g., every 4 weeks) to monitor changes in BMD over time.

Bone Histomorphometry

Objective: To quantitatively analyze the microscopic structure of bone.

Protocol:

  • Sample Collection: Euthanize the animal and dissect the femurs or tibias.

  • Fixation and Embedding: Fix the bones in 70% ethanol and embed them undecalcified in a resin like methyl methacrylate.

  • Sectioning: Cut thin sections (5-10 µm) using a microtome.

  • Staining: Stain the sections with specific stains like Von Kossa to identify mineralized bone or Toluidine Blue for cellular components.

  • Microscopic Analysis: Use a light microscope equipped with an image analysis system to quantify parameters such as:

    • Trabecular Bone Volume (BV/TV): The fraction of the tissue volume occupied by trabecular bone.

    • Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.

    • Trabecular Number (Tb.N): The number of trabeculae per unit length.

    • Trabecular Separation (Tb.Sp): The average distance between trabeculae.

Analysis of Serum Bone Turnover Markers

Objective: To measure biochemical markers of bone formation and resorption in the blood.

Protocol:

  • Blood Collection: Collect blood samples from the animals at specified time points.

  • Serum Separation: Centrifuge the blood to separate the serum and store it at -80°C until analysis.

  • ELISA Assays: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of:

    • Bone Formation Marker: Osteocalcin.

    • Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).

  • Data Analysis: Compare the levels of these markers between the control and this compound-supplemented groups.

Quantitative Data Comparison

The following table summarizes key quantitative findings from studies evaluating this compound in different animal models.

ParameterAnimal ModelThis compound GroupControl Group (e.g., Calcium Carbonate)Key FindingReference
Trabecular Bone Volume (%) Weanling Rats23-25% higher (at 4 wks)StandardThis compound significantly increased trabecular bone volume compared to calcium carbonate.
Trabecular Bone Volume (%) Weanling Rats44-47% higher (at 12 wks)StandardThe positive effect of this compound on trabecular bone volume was more pronounced over a longer duration.
Body Weight Gain Broiler ChicksSignificantly higherLimestoneChicks fed calcium citrate-malate showed better body weight gains.
Feed Conversion Ratio Broiler ChicksSignificantly betterLimestoneCalcium citrate-malate improved the feed conversion ratio in broiler chicks.

Signaling Pathways and Experimental Workflows

Intestinal Calcium Absorption Signaling Pathway

The absorption of calcium in the small intestine is a complex process regulated by Vitamin D. The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), binds to the Vitamin D Receptor (VDR) in intestinal cells. This binding initiates a signaling cascade that increases the expression of key proteins involved in calcium transport, including the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel on the apical membrane and the calcium-binding protein Calbindin-D9k within the cell. Calcium enters the intestinal cell through TRPV6 and is then shuttled across the cell by Calbindin-D9k to the basolateral membrane, where it is extruded into the bloodstream by the Plasma Membrane Ca2+-ATPase (PMCA1b).

Calcium_Absorption_Pathway cluster_enterocyte Intestinal Enterocyte cluster_lumen Intestinal Lumen cluster_blood Bloodstream TRPV6 TRPV6 Calbindin Calbindin-D9k TRPV6->Calbindin Ca2+ influx PMCA1b PMCA1b Calbindin->PMCA1b Ca2+ transport Ca_blood Calcium (Ca2+) PMCA1b->Ca_blood Ca2+ efflux VDR VDR nucleus Nucleus VDR->nucleus binds to response elements nucleus->TRPV6 increases expression nucleus->Calbindin increases expression Ca_lumen Calcium (Ca2+) Ca_lumen->TRPV6 VitaminD 1,25(OH)2D3 (Active Vitamin D) VitaminD->VDR binds Experimental_Workflow start Animal Model Selection (e.g., Ovariectomized Rats) induction Induction of Osteoporosis (e.g., Low Calcium Diet) start->induction grouping Randomization into Groups (Control vs. This compound) induction->grouping treatment Treatment Period (e.g., 12 weeks) grouping->treatment data_collection Data Collection treatment->data_collection bmd BMD Measurement (DXA) data_collection->bmd serum Serum Biomarker Analysis (Osteocalcin, CTX-I) data_collection->serum histo Bone Histomorphometry data_collection->histo analysis Statistical Analysis bmd->analysis serum->analysis histo->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

The Impact of Different Calcium Sources on Iron Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of nutrition science and drug development, understanding the intricate interactions between minerals is paramount. A key interaction of clinical and public health significance is the inhibitory effect of calcium on iron absorption. This guide provides a comparative analysis of various calcium sources and their impact on iron bioavailability, supported by experimental data. While data on calcium malate is limited, this guide focuses on commonly studied forms: calcium citrate-malate, calcium citrate, calcium carbonate, and calcium phosphate.

Quantitative Comparison of Iron Absorption Inhibition

The following table summarizes the inhibitory effects of different calcium supplements on iron absorption as documented in various human studies. These studies highlight that the extent of inhibition can be influenced by the type of calcium salt, the dose, and the presence of food.

Calcium SourceCalcium Dose (mg)Iron Dose (mg)Study ConditionsPercent Inhibition of Iron AbsorptionReference
Calcium Citrate-Malate 5003.18 (food iron)With breakfast meal28%[1]
Calcium Citrate 60018 (ferrous sulphate)Without food49%[2]
600Food IronWith low-bioavailability meal57%[1]
Calcium Carbonate 30037 (ferrous sulphate)Without foodNo significant inhibition[2]
60018 (ferrous sulphate)Without foodNo significant inhibition[2]
600Food IronWith high-bioavailability meal32%
600Food IronWith low-bioavailability meal42%
Calcium Phosphate 60018 (ferrous sulphate)Without food62%
178Food IronWith semi-purified meal50-70%
600Food IronWith high-bioavailability meal39%
600Food IronWith low-bioavailability meal63%

Experimental Protocols

The majority of the cited studies utilize established methodologies to precisely measure iron absorption in human subjects. The two primary techniques employed are the double-radioisotope method and whole-body counting.

Double-Radioisotope Technique

This method allows for the simultaneous measurement of iron absorption from two different meals or supplements, enabling paired comparisons within the same individual.

  • Subject Recruitment: Healthy volunteer subjects are recruited for the study.

  • Isotope Preparation: Two different stable or radioisotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe or ⁵⁵Fe and ⁵⁹Fe) are used to label the iron sources being tested.

  • Administration: Subjects consume the iron supplements or meals labeled with the isotopes. For example, a subject might receive a meal with iron labeled with ⁵⁷Fe and a calcium supplement, and on a separate occasion, the same meal with iron labeled with ⁵⁸Fe without the calcium supplement.

  • Sample Collection: After a specified period (typically around 14 days to allow for incorporation of absorbed iron into red blood cells), a blood sample is collected from each subject.

  • Analysis: The enrichment of the iron isotopes in the subjects' erythrocytes is measured using techniques like thermal ionization mass spectrometry. The amount of each isotope incorporated into the red blood cells is used to calculate the percentage of iron absorbed from each source.

Whole-Body Counting

This technique measures the total amount of a radioisotope retained in the body over time.

  • Subject Recruitment: Normal, healthy subjects are selected for the study.

  • Baseline Measurement: A baseline whole-body count is performed on each subject to determine background radiation levels.

  • Isotope Administration: Subjects ingest a test meal or supplement containing a known amount of a radio-labeled iron isotope (e.g., ⁵⁹Fe).

  • Post-Ingestion Measurement: Immediately after consumption, another whole-body count is performed to measure the initial amount of the radioisotope.

  • Follow-up Measurements: Whole-body counts are repeated at later time points (e.g., 2 weeks) to determine the amount of the radioisotope retained in the body. The difference between the initial and final counts, after accounting for radioactive decay, indicates the amount of iron absorbed and retained.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in these studies and the proposed mechanism of calcium's effect on iron absorption, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Subject Subject Recruitment Meal_A Test Meal A (Iron + Calcium Source) Subject->Meal_A Consumption Meal_B Test Meal B (Iron Only - Control) Subject->Meal_B Consumption Isotope Iron Isotope Labeling (e.g., 57Fe, 58Fe) Isotope->Meal_A Isotope->Meal_B Blood Blood Sample Collection (after 14 days) Meal_A->Blood WBC Whole-Body Counting (at intervals) Meal_A->WBC Meal_B->Blood Meal_B->WBC Measure Isotope Measurement (e.g., Mass Spectrometry) Blood->Measure Calc Calculate % Iron Absorption WBC->Calc Measure->Calc

Figure 1: Generalized workflow for human iron absorption studies.

Iron_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Fe3 Non-heme Iron (Fe³⁺) Fe2 Fe²⁺ Fe3->Fe2 Reduction DMT1 DMT1 Transporter Fe2->DMT1 Uptake Ca Calcium (Ca²⁺) Ca->DMT1 Inhibition FPN Ferroportin DMT1->FPN Transport Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Blood Bloodstream (Transferrin-bound Iron) FPN->Blood Export

References

Comparative Proteomics of Cells Treated with Calcium Malate: A Methodological and Inferred Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including signal transduction, muscle contraction, and gene transcription.[1] Malate, an intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular energy metabolism and redox homeostasis.[2] The compound calcium malate, therefore, presents an interesting subject for studying the interplay between calcium signaling and metabolic regulation.

This guide offers a comparative framework for researchers interested in the proteomic effects of this compound. It contrasts a hypothetical this compound treatment with a control group and a more common alternative, calcium chloride, to infer potential proteomic shifts. The objective is to provide a practical resource, including detailed experimental protocols and data visualization frameworks, to facilitate the design and execution of such studies.

Hypothetical Comparative Proteomic Data

The following tables summarize potential changes in protein expression in cells treated with this compound versus calcium chloride, relative to an untreated control. This data is hypothetical and for illustrative purposes , inferred from the known biological roles of calcium and malate.

Table 1: Hypothetical Upregulated Proteins in Response to Calcium Supplementation

Protein AccessionGene SymbolProtein DescriptionFunctionLog2 Fold Change (this compound vs. Control)Log2 Fold Change (Calcium Chloride vs. Control)
P62158CALM1CalmodulinCalcium-binding protein, signal transduction1.81.9
P06733MDH2Malate Dehydrogenase 2TCA cycle, metabolism2.51.2
P11142HSP90AA1Heat shock protein HSP 90-alphaChaperone, protein folding1.51.3
Q9Y243CAMK2ACalcium/calmodulin-dependent protein kinase II alphaKinase, signal transduction1.71.6
P31946CSCitrate SynthaseTCA cycle, energy metabolism2.11.1
P53396DECR12,4-dienoyl-CoA reductase 1, mitochondrialFatty acid oxidation1.91.4

Table 2: Hypothetical Downregulated Proteins in Response to Calcium Supplementation

Protein AccessionGene SymbolProtein DescriptionFunctionLog2 Fold Change (this compound vs. Control)Log2 Fold Change (Calcium Chloride vs. Control)
P62736ACTBActin, cytoplasmic 1Cytoskeletal structure-1.4-1.2
P08670VIMVimentinIntermediate filament, cytoskeletal structure-1.3-1.1
P14618HNRNPA1Heterogeneous nuclear ribonucleoprotein A1mRNA processing, splicing-1.6-1.5
Q06830ANXA2Annexin A2Calcium-dependent phospholipid binding-1.2-1.3
P04049G6PDGlucose-6-phosphate 1-dehydrogenasePentose phosphate pathway-1.8-1.0

Experimental Protocols

A robust comparative proteomics study requires meticulous sample preparation and analysis. The following is a generalized bottom-up proteomics workflow suitable for this type of investigation.[3]

Cell Culture and Treatment
  • Cell Culture: Culture cells (e.g., HEK293T, HeLa) in appropriate media (e.g., RPMI supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.[4]

  • Treatment: Grow cells to 80-90% confluency. Replace the medium with fresh medium containing one of the following:

    • Control: Vehicle only (e.g., sterile water or PBS).

    • Treatment 1: this compound (e.g., 1 mM).

    • Treatment 2: Calcium Chloride (e.g., 1 mM).

  • Incubation: Incubate cells for a predetermined time (e.g., 24 hours).

  • Harvesting (Adherent Cells):

    • Aspirate the culture medium.

    • Wash cells three times with ice-cold 1x PBS.[5]

    • Add ice-cold PBS and use a cell scraper to gently detach the cells.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 200-1000g for 5-10 minutes to pellet the cells.

    • Discard the supernatant, snap-freeze the cell pellet in liquid nitrogen, and store at -80°C.

Protein Extraction and Digestion
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer or a urea-based buffer like 7M urea/2M thiourea) containing protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysate on ice using short pulses to ensure complete cell disruption and to shear nucleic acids, which can reduce viscosity.

  • Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., >15,000 x g) for 15-30 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 45 minutes at 50°C.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 50 mM and incubating for 20 minutes in the dark at room temperature.

  • In-Solution Tryptic Digestion:

    • Dilute the protein sample with a buffer such as 50 mM ammonium bicarbonate to reduce the urea concentration to below 1M.

    • Add sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Cleanup
  • Desalting: Use a C18 desalting column or pipette tips to remove salts and detergents that can interfere with mass spectrometry analysis.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid in water.

  • LC Separation: Inject the peptide sample into a nano-liquid chromatography (nanoLC) system. Separate peptides on a reverse-phase column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan to measure peptide masses, followed by MS/MS scans on the most intense precursor ions to generate fragmentation data.

Data Analysis
  • Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.

  • Quantitative Analysis: Perform label-free quantification (LFQ) to determine the relative abundance of proteins across the different treatment groups.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the conditions (typically p-value < 0.05).

  • Bioinformatics Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or DAVID to perform functional enrichment and pathway analysis on the list of differentially expressed proteins to understand the biological implications.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the comparative proteomics workflow described above.

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture & Treatment (Control, Ca-Malate, Ca-Chloride) B Cell Harvesting A->B C Protein Extraction & Lysis B->C D Protein Digestion (Trypsin) C->D E Peptide Cleanup (C18) D->E F nanoLC-MS/MS Analysis E->F G Database Searching (Protein Identification) F->G H Label-Free Quantification G->H I Statistical & Pathway Analysis H->I G Receptor Gq-Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds & Activates CaMK CaM Kinases (CaMK) CaM->CaMK Activates Response Cellular Responses (e.g., Gene Transcription, Metabolic Regulation) CaMK->Response Phosphorylates Targets

References

The Superiority of Calcium Malate in Beverage Fortification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fortification of beverages with calcium presents a significant opportunity to address dietary calcium deficiencies in the population. However, the choice of calcium salt is critical to the success of a fortified beverage, impacting its bioavailability, stability, and consumer acceptance. This guide provides a comprehensive comparison of calcium malate with other common calcium salts used in beverage fortification, supported by experimental data and detailed methodologies.

Comparative Analysis of Calcium Salts for Beverage Fortification

The efficacy of a calcium fortificant in a beverage matrix is determined by several key parameters: solubility, bioavailability, sensory impact, and stability. The following tables summarize the performance of this compound against other commonly used calcium salts.

Table 1: Solubility and Bioavailability of Common Calcium Salts

Calcium SaltElemental Calcium (%)Solubility in WaterRelative Bioavailability
This compound ~21%Slightly soluble[1][2]High[3]
Calcium Citrate Malate (CCM) ~21-24%Soluble[4]High, often considered superior to other forms[5]
Calcium Citrate ~21%Poorly solubleGood, but can be limited by solubility
Calcium Carbonate ~40%Almost insolubleLower, dependent on stomach acid
Calcium Lactate ~13%SolubleGood
Calcium Gluconate ~9%SolubleGood

Table 2: Sensory and Stability Characteristics in Beverages

Calcium SaltTaste ProfileMouthfeelStability in Acidic Beverages
This compound Bland, blends well with fruit flavorsSmoothGood, can be stabilized against precipitation
Calcium Citrate Malate (CCM) Minimal taste impact, may increase astringency at high concentrationsSmoothGood
Calcium Citrate Tart flavorCan be gritty if not fully dissolvedModerate, solubility increases in acidic conditions
Calcium Carbonate ChalkyGritty, sandyPoor, low solubility can lead to sedimentation
Calcium Lactate Can be unpleasant at high concentrationsSmoothGood
Calcium Gluconate Neutral taste profileSmoothGood

Experimental Protocols

To ensure objective and reproducible assessment of calcium fortificants, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key performance parameters.

Protocol for Determining Calcium Salt Solubility in a Beverage Matrix

This protocol outlines a method for determining the equilibrium solubility of a calcium salt in a liquid matrix, such as a fruit juice or a model beverage system.

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the calcium salt to a known volume of the beverage at a constant temperature (e.g., 25°C).

    • Stir the suspension vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solids:

    • Filter the suspension using a fine-pore filter paper (e.g., 0.45 µm) to remove all undissolved particles.

  • Quantification of Dissolved Calcium:

    • Analyze the clear filtrate for calcium concentration using methods such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Solubility:

    • Express the solubility as the concentration of dissolved calcium (e.g., in mg/100 mL) in the beverage at the specified temperature.

Protocol for In Vitro Assessment of Calcium Bioavailability

This protocol simulates the physiological conditions of the human gastrointestinal tract to estimate the fraction of calcium that is potentially available for absorption.

  • Simulated Gastric Digestion:

    • Incubate a sample of the fortified beverage with pepsin at pH 2.0-3.0 and 37°C for 1-2 hours to mimic stomach digestion.

  • Simulated Intestinal Digestion:

    • Adjust the pH of the gastric digest to 7.0 and add a mixture of pancreatin and bile salts.

    • Incubate at 37°C for 2-4 hours to simulate small intestine digestion.

  • Dialysis:

    • Transfer the intestinal digest to a dialysis bag with a specific molecular weight cutoff (e.g., 10 kDa) and dialyze against a physiological buffer.

  • Quantification of Bioaccessible Calcium:

    • Measure the calcium concentration in the dialysate, which represents the soluble and potentially absorbable calcium fraction.

  • Calculation of Bioavailability:

    • Express the bioavailable calcium as a percentage of the total calcium in the original beverage sample.

Protocol for Sensory Evaluation of Fortified Beverages

This protocol describes the use of a trained sensory panel to evaluate the organoleptic properties of calcium-fortified beverages.

  • Panelist Training:

    • Train a panel of 10-15 individuals to identify and quantify specific sensory attributes such as taste (e.g., chalky, bitter, sour) and mouthfeel (e.g., gritty, astringent).

  • Sample Preparation and Presentation:

    • Prepare samples of the fortified beverage and a control (unfortified) beverage.

    • Present the samples to the panelists in a randomized and blind manner.

  • Sensory Analysis Methods:

    • Triangle Test: To determine if a perceptible difference exists between the fortified and control beverages. Panelists are presented with three samples (two are the same, one is different) and asked to identify the odd sample.

    • Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of specific sensory attributes on a linear scale.

    • Hedonic Testing: Untrained consumers rate their overall liking of the product on a 9-point hedonic scale.

  • Data Analysis:

    • Analyze the data statistically to determine significant differences in sensory attributes and consumer preference.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the assessment of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Phase 1: Formulation & Preparation cluster_analysis Phase 2: Physico-chemical & Sensory Analysis cluster_bio Phase 3: Biological Assessment cluster_eval Phase 4: Data Evaluation & Selection Formulation Beverage Formulation with different Ca salts Preparation Sample Preparation Formulation->Preparation Solubility Solubility Testing Preparation->Solubility Stability Stability Testing (pH, precipitation) Preparation->Stability Sensory Sensory Evaluation (Taste, Mouthfeel) Preparation->Sensory Bioavailability In Vitro Bioavailability (Simulated Digestion) Preparation->Bioavailability Data Data Analysis & Comparison Solubility->Data Stability->Data Sensory->Data Bioavailability->Data Selection Optimal Calcium Salt Selection Data->Selection

Fig 1. Experimental workflow for comparing calcium fortificants.

calcium_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_paracellular Paracellular Pathway Ca_Lumen Ca2+ TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Transcellular Entry Claudins Claudins (Tight Junctions) Ca_Lumen->Claudins Ca_Intra Ca2+ TRPV6->Ca_Intra Calbindin Calbindin PMCA1b PMCA1b (ATPase Pump) Calbindin->PMCA1b Ca_Blood Ca2+ PMCA1b->Ca_Blood Extrusion Ca_Intra->Calbindin Binding & Transport Ca_Intra->PMCA1b Claudins->Ca_Blood Passive Diffusion

Fig 2. Intestinal calcium absorption pathways.

Conclusion

Based on the available evidence, this compound and its citrate-malate complex (CCM) demonstrate a superior profile for beverage fortification compared to other common calcium salts. Their high bioavailability, which is less dependent on gastric acid, combined with good solubility and minimal impact on sensory properties, makes them an excellent choice for a wide range of beverage applications. While calcium carbonate has a higher elemental calcium content, its poor solubility and potential for negative sensory impact limit its use in liquid systems. Calcium lactate and gluconate, although soluble, have a lower elemental calcium content, requiring larger addition levels. For the development of palatable and efficacious calcium-fortified beverages, this compound and CCM present the most promising options.

References

A Head-to-Head Clinical Comparison of Calcium Supplements: Focus on Calcium Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Calcium Bioavailability and Efficacy

In the landscape of mineral supplementation, calcium holds a paramount position for its critical role in bone health, neuromuscular function, and cellular signaling. The efficacy of any calcium supplement hinges on its bioavailability—the degree to which it is absorbed and utilized by the body. This guide provides a comprehensive comparison of calcium malate, primarily in the form of calcium citrate malate (CCM), against other common calcium supplements, supported by data from head-to-head clinical trials.

Comparative Analysis of Bioavailability and Efficacy

Clinical evidence consistently demonstrates that the form of calcium salt significantly influences its absorption. Calcium citrate malate (CCM) has been extensively studied and has shown superior bioavailability compared to other forms, particularly calcium carbonate.

A meta-analysis of multiple studies has indicated that calcium absorption from calcium citrate is significantly higher than from calcium carbonate. Furthermore, studies focusing on CCM suggest its unique structure, combining calcium with both citric and malic acids, contributes to its enhanced solubility and absorption. This is particularly advantageous in individuals with reduced stomach acid.

In terms of efficacy, clinical trials have demonstrated the positive effects of CCM on bone mineral density (BMD). In a two-year, double-blind, placebo-controlled trial involving postmenopausal women, CCM was found to be more effective in reducing bone loss compared to calcium carbonate. Another study highlighted that in women with low dietary calcium intake, supplementation with 500 mg of calcium from CCM significantly increased bone mineral density.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Comparative Bioavailability of Calcium Supplements

Calcium SupplementRelative Bioavailability/Absorption RateKey FindingsCitations
Calcium Citrate Malate (CCM)Up to 42%Consistently demonstrates high bioavailability, often superior to other forms. Absorption is independent of gastric acid.[1][2]
Calcium Citrate~22-27% higher than Calcium CarbonateBetter absorbed than calcium carbonate, especially on an empty stomach.[1]
Calcium Carbonate~22%Absorption is dependent on stomach acid and is enhanced when taken with food.[2]
Dithis compoundLonger half-life compared to Calcium CarbonateA study showed it to be more bioavailable with a longer half-life compared to calcium carbonate.
Calcium LysinateRelative oral bioavailability of 223.15% compared to a referenceShowed significantly higher bioavailability in one study.[3]

Table 2: Efficacy of Calcium Supplements on Bone Mineral Density (BMD)

Calcium SupplementStudy PopulationDosageDurationEffect on BMDCitations
Calcium Citrate Malate (CCM)Postmenopausal Women500 mg elemental calcium/day2 yearsMore effective in reducing bone loss compared to calcium carbonate.
Calcium Citrate Malate (CCM)Postmenopausal Women with low calcium intake500 mg elemental calcium/dayNot SpecifiedSignificantly increased bone mineral density.
Calcium CarbonatePostmenopausal Women1000 mg/day12 weeksNo significant change in markers of bone resorption.
Calcium CitratePostmenopausal Women1000 mg/day12 weeksSignificantly decreased markers of bone resorption.
AlgaeCal (Plant-sourced Calcium)Postmenopausal WomenNot Specified7 yearsAssociated with a significant annualized increase in BMD of 1.04%.

Experimental Protocols

To ensure the validity and reproducibility of the cited findings, it is crucial to understand the methodologies employed in these clinical trials.

Measurement of Calcium Absorption: The Dual-Isotope Method

A gold-standard technique for accurately measuring fractional calcium absorption is the dual-isotope method. This method distinguishes between ingested and endogenous calcium.

  • Preparation: Participants typically undergo a washout period to standardize their calcium intake before the study.

  • Isotope Administration:

    • An oral dose of a stable or radioactive calcium isotope (e.g., ⁴⁴Ca or ⁴⁵Ca) is administered with the calcium supplement being tested, often mixed with a standardized meal.

    • Simultaneously or shortly after, an intravenous dose of a different calcium isotope (e.g., ⁴²Ca or ⁴⁷Ca) is administered.

  • Sample Collection: Urine and/or blood samples are collected over a 24-hour period.

  • Analysis: The ratio of the two isotopes in the collected samples is determined using mass spectrometry or a gamma counter.

  • Calculation: The fractional absorption of the oral calcium is calculated by comparing the ratio of the oral isotope to the intravenous isotope in the urine or plasma.

Assessment of Bone Mineral Density (BMD): Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is the most widely used and validated technique for measuring BMD.

  • Patient Preparation: Patients are typically asked to wear loose-fitting clothing without metal fasteners and to avoid taking calcium supplements on the day of the scan.

  • Scanning Procedure: The patient lies on a padded table while the DEXA scanner, which emits two low-dose X-ray beams of different energy levels, passes over specific areas of the body, commonly the hip and spine.

  • Data Acquisition: A detector measures the amount of X-rays that pass through the bones. The difference in absorption between the two X-ray beams allows for the calculation of bone mineral density.

  • Data Analysis: The BMD is calculated and expressed in grams per square centimeter (g/cm²). The results are often reported as T-scores (comparison to a healthy young adult) and Z-scores (comparison to an age-matched peer).

Mandatory Visualizations

Signaling Pathways in Intestinal Calcium Absorption

Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways. The transcellular pathway is an active, saturable process that is predominant in the duodenum and is regulated by vitamin D. The paracellular pathway is a passive, non-saturable process that occurs throughout the small intestine.

G Intestinal Calcium Absorption Pathways Ca2+ Ca2+ TRPV6 TRPV6 (Calcium Channel) Ca2+->TRPV6 Blood Ca2+ Blood Ca2+ Ca2+->Blood Ca2+ Paracellular Pathway Calbindin Calbindin-D9k TRPV6->Calbindin PMCA1b PMCA1b (Ca2+ ATPase) Calbindin->PMCA1b NCX1 NCX1 (Na+/Ca2+ Exchanger) Calbindin->NCX1 PMCA1b->Blood Ca2+ NCX1->Blood Ca2+

Caption: Intestinal calcium absorption occurs via transcellular and paracellular pathways.

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of different calcium supplements.

G Workflow of a Comparative Bioavailability Study cluster_planning Study Planning cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis A Participant Recruitment & Screening B Randomization to Supplement Groups A->B C Group 1: This compound B->C D Group 2: Calcium Carbonate B->D E Group 3: Placebo B->E F Dual-Isotope Administration C->F D->F E->F G 24h Urine/Blood Sample Collection F->G H Isotope Ratio Analysis G->H I Calculation of Fractional Absorption H->I J Statistical Comparison I->J

Caption: A typical workflow for a comparative bioavailability clinical trial.

References

A Comparative Guide to Novel Calcium Malate Formulations: Evaluating Safety and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal calcium salt is a critical decision in the development of supplements and fortified foods, with bioavailability, safety, and efficacy being paramount. While traditional calcium salts like carbonate and citrate have been extensively studied, novel formulations such as calcium malate are emerging as promising alternatives. This guide provides an objective comparison of novel this compound formulations with other common calcium alternatives, supported by experimental data and detailed methodologies to aid in research and development.

Section 1: Comparative Analysis of Calcium Formulations

The efficacy of a calcium supplement is determined by its elemental calcium content and its bioavailability—the fraction of ingested calcium that is absorbed and utilized by the body. Below is a comparative summary of various calcium salts.

Table 1: Quantitative Comparison of Common Calcium Salts
Calcium SaltElemental Calcium (%)BioavailabilityKey Characteristics
Di-Calcium Malate ~29%Reported to be highly bioavailable with a longer half-life in serum compared to some other forms.[1]More concentrated form of calcium, potentially allowing for smaller pill sizes.[2]
Calcium Citrate Malate (CCM) ~21-26%High bioavailability, often cited as above 35%.[3][4] Absorption is less dependent on stomach acid.[5]Well-absorbed even on an empty stomach. May be a good option for individuals with low stomach acid.
Calcium Carbonate ~40%Bioavailability is dependent on stomach acid; absorption is enhanced when taken with food.Highest elemental calcium content, making it a cost-effective option. More likely to cause gastrointestinal side effects like constipation and bloating.
Calcium Citrate ~21%Better absorbed than calcium carbonate, especially in individuals with low stomach acid.Can be taken with or without food. Less likely to cause constipation compared to calcium carbonate.
Calcium Phosphate Up to 38%Limited by low solubility and absorption compared to calcium carbonate.Provides both calcium and phosphorus.
Calcium Lactate ~13%Similar solubility and absorption profile to calcium gluconate.Requires multiple doses to achieve the recommended daily intake due to low elemental calcium.
Calcium Gluconate ~9%Requires multiple doses to achieve the recommended daily intake due to low elemental calcium.
Calcium Lysinate ~19%A study reported a relative oral bioavailability of 223.15% compared to calcium carbonate.An emerging novel formulation with potentially superior absorption.

Section 2: Efficacy in Improving Bone Mineral Density

The ultimate measure of a calcium supplement's efficacy is its ability to positively impact bone health. Bone Mineral Density (BMD) is a key indicator used in clinical studies to assess this.

Table 2: Impact of Calcium Formulations on Bone Mineral Density (BMD)
Calcium FormulationStudy PopulationDurationKey Findings on BMD
Calcium Citrate Malate (CCM) Postmenopausal women with low dietary calcium intake2 yearsMore effective in preventing bone loss than calcium carbonate.
Calcium Citrate Malate (CCM) Prepubertal and adolescent girls18 months - 3 yearsSupplementation significantly increased the rate of increase in bone mineral density.
Calcium Lysinate Osteopenia patients8 weeksShowed a more significant improvement in BMD T-scores compared to calcium carbonate and calcium citrate malate.
Calcium Carbonate Postmenopausal women1 yearA meta-analysis showed that calcium supplements, including carbonate, increased BMD by 0.7-1.8%.

Section 3: Experimental Protocols for Safety and Efficacy Validation

To ensure the validity and reproducibility of findings, detailed experimental protocols are essential. Below are outlines for key in vitro and in vivo models used to assess calcium bioavailability.

In Vitro Bioavailability Assessment: Caco-2 Cell Line Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates in culture to form a monolayer of polarized intestinal enterocytes, making it an excellent model for studying nutrient absorption.

Objective: To determine the transport and uptake of calcium from different formulations across an intestinal barrier model.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. They are maintained in an incubator at 37°C with 5% CO2.

  • Seeding on Transwell® Inserts: For transport studies, cells are seeded onto semi-permeable membranes in Transwell® inserts. The cells are allowed to grow and differentiate for approximately 21 days to form a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Sample Preparation: The calcium-containing formulations are subjected to a simulated gastrointestinal digestion process to mimic physiological conditions.

  • Absorption Assay:

    • The apical (upper) chamber of the Transwell® is exposed to the digested calcium formulation.

    • The basolateral (lower) chamber contains a transport buffer.

    • The system is incubated for a defined period (e.g., 2 hours).

    • Samples are collected from both the apical and basolateral chambers.

  • Calcium Quantification: The concentration of calcium in the collected samples is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: The percentage of calcium transported across the cell monolayer is calculated to determine its bioavailability.

In Vivo Calcium Absorption Study: Rat Model

Animal models provide a more complex physiological system to study nutrient absorption and metabolism.

Objective: To evaluate the in vivo absorption and bioavailability of calcium from different formulations in rats.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. They are housed in controlled environmental conditions and acclimatized before the study.

  • Diet: The rats are fed a standard or a calcium-deficient diet for a specific period to induce a state of calcium need, which can enhance the detection of differences in absorption.

  • Dosing:

    • A single dose of the calcium formulation is administered orally via gavage.

    • The dose is calculated based on the rat's body weight.

  • Sample Collection:

    • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 30, 60, 90, 120 minutes) to determine the serum calcium concentration profile. This allows for the calculation of pharmacokinetic parameters like Cmax (maximum concentration) and Tmax (time to reach maximum concentration).

    • Fecal and Urine Collection: For balance studies, feces and urine are collected over a set period (e.g., 72 hours) to determine the amount of unabsorbed and excreted calcium.

  • Calcium Analysis: Calcium levels in serum, feces, and urine are measured using AAS or ICP-MS.

  • Bioavailability Calculation: The apparent calcium absorption rate can be calculated using the formula: (Calcium Intake - Fecal Calcium Excretion) / Calcium Intake * 100.

Section 4: Visualizing the Mechanisms

Understanding the underlying biological pathways and experimental processes is crucial for interpreting the data.

Calcium Absorption Signaling Pathways

Calcium is absorbed in the small intestine through two main pathways: the transcellular pathway, which is an active, regulated process, and the paracellular pathway, which is a passive process.

cluster_enterocyte Enterocyte Ca2_lumen Ca²⁺ TRPV6 TRPV6/5 (Apical Channel) Ca2_lumen->TRPV6 Transcellular Pathway Calbindin Calbindin-D9k TRPV6->Calbindin Entry PMCA1b PMCA1b (Basolateral Pump) Calbindin->PMCA1b Buffering & Transport NCX1 NCX1 (Exchanger) Calbindin->NCX1 Ca2_blood Ca²⁺ PMCA1b->Ca2_blood Extrusion NCX1->Ca2_blood Ca2_lumen_para Ca²⁺ Ca2_blood_para Ca²⁺ Ca2_lumen_para->Ca2_blood_para Passive Diffusion (between cells)

Figure 1: Intestinal Calcium Absorption Pathways

The transcellular pathway involves the entry of calcium through apical channels (TRPV5/6), binding to calbindin for transport across the enterocyte, and extrusion into the bloodstream via the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1). The paracellular pathway allows calcium to move passively between the enterocytes.

Experimental Workflow for Comparative Bioavailability Studies

A typical workflow for comparing the bioavailability of different calcium formulations involves a series of sequential steps from initial characterization to in vivo validation.

formulation Calcium Formulations (e.g., Ca Malate, Ca Carbonate, Ca Citrate) physicochem Physicochemical Characterization (Elemental Ca, Solubility) formulation->physicochem invitro_digestion In Vitro Digestion (Simulated Gastric & Intestinal Fluids) physicochem->invitro_digestion caco2 Caco-2 Cell Model (Transport & Uptake Assay) invitro_digestion->caco2 invivo In Vivo Animal Model (Rat) (Oral Gavage, Blood/Fecal Analysis) caco2->invivo Promising candidates data_analysis Data Analysis & Comparison (Bioavailability, Cmax, Tmax, BMD) invivo->data_analysis conclusion Conclusion on Safety & Efficacy data_analysis->conclusion

Figure 2: Comparative Bioavailability Experimental Workflow

This logical progression ensures that only the most promising formulations from initial screenings advance to more complex and resource-intensive in vivo studies.

Conclusion

The choice of a calcium salt in product development has significant implications for consumer health and product efficacy. Novel formulations like di-calcium malate and calcium lysinate show promise for enhanced bioavailability compared to traditional forms. Calcium citrate malate also stands out for its high absorbability, particularly in individuals with compromised stomach acid production. While calcium carbonate offers the highest elemental calcium, its absorption is more conditional.

The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these and other novel calcium formulations. By employing rigorous scientific methodology, researchers and drug development professionals can make informed decisions to develop safer and more effective calcium-based products.

References

A Comparative Guide to Calcium Malate Synthesis: An In-depth Analysis of Cost-Effectiveness and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of high-quality calcium malate is a critical consideration. This guide provides a detailed comparison of three primary synthesis routes: traditional chemical synthesis, microbial fermentation, and ultrasound-assisted extraction from bovine bones. By examining key performance indicators, experimental protocols, and cost-effectiveness, this document aims to inform strategic decisions in the production of this vital calcium supplement.

This compound, a salt of calcium and malic acid, is a popular dietary supplement favored for its high bioavailability compared to other calcium salts like calcium carbonate. The selection of a synthesis route can significantly impact the final product's purity, yield, and manufacturing cost. This guide delves into the nuances of each method to provide a clear and objective comparison.

At a Glance: Comparing the Synthesis Routes

The following table summarizes the key quantitative data for each of the three synthesis routes, offering a rapid comparison of their respective strengths and weaknesses.

ParameterChemical SynthesisMicrobial FermentationUltrasound-Assisted Extraction (from Bovine Bones)
Principle Reaction of malic acid with a calcium source.Conversion of a carbon source (e.g., glucose) to this compound by microorganisms.Extraction of calcium from bovine bones and subsequent reaction with malic acid, enhanced by ultrasonication.
Primary Raw Materials Malic acid, Calcium Carbonate/Hydroxide/OxideGlucose, Nutrient Broth, Penicillium speciesBovine Bones, Malic Acid
Typical Yield >90%[1][2]0.88 - 1.28 g/g of glucose[3][4]Calcium conversion efficiency up to 95.73%[5]
Product Purity High (>98%)High, requires downstream purification92.54%
Reaction Time 1.5 - 3 hours72 - 96 hours~17 minutes for extraction (multiple treatments)
Energy Consumption Moderate (heating and stirring)High (fermenter operation, sterilization, downstream processing)Moderate (ultrasonication)
Waste Generation Moderate (byproducts, wastewater)High (biomass, spent medium)Low
Estimated Raw Material Cost ModerateLowLow (if bones are considered waste)
Scalability HighHighModerate
Product Performance Good bioavailability and solubilityPotentially enhanced bioavailabilityGood bioavailability

In-Depth Analysis of Synthesis Routes

Chemical Synthesis

This conventional method involves the direct reaction of malic acid with a calcium source, most commonly calcium carbonate, calcium hydroxide, or calcium oxide. The process is straightforward and offers high yields and purity.

Experimental Protocol:

  • Preparation of Reactants: Dissolve malic acid in deionized water to create a solution.

  • Reaction: Slowly add a stoichiometric amount of calcium carbonate (or other calcium source) to the malic acid solution while stirring continuously. The reaction is often carried out at an elevated temperature (e.g., 40-80°C) to facilitate the reaction rate.

  • Neutralization: Continue the reaction until the evolution of carbon dioxide ceases (if using calcium carbonate) and the pH of the solution reaches a neutral range.

  • Crystallization and Separation: Allow the solution to cool, leading to the crystallization of this compound. The crystals are then separated from the mother liquor by filtration.

  • Washing and Drying: The collected crystals are washed with deionized water to remove any unreacted starting materials or soluble impurities and then dried in an oven.

Cost-Effectiveness: The primary cost drivers for this route are the raw materials, specifically malic acid. While the process is relatively simple and scalable, energy costs for heating and stirring, as well as waste disposal of the mother liquor, contribute to the overall expense.

Performance: this compound produced through chemical synthesis generally exhibits good solubility and bioavailability. The purity of the final product is typically high, meeting pharmaceutical and food-grade standards.

Microbial Fermentation

This biotechnological approach utilizes microorganisms, such as fungi from the Penicillium genus, to convert a simple carbon source like glucose into this compound. This method is lauded for its potential to use renewable resources and produce a "bio-based" product.

Experimental Protocol:

  • Media Preparation and Sterilization: Prepare a fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients. Sterilize the medium to prevent contamination.

  • Inoculation: Inoculate the sterile medium with a pre-culture of the selected microorganism (e.g., Penicillium sclerotiorum or Penicillium viticola).

  • Fermentation: Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a period of 72-96 hours. The pH is typically controlled by the addition of a calcium source, which also serves as the counter-ion for the produced malic acid.

  • Downstream Processing: After fermentation, separate the biomass from the fermentation broth. The this compound in the broth is then purified through a series of steps, which may include filtration, crystallization, and drying.

Cost-Effectiveness: The raw material costs, particularly for glucose, are generally lower than for purified malic acid. However, the operational costs are significantly higher due to the energy-intensive nature of maintaining a sterile, controlled fermentation environment and the extensive downstream processing required to achieve high purity. Waste disposal of the microbial biomass and spent fermentation medium also adds to the cost.

Performance: This route can produce high titers and yields of this compound. There is some evidence to suggest that biologically produced minerals may have enhanced bioavailability, though more comparative studies are needed.

Ultrasound-Assisted Extraction from Bovine Bones

This innovative approach utilizes a readily available and often underutilized resource: bovine bones. Ultrasound is employed to enhance the extraction of calcium, which is then reacted with malic acid.

Experimental Protocol:

  • Bone Preparation: Clean and grind bovine bones into a fine powder.

  • Ultrasound-Assisted Extraction: Suspend the bone powder in a solution of malic acid. Subject the suspension to high-intensity ultrasound for a short duration (e.g., 17 minutes, potentially in multiple cycles). The ultrasonic cavitation facilitates the breakdown of the bone matrix and the reaction between calcium and malic acid.

  • Separation and Purification: After the ultrasonic treatment, separate the solid residue from the this compound solution by filtration. The solution can then be concentrated and the this compound crystallized and dried.

Cost-Effectiveness: The primary raw material, bovine bones, can be considered a low-cost byproduct of the meat industry. The process is rapid, leading to lower energy consumption compared to fermentation. This method also generates minimal waste. However, the scalability of this process for large-scale industrial production may be a limiting factor.

Performance: Studies have shown high calcium conversion efficiency and purity of the final product. The bioavailability of calcium from this source is reported to be good, making it a viable option for supplements.

Visualizing the Workflows

To provide a clearer understanding of the procedural steps involved in each synthesis route, the following diagrams illustrate the experimental workflows.

Chemical_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Malic Acid Malic Acid Mixing and Heating Mixing and Heating Malic Acid->Mixing and Heating Calcium Source Calcium Source Calcium Source->Mixing and Heating Deionized Water Deionized Water Deionized Water->Mixing and Heating Neutralization Neutralization Mixing and Heating->Neutralization Crystallization Crystallization Neutralization->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the chemical synthesis of this compound.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Media Preparation Media Preparation Sterilization Sterilization Media Preparation->Sterilization Inoculation Inoculation Sterilization->Inoculation Controlled Fermentation Controlled Fermentation Inoculation->Controlled Fermentation Biomass Separation Biomass Separation Controlled Fermentation->Biomass Separation Purification Purification Biomass Separation->Purification Crystallization Crystallization Purification->Crystallization Drying Drying Crystallization->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the microbial fermentation of this compound.

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Bovine Bone Grinding Bovine Bone Grinding Ultrasound-Assisted Extraction Ultrasound-Assisted Extraction Bovine Bone Grinding->Ultrasound-Assisted Extraction Malic Acid Solution Malic Acid Solution Malic Acid Solution->Ultrasound-Assisted Extraction Filtration Filtration Ultrasound-Assisted Extraction->Filtration Crystallization Crystallization Filtration->Crystallization Drying Drying Crystallization->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for ultrasound-assisted extraction of this compound.

Conclusion and Future Outlook

The choice of a synthesis route for this compound is a multifaceted decision that depends on the specific priorities of the manufacturer.

  • Chemical synthesis remains a robust and reliable method, particularly for large-scale production where high purity and yield are paramount. Its primary drawback is the reliance on the cost of malic acid.

  • Microbial fermentation presents an attractive, "greener" alternative with the potential for lower raw material costs. However, the high energy consumption and complex downstream processing currently make it a more expensive option. Further research into optimizing fermentation conditions and improving purification efficiency could enhance its cost-effectiveness.

  • Ultrasound-assisted extraction from bovine bones is a promising and sustainable method that valorizes a waste product. Its rapid processing time and low energy requirements are significant advantages. The main challenge lies in ensuring a consistent supply of raw materials and scaling the process for industrial-level production.

For researchers and drug development professionals, understanding the trade-offs between these synthesis routes is essential for optimizing both the quality and the cost of this compound production. As the demand for highly bioavailable calcium supplements continues to grow, innovation in these synthesis pathways will be crucial for meeting market needs in a sustainable and economical manner.

References

benchmarking calcium malate's performance as a food additive

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calcium salt for food fortification and supplementation is a critical decision. This guide provides a comprehensive comparison of calcium malate and its related compound, calcium citrate malate, with other common calcium salts like calcium carbonate and calcium citrate. The following analysis is based on key performance indicators including bioavailability, solubility, elemental calcium content, and sensory impact, supported by experimental data and detailed methodologies.

Performance Comparison of Calcium Salts

The efficacy of a calcium supplement is determined by several key factors. The tables below summarize the quantitative data for this compound and other common calcium salts, offering a clear comparison for informed selection in product formulation and research.

Table 1: Bioavailability and Elemental Calcium Content

Calcium SaltElemental Calcium (%)BioavailabilityNotes
Calcium Carbonate~40%[1][2]Lower; reported as low as 22% fractional absorption.[1] Absorption is dependent on stomach acid.[2]Most concentrated form of calcium, but bioavailability can be a limiting factor, especially in individuals with low stomach acid.[1]
Calcium Citrate~21%Higher than calcium carbonate; 22-27% better absorbed.Less dependent on stomach acid for absorption.
This compound ~29% (as dithis compound)Generally considered to have good bioavailability.Often found as dithis compound, which provides more elemental calcium per molecule than calcium citrate.
Calcium Citrate Malate ~21-24%High; reported fractional absorption as high as 42%. Considered "slightly more bioavailable" than other forms by the European Food Safety Authority.Water-soluble, and its absorption is not dependent on stomach acid.

Table 2: Solubility and Sensory Characteristics

Calcium SaltSolubility in WaterSensory Impact in Food & Beverages
Calcium CarbonateInsolubleCan impart a chalky or gritty mouthfeel.
Calcium CitratePoorly soluble (1g in 1050g of cold water)Generally well-tolerated with less gastrointestinal discomfort than calcium carbonate.
This compound Slightly solubleGenerally considered to have a neutral taste.
Calcium Citrate Malate Water-soluble; a specific form is soluble at 0.5 g/100 mL at 20°C.Can increase astringency at higher concentrations but generally does not reduce consumer acceptability in beverages like orange juice.

Experimental Protocols

To ensure the validity and reproducibility of the data presented, this section outlines the detailed methodologies for key experiments used to evaluate the performance of calcium additives.

In Vitro Bioavailability: Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to predict intestinal absorption of nutrients. When cultured, these cells differentiate to form a monolayer with morphological and functional characteristics similar to small intestinal enterocytes.

Objective: To determine the transport and uptake of calcium from different calcium salts across a Caco-2 cell monolayer, simulating intestinal absorption.

Methodology:

  • Cell Culture and Seeding: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For transport studies, cells are seeded onto permeable Transwell® inserts.

  • Cell Differentiation: The cells are allowed to grow and differentiate on the Transwell® inserts for 21 days post-seeding to form a confluent monolayer with well-developed tight junctions. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Calcium Solutions: Solutions of this compound, calcium citrate malate, calcium carbonate, and calcium citrate are prepared at a specific concentration of elemental calcium in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES buffer, pH 7.4).

  • Calcium Transport Assay:

    • The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the Transwell® inserts.

    • The cell monolayers are washed with pre-warmed transport buffer.

    • The calcium salt solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

    • The plates are incubated at 37°C on an orbital shaker.

    • Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of calcium in the basolateral samples is determined using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of calcium transport across the Caco-2 monolayer.

In Vivo Bioavailability: Rat Model

Animal models provide a more complex physiological system to evaluate calcium absorption and its effects on bone health.

Objective: To compare the in vivo absorption and effect on bone mineral density of different calcium salts in a rat model.

Methodology:

  • Animal Model: Male Wistar rats (or another appropriate strain) of a specific age and weight are used. The animals are housed in individual metabolic cages under controlled temperature, humidity, and light-dark cycles.

  • Acclimatization and Diet: The rats are acclimatized for a period of at least one week, during which they are fed a standard rodent chow. Following acclimatization, the rats are divided into experimental groups and fed a control diet or a diet supplemented with a specific calcium salt (e.g., this compound, calcium citrate malate, calcium carbonate, or calcium citrate) for a defined period (e.g., 4 weeks). The diets are formulated to have the same elemental calcium content across the supplemented groups.

  • Sample Collection:

    • Feces and Urine: During the final week of the study, feces and urine are collected daily to determine calcium balance.

    • Blood: At the end of the study, blood samples are collected to measure serum calcium levels.

    • Bone: Femurs are collected for bone mineral density (BMD) analysis.

  • Analytical Procedures:

    • Calcium content in the diet, feces, and urine is determined by atomic absorption spectrometry.

    • Serum calcium levels are measured using a clinical chemistry analyzer.

    • Bone mineral density is measured using dual-energy X-ray absorptiometry (DEXA).

  • Data Analysis: Apparent calcium absorption is calculated as: (Calcium Intake - Fecal Calcium) / Calcium Intake * 100. Bone mineral density data is statistically analyzed to compare the effects of the different calcium salts.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Calcium Absorption Pathway

Calcium_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Ca2+ Dietary Calcium (e.g., this compound) Soluble_Ca Soluble Ca2+ Ca2+->Soluble_Ca Dissolution TRPV6 TRPV6 Channel Soluble_Ca->TRPV6 Apical Entry Calbindin Calbindin-D9k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (Plasma Membrane Ca2+ ATPase) Calbindin->PMCA1b Basolateral Efflux Bloodstream Bloodstream PMCA1b->Bloodstream To Circulation

Caption: Transcellular pathway of active calcium absorption in the small intestine.

Experimental Workflow for In Vivo Bioavailability Study

In_Vivo_Workflow Start Start: Acclimatize Rats Diet Assign to Dietary Groups: - Control - this compound - Calcium Carbonate - Calcium Citrate Start->Diet Feeding Experimental Feeding Period (e.g., 4 weeks) Diet->Feeding Collection Sample Collection: - Feces & Urine (final week) - Blood (end of study) - Femurs (end of study) Feeding->Collection Analysis Sample Analysis: - Calcium Content (AAS) - Serum Calcium - Bone Mineral Density (DEXA) Collection->Analysis Data Data Analysis: - Apparent Absorption - Statistical Comparison Analysis->Data End End: Comparative Bioavailability Data->End

Caption: Workflow for a typical in vivo study comparing calcium salt bioavailability.

References

A Systematic Review and Meta-Analysis of Calcium Malate Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of calcium malate, primarily in the form of calcium citrate malate (CCM), with other common calcium supplements. Drawing on data from systematic reviews, meta-analyses, and clinical trials, this document aims to be an objective resource for evaluating the performance and characteristics of this compound for research and development purposes.

Data Summary: Calcium Supplement Comparison

The following tables summarize key quantitative data from various studies, offering a clear comparison between different forms of calcium supplements.

Table 1: Elemental Calcium Content and Bioavailability

Calcium SaltElemental Calcium (%)Bioavailability (%)Notes
Calcium Carbonate~40%[1][2][3][4]~22%[5]Absorption is dependent on stomach acid and is enhanced when taken with food.
Calcium Citrate~21%~27% higher than carbonate on an empty stomach; ~22% higher with meals.Absorption is less dependent on stomach acid.
Calcium Citrate Malate (CCM) ~26%~35% or higher Generally considered to have high bioavailability.
Calcium Lactate~13%-
Calcium Gluconate~9%-
Calcium Phosphate~38%Lower solubility and absorption compared to calcium carbonate.

Table 2: Comparative Efficacy in Clinical Trials

Study FocusCalcium Formulations ComparedKey FindingsReference
Bone Mineral Density (BMD) in Osteopenic/Osteoporotic PatientsMICROCORE NESC® (Natural Egg Shell Calcium), Calcium Carbonate (Shelcal), Calcium Citrate Malate (CCM) MICROCORE NESC® showed a higher percentage improvement in serum calcium levels (10.23%) compared to Shelcal (7.7%) and CCM (7.2%). Significant improvement in BMD T-scores was observed for MICROCORE NESC® and Shelcal.
Bioavailability and BMD in Osteopenia PatientsCalcium Lysinate, Calcium Carbonate, Calcium Citrate Malate (CCM) Relative oral bioavailability of calcium lysinate was 223.15% compared to calcium carbonate. All groups showed significant improvement in BMD T-scores, with the calcium lysinate group showing the most significant improvement.
Bone Loss in Postmenopausal WomenCalcium Citrate Malate (CCM) , Calcium CarbonateCCM was more effective in preventing bone loss than calcium carbonate, although the difference was not statistically significant.

Key Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of the experimental protocols from key comparative studies.

Study 1: Comparative Evaluation of MICROCORE NESC® with Calcium Carbonate and Calcium Citrate Malate
  • Study Design: A 12-week randomized, open-label, parallel-group interventional clinical trial.

  • Participants: 60 osteopenic and osteoporotic patients were randomized into three groups of 20.

  • Interventions:

    • Group 1: MICROCORE NESC®

    • Group 2: Calcium Carbonate (Shelcal)

    • Group 3: Calcium Citrate Malate (CCM)

  • Methodology for Bioavailability: To assess relative oral bioavailability, eight blood samples were collected from each participant on day 1. A pre-dose sample was taken, followed by seven post-dose samples at 30, 60, 90, 135, 180, 225, and 270 minutes after administration of the supplement.

  • Efficacy Evaluation: Bone mineral density (BMD), serum osteocalcin, and Visual Analog Scale (VAS) for pain were assessed at baseline and at the end of the 12-week study period. Quality of life questionnaires were also administered.

Study 2: Meta-analysis of Calcium Bioavailability: Calcium Citrate vs. Calcium Carbonate
  • Study Design: A meta-analysis of published trials.

  • Data Sources: The analysis included 15 studies with a total of 184 subjects who had their calcium absorption from both calcium carbonate and calcium citrate measured.

  • Methodology: The meta-analysis calculated the effect size and 95% confidence intervals for calcium absorption data. The studies were categorized based on whether the supplements were taken on an empty stomach or with meals.

  • Outcome: The analysis determined that calcium absorption from calcium citrate was significantly higher than from calcium carbonate, by approximately 22% to 27%, regardless of whether it was taken with or without food.

Visualizing the Mechanism of Calcium Absorption

The following diagram illustrates the generalized signaling pathway of intestinal calcium absorption, which is primarily regulated by Vitamin D. This pathway is relevant for understanding the absorption of calcium from various supplements, including this compound.

CalciumAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream cluster_regulation Vitamin D Regulation Ca_lumen Calcium (from supplement) TRPV6 TRPV6 Channel Ca_lumen->TRPV6 Entry Calbindin Calbindin-D9k TRPV6->Calbindin Binding & Transport PMCA1b PMCA1b (Plasma Membrane Ca2+-ATPase) Calbindin->PMCA1b Delivery Ca_blood Absorbed Calcium PMCA1b->Ca_blood Extrusion VitaminD 1,25(OH)2D3 (Active Vitamin D) VDR Vitamin D Receptor (VDR) VitaminD->VDR Binds to Nucleus Nucleus VDR->Nucleus Translocates to Nucleus->TRPV6 Upregulates expression Nucleus->Calbindin Upregulates expression Nucleus->PMCA1b Upregulates expression

References

Safety Operating Guide

Navigating the Disposal of Calcium Malate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical reagents are paramount for ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of calcium malate, a non-hazardous but common laboratory chemical. Adherence to these procedures will help safeguard personnel and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to mitigate potential risks, primarily related to irritation.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat.[4][5] In situations where dust generation is likely, a NIOSH-approved respirator is recommended.

  • Avoid Dust Formation: Minimize the generation of dust when handling solid this compound.

  • Ventilation: Ensure adequate ventilation in the handling area.

  • Spill Response: In the event of a spill, avoid breathing in the dust. Carefully sweep or scoop the solid material into a suitable and clearly labeled waste container. The spill area should then be thoroughly cleaned with water. Do not allow the product to enter drains or water sources.

Quantitative Safety Data Summary

While this compound is not classified as a hazardous substance, it is prudent to be aware of its potential irritant effects. The following table summarizes key safety information.

ParameterGuidelineRationale
Eye Contact May cause mild to serious eye irritation.To prevent discomfort and potential injury to the eyes.
Skin Contact May cause skin irritation upon prolonged or repeated contact.To avoid dermal irritation.
Inhalation Inhalation of dust may cause respiratory irritation.To prevent irritation of the respiratory tract.
Ingestion While having low toxicity, ingestion of large amounts is not advised.To prevent any potential adverse health effects.
Flammability Non-flammable.Indicates no fire hazard under normal laboratory conditions.
Environmental Hazards Not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.While not environmentally hazardous, direct release into the environment should be avoided.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound depends on whether it is contaminated and on the specific regulations of your institution and locality.

Experimental Protocol for Waste Characterization:

Before proceeding with disposal, it is essential to determine if the this compound waste is contaminated with any hazardous substances. This is a critical step as it dictates the disposal pathway.

  • Review Experimental Records: Carefully examine laboratory notebooks and records to identify all substances that have come into contact with the this compound.

  • Segregation: If the this compound has been mixed with other chemicals, it must be treated as a mixed waste stream. The disposal protocol for the most hazardous component of the mixture should be followed.

  • Consult Safety Data Sheets (SDS): For all potential contaminants, review their respective SDS to understand their hazards and disposal requirements.

Disposal of Uncontaminated this compound:

For small quantities of pure, uncontaminated this compound, the following steps are recommended:

  • Containerization: Place the uncontaminated this compound in a robust, sealable, and chemically compatible container.

  • Labeling: Clearly label the container as "this compound Waste" and indicate that it is non-hazardous. Include the date of disposal.

  • Institutional Guidance: Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. While some guidelines may permit disposal in the regular laboratory trash for non-hazardous solids, the most conservative and recommended approach is to transfer it to your institution's chemical waste management facility.

Disposal of Contaminated this compound:

If the this compound is contaminated with hazardous materials, it must be treated as hazardous waste.

  • Segregation: Do not mix contaminated this compound with other waste streams.

  • Containerization and Labeling: Place the waste in a designated hazardous waste container that is compatible with all components of the mixture. The container must be securely sealed. Label the container clearly with "Hazardous Waste," list all chemical constituents and their approximate concentrations, and affix any other required hazard labels.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound for Disposal B Is the this compound contaminated with hazardous substances? A->B C Treat as Hazardous Waste B->C Yes D Treat as Non-Hazardous Waste B->D No E Segregate from other waste streams C->E G Consult Institutional EHS for disposal guidance D->G F Package in a labeled, sealed, compatible container E->F H Arrange for pickup by a licensed hazardous waste disposal service F->H I Follow EHS recommendation (e.g., chemical waste facility or approved solid waste) G->I J End of Process H->J I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Calcium Malate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Calcium malate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential hazards when handling this compound. While generally considered to have low toxicity, it can cause serious eye irritation and potential skin and respiratory irritation.[1][2]

The following table summarizes the recommended PPE for handling this compound:

PPE CategoryItemSpecification/Rationale
Eye Protection Chemical Safety Goggles or Full Face ShieldTo protect eyes from airborne dust particles and potential splashes.[3]
Hand Protection Chemical-Impermeable GlovesTo prevent direct skin contact with the powder.[1][3] Nitrile gloves are a suitable option.
Body Protection Laboratory Coat or Protective ClothingTo protect personal clothing and skin from accidental spills or contamination with the powder.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 filter) or Dust Mask (optional)Recommended when handling large quantities, if ventilation is inadequate, or if dust is generated to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and maintain a safe laboratory environment.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated weighing station, is clean and uncluttered.

  • Verify that an eyewash station and quick-drench shower are readily accessible.

  • Don the required personal protective equipment as detailed in the table above.

  • Gather all necessary equipment, such as a spatula, weighing boat or paper, and the receiving container.

2. Weighing and Transfer:

  • Handle this compound in a well-ventilated area to avoid dust formation.

  • To minimize dust, avoid pouring the powder directly from the main container. Instead, carefully scoop the powder.

  • Place a weighing boat or a creased piece of weighing paper on the analytical balance and tare it to zero.

  • Carefully add the desired amount of this compound to the weighing boat.

  • Once the desired mass is weighed, carefully transfer the powder to the receiving vessel.

  • If any residue remains on the weighing boat, it can be rinsed into the vessel with a small amount of the solvent that will be used in the experiment.

3. Post-Handling:

  • Securely close the this compound container.

  • Clean the spatula and the work area. A wet wipe or a HEPA-filtered vacuum is recommended for cleaning any spilled powder to avoid generating dust.

  • Dispose of the weighing boat and any other contaminated disposable materials in the appropriate waste container.

  • Remove gloves and lab coat, and wash hands thoroughly with soap and water.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If on skin: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Disposal Plan

  • Collect and arrange disposal in accordance with local, state, and federal regulations.

  • Keep the chemical in suitable and closed containers for disposal.

  • Discharge into the environment must be avoided.

Diagram of Personal Protective Equipment Workflow

The following diagram illustrates the logical workflow for selecting and using personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess_Task Assess Task & Potential for Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Based on SDS Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Dispose_Consumables Dispose of Contaminated Consumables Doff_PPE->Dispose_Consumables Clean_Area Clean Work Area Dispose_Consumables->Clean_Area Wash_Hands Wash Hands Thoroughly Clean_Area->Wash_Hands

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium malate
Reactant of Route 2
Reactant of Route 2
Calcium malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.